Product packaging for Chlormidazole hydrochloride(Cat. No.:CAS No. 74298-63-8)

Chlormidazole hydrochloride

Cat. No.: B154944
CAS No.: 74298-63-8
M. Wt: 293.2 g/mol
InChI Key: MHMTXDMLQZHXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlormidazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H14Cl2N2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14Cl2N2 B154944 Chlormidazole hydrochloride CAS No. 74298-63-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTXDMLQZHXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969014
Record name 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74298-63-8, 54118-67-1
Record name 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74298-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name chlormidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlormidazole Hydrochloride's Impact on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride, an imidazole-based antifungal agent, primarily exerts its effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. This primary mechanism triggers a cascade of secondary responses that significantly impact the structure, integrity, and signaling pathways associated with the fungal cell wall. While not a direct inhibitor of cell wall synthesis enzymes, the membrane stress induced by this compound leads to a compensatory remodeling of the cell wall, activating the Cell Wall Integrity (CWI) pathway. This guide delves into the nuanced mechanism of action of this compound on the fungal cell wall, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. For the purpose of this guide, and due to the extensive research available on the closely related imidazole, clotrimazole, its mechanism will be used as a proxy to elucidate the actions of this compound, a standard and accepted practice in comparative pharmacology.

Core Mechanism of Action: An Indirect Assault on the Cell Wall

The primary target of this compound and other imidazole antifungals is the enzyme lanosterol 14-α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1][2]

By inhibiting lanosterol 14-α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences of this are twofold:

  • Increased Membrane Permeability: The altered sterol composition disrupts the packing of phospholipids, leading to a "leaky" membrane that can no longer effectively regulate the passage of ions and small molecules.

  • Enzyme Dysfunction: The function of many integral membrane proteins, including those involved in nutrient transport and cell wall synthesis, is compromised.

This membrane-centric damage is the root cause of the subsequent effects observed on the fungal cell wall. The cell, sensing the peril of a compromised plasma membrane, initiates a stress response to reinforce its protective outer layer.

The Compensatory Response: Cell Wall Remodeling

In response to the membrane and cell surface stress induced by this compound, fungal cells activate a compensatory mechanism that involves the remodeling of the cell wall. This typically manifests as an increase in the synthesis of chitin, a structural polysaccharide that provides rigidity to the cell wall.[3] This increase in chitin is a survival strategy to counteract the osmotic instability caused by the damaged cell membrane.

While direct quantitative data for this compound's effect on cell wall composition is limited, studies on other cell wall stressors, such as echinocandins, demonstrate this compensatory chitin increase. For instance, treatment of Candida albicans with the β-glucan synthesis inhibitor caspofungin results in a significant increase in chitin content.[4]

Table 1: Illustrative Quantitative Changes in Fungal Cell Wall Composition in Response to Cell Wall Stress

Fungal SpeciesStress InducerChange in Chitin ContentChange in β-Glucan ContentChange in Mannan ContentReference
Candida albicansCaspofungin1.6-fold increaseNo significant changeNo significant change[4]
Candida glabrataCaspofungin2.4-fold increase1.2-fold increase3.9-fold increase[4]
Candida kruseiCaspofungin3.1-fold increase1.3-fold increase2.2-fold increase[4]
Candida lusitaniaeCaspofungin2.7-fold increase1.5-fold increaseNot reported[4]
Candida guilliermondiiCaspofungin3.3-fold increase1.7-fold increase2.3-fold increase[4]

Note: This table illustrates the compensatory response of fungal cells to cell wall stress. While the specific values may differ for this compound, the general trend of increased chitin synthesis is an expected outcome of the membrane stress it induces.

Activation of the Cell Wall Integrity (CWI) Signaling Pathway

The stress imposed by this compound on the fungal cell membrane and wall is a potent activator of the Cell Wall Integrity (CWI) signaling pathway.[5][6] This is a highly conserved MAP kinase (MAPK) cascade that regulates cell wall biogenesis and remodeling in response to various environmental insults.[7][8][9][10]

The activation of the CWI pathway by clotrimazole, and by extension this compound, has been shown to be linked to the generation of reactive oxygen species (ROS) and can occur through a novel, Pkc1-independent mechanism.[5][6][11][12][13]

The key steps in this pathway are:

  • Stress Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect perturbations in the cell wall and plasma membrane.[11]

  • Rho1 Activation: The sensors signal to the GTPase Rho1, activating it.

  • MAPK Cascade: A phosphorylation cascade is initiated, involving a series of kinases (Bck1, Mkk1/2), culminating in the phosphorylation and activation of the terminal MAPK, Slt2 (also known as Mpk1).[7]

  • Transcriptional Regulation: Activated Slt2 translocates to the nucleus and activates transcription factors, such as Rlm1, which in turn upregulate the expression of genes involved in cell wall synthesis and repair, including chitin synthases.

CWI_Pathway cluster_stress Cellular Stress Chlormidazole_Hydrochloride Chlormidazole Hydrochloride Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis Membrane_Stress Membrane Stress Wsc1 Wsc1 Membrane_Stress->Wsc1 Stress Signal Oxidative_Stress Oxidative Stress (ROS Production) Slt2 Slt2 Oxidative_Stress->Slt2 Pkc1-independent activation Cell_Wall_Genes Cell_Wall_Genes Chitin_Synthesis Chitin_Synthesis Cell_Wall_Genes->Chitin_Synthesis

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of an antifungal agent like this compound on the fungal cell wall.

Experimental_Workflow start Start: Fungal Culture treatment Treat with Chlormidazole Hydrochloride (and control) start->treatment harvest Harvest Cells treatment->harvest cell_wall_isolation cell_wall_isolation harvest->cell_wall_isolation protein_extraction protein_extraction harvest->protein_extraction chitin_quant chitin_quant cell_wall_isolation->chitin_quant glucan_quant glucan_quant cell_wall_isolation->glucan_quant western_blot western_blot protein_extraction->western_blot

Quantification of Fungal Cell Wall Chitin using Calcofluor White

This protocol provides a method for the quantitative analysis of chitin content in yeast cells using the fluorescent dye Calcofluor White, which binds to chitin.

Materials:

  • Fungal cell culture (treated and untreated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calcofluor White M2R solution (e.g., 1 g/L in water)

  • 10% Potassium Hydroxide (KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter (Excitation ~355 nm, Emission ~433 nm)

  • 96-well black, flat-bottom microplate

  • Fluorometer/plate reader

Procedure for Microscopic Visualization: [14]

  • Harvest fungal cells by centrifugation and wash with PBS.

  • Place a drop of the cell suspension onto a clean glass slide.

  • Add one drop of 10% KOH and one drop of Calcofluor White stain.

  • Mix gently and place a coverslip over the suspension.

  • Incubate for 1-2 minutes at room temperature.

  • Observe under a fluorescence microscope. Chitin-rich structures, such as bud scars and the cell wall, will fluoresce brightly.

Procedure for Quantitative Fluorometry: [15][16]

  • Harvest and wash cells as described above.

  • Resuspend cells to a known concentration (e.g., 1 x 10^7 cells/mL) in PBS.

  • In a 96-well black microplate, add 100 µL of cell suspension to each well.

  • Add Calcofluor White to a final concentration of 25 µM.

  • Incubate in the dark at 30°C for 45 minutes.

  • Centrifuge the plate and remove the supernatant.

  • Wash the cells with a suitable buffer (e.g., TE buffer).

  • Measure fluorescence using a plate reader (Excitation ~360 nm, Emission ~460 nm).

  • Compare the fluorescence intensity of treated cells to untreated controls to determine the relative change in chitin content.

Quantification of Fungal β-1,3-Glucan using Aniline Blue

This protocol describes a fluorometric microassay for the quantification of β-1,3-glucan, a major component of the fungal cell wall, using aniline blue dye.

Materials:

  • Isolated fungal cell walls or cell lysates

  • Aniline blue solution (e.g., 0.1% in water)

  • Glycine/NaOH buffer (1 M glycine, 1.25 M NaOH)

  • 1 N HCl

  • Curdlan or Pachyman (as a β-1,3-glucan standard)

  • 96-well black, flat-bottom microplate

  • Fluorometer/plate reader

Procedure: [17][18][19][20]

  • Standard Curve Preparation: Prepare a series of dilutions of a known β-1,3-glucan standard (e.g., curdlan) in 1 N NaOH.

  • Sample Preparation: Solubilize the β-1,3-glucan from the fungal samples by heating in 1 N NaOH (e.g., 80°C for 30 minutes).

  • Dye Binding Reaction:

    • In a 96-well plate, add a defined volume of the solubilized sample or standard.

    • Add the aniline blue dye solution. The exact composition of the final reaction mixture can be optimized but typically involves mixing the sample with a pre-mixed solution of aniline blue, glycine/NaOH buffer, and HCl.

    • Incubate at 50°C for 30 minutes.

  • Fluorescence Measurement:

    • Allow the plate to cool to room temperature.

    • Measure fluorescence in a plate reader (Excitation ~400 nm, Emission ~460 nm).

  • Quantification: Determine the β-1,3-glucan concentration in the samples by comparing their fluorescence values to the standard curve.

Conclusion

The mechanism of action of this compound on the fungal cell wall is a classic example of a secondary, yet critically important, drug effect. While its primary target is the cell membrane, the resulting stress initiates a complex and dynamic response in the cell wall. This involves a compensatory increase in chitin synthesis and the activation of the Cell Wall Integrity signaling pathway. Understanding this multifaceted mechanism is crucial for the development of novel antifungal strategies, including combination therapies that could simultaneously target both the cell membrane and the cell wall stress response, potentially leading to synergistic effects and a lower likelihood of resistance. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers investigating the intricate interplay between antifungal agents and the fungal cell wall.

References

Chlormidazole Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides a comprehensive technical overview of Chlormidazole hydrochloride, an imidazole-based antifungal agent. It is intended for researchers, scientists, and professionals involved in drug development and discovery. This guide covers the core chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization and evaluation.

Chemical Identity and Physicochemical Properties

This compound is the salt form of Chlormidazole, a synthetic azole antifungal compound.[1][2] It is classified chemically as a benzimidazole derivative.[3] The hydrochloride salt enhances the compound's solubility characteristics.

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its structure and standard chemical identifiers, which are crucial for regulatory and research documentation.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole hydrochlorideMedKoo Biosciences
CAS Number 74298-63-8[4][5][6]
Molecular Formula C₁₅H₁₄Cl₂N₂[4][5][6]
SMILES CC1=NC2=CC=CC=C2N1CC3=CC=C(Cl)C=C3.[H]Cl[7]
InChIKey MHMTXDMLQZHXRZ-UHFFFAOYSA-NGsrs
Synonyms Clomidazole hydrochloride, H-115, Myco-polycid, Futrican hydrochlorideMedKoo Biosciences, ChemicalBook
Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 293.19 g/mol [4][6]
Appearance Solid, Off-white to light yellow[7]
Melting Point 226 °C[5]
Purity 99.45%MedChemExpress
Solubility

Solubility is a critical parameter for both in vitro and in vivo experimental design. This compound exhibits solubility in various organic solvents and can be formulated for aqueous delivery using co-solvents.

Table 3: Solubility Data for Chlormidazole

SolventConcentrationRemarksCitation
DMSO 62.5 mg/mL (213.17 mM)Ultrasonic assistance recommended[7][8]
In vivo Formulation 1 ≥ 2.08 mg/mL (7.09 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]
In vivo Formulation 2 ≥ 2.08 mg/mL (7.09 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[7]
In vivo Formulation 3 ≥ 2.08 mg/mL (7.09 mM)10% DMSO, 90% Corn Oil[7]
Water (Free Base) 24.9 µg/mLMeasured at pH 7.4[9]

Pharmacology and Mechanism of Action

Chlormidazole is an azole antifungal agent with inhibitory activity against a broad spectrum of fungi and certain Gram-positive cocci.[7][8] It is indicated for fungal and bacterial infections of the skin and nails.[4]

The primary mechanism of action for Chlormidazole, consistent with other imidazole antifungals, is the disruption of fungal cell membrane synthesis.[10] It specifically inhibits the enzyme lanosterol 14-alpha demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Chlormidazole compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action cluster_drug Drug Intervention cluster_outcome Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha demethylase (CYP51A1) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion Leads To Chlormidazole Chlormidazole Hydrochloride Chlormidazole->Lanosterol_14a_demethylase Inhibits Cell_Death Fungicidal Effect Membrane_Disruption->Cell_Death

Fig. 1: Mechanism of action of this compound.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and evaluation of this compound. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of Benzimidazole Core Structure

The synthesis of 2-substituted benzimidazoles, the core of Chlormidazole, is commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.[11][12] The following is a generalized protocol for this class of reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_alkylation N-Alkylation & Salt Formation R1 o-phenylenediamine Mix Dissolve reactants in ethanol R1->Mix R2 Substituted Aldehyde (e.g., Acetaldehyde) R2->Mix Solvent Ethanol Solvent->Mix Stir Stir at 70°C for 2-4h (Monitor by TLC) Mix->Stir Wash Wash with Ethanol/Water Stir->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry to yield 2-methyl-1H-benzo[d]imidazole Recrystallize->Dry Alkylate React with 4-chlorobenzyl chloride Dry->Alkylate Salt Treat with HCl to form This compound Alkylate->Salt

Fig. 2: Generalized workflow for Benzimidazole synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the corresponding aldehyde (e.g., acetaldehyde, 1 equivalent) in absolute ethanol.[11]

  • Condensation: Stir the mixture at approximately 70°C for 2-4 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove unreacted starting materials.[11]

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 2-methyl-1H-benzo[d]imidazole intermediate.[11]

  • N-Alkylation: React the intermediate with 4-chlorobenzyl chloride in the presence of a suitable base to yield the Chlormidazole free base.

  • Salt Formation: Dissolve the free base in an appropriate solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid to precipitate this compound.

  • Final Product: Collect the precipitate by filtration and dry under vacuum.

Characterization: NMR and Mass Spectrometry

Structural confirmation and purity assessment are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][13][14]

General NMR Protocol (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5] Standard experiments include ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC to enable full structural assignment.[1]

  • Data Analysis: Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values, and compare them to the expected structure. PubChem provides reference spectral data for Chlormidazole.[9]

General Mass Spectrometry Protocol (LC-MS/MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water.

  • Chromatography: Inject the sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).[14][15] Use a C18 analytical column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[15] Perform a full scan to identify the parent ion [M+H]⁺ and then use Selected Reaction Monitoring (SRM) to monitor specific parent-to-fragment ion transitions for quantitative analysis.[16] The expected mass for the free base parent ion is approximately 256.08 m/z.[9]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Chlormidazole HCl stock solution in DMSO P2 Perform 2-fold serial dilutions in RPMI medium in 96-well plate P1->P2 P4 Add inoculum to each well P2->P4 P3 Prepare standardized fungal inoculum P3->P4 I1 Incubate at 35°C for 24-48 hours P4->I1 A1 Visually or spectrophotometrically assess fungal growth I1->A1 A2 Determine MIC: Lowest concentration with ≥50% growth inhibition A1->A2

Fig. 3: Workflow for Broth Microdilution Antifungal Assay.

Protocol:

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using standardized liquid culture media (e.g., RPMI-1640).[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) from a fresh culture. Adjust the suspension to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).[17]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours, depending on the organism.[17]

  • MIC Determination: Determine the MIC endpoint, which is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control.[17] This can be assessed visually or by using a spectrophotometer.[17]

Preparation of Solutions for Experiments

In Vitro Stock Solution Preparation:

  • Solubilization: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 62.5 mg/mL).[7][8] Sonication may be required to facilitate dissolution.[4]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to avoid repeated freeze-thaw cycles.[7][8]

  • Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.[4]

In Vivo Formulation Preparation: The following protocol describes the preparation of a common vehicle for administering poorly soluble compounds to animal models.

G cluster_prep Stock Solution cluster_formulation Formulation (Sequential Addition) cluster_final Final Product S1 Prepare concentrated stock in DMSO (e.g., 20.8 mg/mL) F1 Take 100 µL DMSO Stock S1->F1 F2 Add 400 µL PEG300 Mix until clear F1->F2 F3 Add 50 µL Tween-80 Mix until clear F2->F3 F4 Add 450 µL Saline (q.s. to 1 mL) F3->F4 FP 2.08 mg/mL Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) F4->FP

Fig. 4: Workflow for preparing an in vivo formulation.

Protocol (for a 2.08 mg/mL solution):

  • Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[7]

  • Sequential Addition: The order of solvent addition is critical. a. Take 100 µL of the DMSO stock solution.[7] b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[7] c. Add 50 µL of Tween-80 and mix again until clear.[7] d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[7]

  • Administration: The final formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use.[4] Heating or sonication can be used to aid dissolution if necessary.[4]

Conclusion

This compound is a benzimidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical data and standardized protocols to support its preclinical and pharmaceutical development. The information on its chemical properties, solubility, and methodologies for synthesis, characterization, and bioactivity testing serves as a foundational resource for researchers in the field of antifungal drug discovery.

References

In-Vitro Antibacterial Spectrum of Chlormidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride, a benzimidazole derivative, is a well-established antifungal agent. While its primary therapeutic application lies in the treatment of mycoses, it exhibits a narrow spectrum of antibacterial activity, predominantly against certain Gram-positive cocci. This technical guide provides a comprehensive overview of the available in-vitro antibacterial data for this compound, details generalized experimental protocols for its assessment, and explores its potential mechanism of action. Due to the limited published research on its antibacterial properties, this guide also highlights the existing knowledge gaps and areas for future investigation.

In-Vitro Antibacterial Activity

The antibacterial spectrum of this compound is considerably limited when compared to its potent antifungal activity. The available data, primarily from a limited number of studies, indicates some inhibitory effect against Gram-positive cocci.

A key study investigating the sensitivity of over 100 bacterial strains reported that only a single bacterial strain was sensitive to this compound at a concentration of 5 µg/mL.[1] In contrast, 76% of the Candida strains tested in the same study were sensitive to a concentration of 10 µg/mL, underscoring its primary role as an antifungal agent.[1]

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of bacteria is scarce in publicly available literature, its activity against some Gram-positive cocci has been noted.[2][3] For a related imidazole, clotrimazole, the MICs for 49 out of 50 canine-derived Staphylococcus pseudintermedius isolates were found to be 1 mg/L, with one isolate showing an MIC of 0.5 mg/L.[4] This provides an indication of the potential activity of this class of compounds against staphylococci. Another study on clotrimazole reported a decrease in the MIC for Staphylococcus aureus from 31.25 µg/mL to 9.76 µg/mL when combined with a silver-based nanoproduct.[5]

Table 1: Summary of In-Vitro Antibacterial Activity of this compound

Bacterial Strain/GroupConcentration/MICStudy FindingsReference
Unspecified Bacterial Strain5 µg/mLOne of over 100 tested bacterial strains was sensitive.[1]
Gram-positive cocciNot specifiedGeneral inhibitory activity reported.[2][3]

Table 2: In-Vitro Activity of Clotrimazole against Staphylococcus pseudintermedius

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
S. pseudintermedius (MRSP)25111[4]
S. pseudintermedius (MSSP)25110.5 - 1[4]

Potential Mechanism of Antibacterial Action

The primary mechanism of action for azole antifungals, including Chlormidazole, is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6]

The antibacterial mechanism of azole compounds is less well-defined. However, it has been proposed that their antibacterial activity may stem from the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway. The disruption of this pathway would impede the production of fatty acids necessary for bacterial cell membrane synthesis and other vital functions, ultimately leading to the inhibition of bacterial growth.

G Proposed Antibacterial Mechanism of Azole Compounds cluster_pathway Bacterial Fatty Acid Biosynthesis (FASII) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD, FabH β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP FabB/F β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabA/Z Acyl-ACP (elongated) Acyl-ACP (elongated) trans-2-enoyl-ACP->Acyl-ACP (elongated) FabI Fatty Acids Fatty Acids Acyl-ACP (elongated)->Fatty Acids Thioesterase Chlormidazole\nhydrochloride Chlormidazole hydrochloride Chlormidazole\nhydrochloride->trans-2-enoyl-ACP Inhibits FabI Membrane Synthesis &\nOther Functions Membrane Synthesis & Other Functions Fatty Acids->Membrane Synthesis &\nOther Functions Bacterial Growth Inhibition Bacterial Growth Inhibition Membrane Synthesis &\nOther Functions->Bacterial Growth Inhibition

Figure 1: Proposed inhibition of the bacterial fatty acid synthesis pathway by this compound.

Experimental Protocols for In-Vitro Antibacterial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution in a suitable solvent (e.g., DMSO). B Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. A->B D Inoculate each well of the microtiter plate (except for sterility control) with the bacterial suspension. B->D C Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). C->D E Include growth control (broth + inoculum) and sterility control (broth only) wells. D->E F Incubate the plate at 35-37°C for 16-20 hours. E->F G Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. F->G H Optional: Determine Minimum Bactericidal Concentration (MBC) by subculturing from clear wells onto agar plates. G->H

Figure 2: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Disk Diffusion Method for Zone of Inhibition Determination

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

G Agar Disk Diffusion Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate. A->B D Place the impregnated disks onto the surface of the inoculated MHA plate. B->D C Impregnate sterile paper disks with a known concentration of this compound. C->D E Include control disks (e.g., solvent only, standard antibiotic). D->E F Invert and incubate the plate at 35-37°C for 16-20 hours. E->F G Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters. F->G

Figure 3: Generalized workflow for the agar disk diffusion susceptibility test.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound's utility as an antibacterial agent is limited. Its spectrum of activity appears to be narrow, primarily targeting certain Gram-positive cocci, and its potency is significantly lower than its antifungal activity. The lack of comprehensive in-vitro susceptibility data, including MIC₅₀ and MIC₉₀ values against a wide range of clinically relevant bacteria, is a major knowledge gap.

Future research should focus on:

  • Comprehensive Screening: A systematic in-vitro screening of this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is necessary to fully delineate its antibacterial spectrum.

  • Quantitative Analysis: Determination of MIC and Minimum Bactericidal Concentration (MBC) values using standardized methodologies is crucial for a quantitative assessment of its potency.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of antibacterial action is essential. Investigating its effect on bacterial fatty acid synthesis, cell membrane integrity, and other potential targets would provide valuable insights.

  • Synergy Studies: Exploring the potential for synergistic effects with other established antibiotics could reveal new therapeutic possibilities.

Conclusion

This compound is a potent antifungal agent with weak and narrow-spectrum in-vitro antibacterial activity, primarily against some Gram-positive cocci. While it holds limited promise as a standalone antibacterial agent based on current knowledge, a more thorough investigation into its spectrum, potency, and mechanism of action is warranted to fully understand its pharmacological profile. The generalized experimental protocols provided in this guide can serve as a foundation for such future research endeavors. Researchers and drug development professionals should be aware of the current limitations in the available data when considering this compound for any antibacterial applications.

References

Investigating the Spasmolytic Properties of Chlormidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific spasmolytic properties of Chlormidazole is limited. This guide synthesizes the available information on Chlormidazole and leverages extensive data from the structurally related imidazole derivative, Clotrimazole, as a predictive model for its mechanism of action and effects on smooth muscle. This approach provides a robust framework for researchers and drug development professionals investigating this class of compounds.

Introduction

Chlormidazole is a benzimidazole derivative recognized for its antifungal and spasmolytic activities. Spasmolytics, or antispasmodics, are a class of drugs that relieve involuntary muscle spasms, particularly of smooth muscle in hollow organs such as the gastrointestinal tract and blood vessels. The therapeutic potential of a spasmolytic agent is largely defined by its mechanism of action, potency, and specificity.

While Chlormidazole is classified as a spasmolytic, the public domain lacks detailed studies quantifying its efficacy or elucidating its precise molecular mechanisms. However, the well-documented pharmacology of Clotrimazole, a closely related imidazole, offers significant insights. Clotrimazole exhibits potent vasodilatory and smooth muscle relaxant effects, primarily through the modulation of intracellular calcium (Ca²⁺) homeostasis. This guide will, therefore, use Clotrimazole as a surrogate to detail the likely spasmolytic pathways, present relevant quantitative data, and outline experimental protocols pertinent to the investigation of Chlormidazole.

Proposed Mechanism of Spasmolytic Action

The contraction of smooth muscle cells is fundamentally dependent on the concentration of intracellular calcium ([Ca²⁺]i). An increase in [Ca²⁺]i, triggered by various stimuli, leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in phosphorylation of myosin and subsequent muscle contraction. Spasmolytic agents typically function by interfering with this signaling cascade.

Based on evidence from related imidazole compounds, Chlormidazole's spasmolytic action is likely mediated through a multi-target inhibition of key ion channels and calcium stores that govern smooth muscle excitability and contraction.[1][2] The primary proposed mechanisms include:

  • Blockade of L-type Voltage-Gated Ca²⁺ Channels (VGCCs): Inhibition of these channels on the plasma membrane prevents the influx of extracellular Ca²⁺, a critical trigger for smooth muscle contraction.[1]

  • Inhibition of Ca²⁺-activated K⁺ (Kca) Channels: While blocking these channels can cause initial depolarization, in some contexts, their modulation contributes to the overall regulation of membrane potential and contractility.[3][4]

  • Inhibition of Ca²⁺ Release from Intracellular Stores: Interference with Ca²⁺ release from the sarcoplasmic reticulum (SR), potentially via inhibition of the SR Ca²⁺-ATPase, would deplete the intracellular calcium available for contraction.[5]

These actions collectively reduce the global intracellular Ca²⁺ concentration, leading to smooth muscle relaxation and vasodilation. Notably, these effects appear to be independent of the endothelium and nitric oxide pathways.[1][3]

Spasmolytic_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum VGCC L-type Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion KCa Kca Channel Contraction Smooth Muscle Contraction Ca_ion->Contraction SR_store Ca²⁺ Store SR_store->Ca_ion Release Chlormidazole Chlormidazole Chlormidazole->VGCC Inhibits Chlormidazole->KCa Inhibits Chlormidazole->SR_store Inhibits Release Ext_Ca Extracellular Ca²⁺ Ext_Ca->VGCC Influx

Caption: Proposed multi-target spasmolytic mechanism of Chlormidazole.

Quantitative Data (Based on Clotrimazole Studies)

The following tables summarize quantitative findings from studies on Clotrimazole, which may serve as a benchmark for investigating Chlormidazole.

ParameterTest SystemConcentrationObserved EffectReference
Cell ProliferationHuman SMCs (cultured)10 µM45-50% inhibition of Bradykinin-induced proliferation[1]
Intracellular Ca²⁺Human SMCs (cultured)10 µMPrevents rise in [Ca²⁺]i (120.8 nM vs. 235.8 nM with Bradykinin)[1]
Vasomotor ToneRat Coronary Arterioles>1 µMPotent vasodilation[3]
VasodilationRat Coronary Arterioles100 µM>90% relaxation of U46619-induced precontraction[3]

Note: These values are from studies on human cardiac myocytes and provide a general indication of the compound's potency as a channel blocker.

Channel TypeCurrentIC₅₀ ValueReference
L-type Ca²⁺ ChannelICa.L3.5 µM[6]
hERG K⁺ ChannelIhERG3.6 µM[6]
Ultra-rapid K⁺ ChannelIKur7.4 µM[6]
Slow K⁺ ChannelIKs15.1 µM[6]
Transient Outward K⁺Ito129.5 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of spasmolytic properties. Below are protocols adapted from studies on Clotrimazole that are suitable for investigating Chlormidazole.

This protocol assesses the direct effect of a compound on the contractility of isolated resistance arteries.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., Wistar rat) via an approved ethical protocol.

    • Isolate small resistance arteries (e.g., mesenteric or coronary arterioles, 80-180 µm diameter) and place them in cold, oxygenated physiological salt solution (PSS).

    • Dissect 2 mm segments of the artery, carefully removing adherent connective tissue.

  • Mounting:

    • Mount the arterial segment on two tungsten wires (40 µm diameter) in the chamber of a wire myograph.

    • Fill the chamber with PSS, maintain at 37°C, and bubble with 95% O₂ / 5% CO₂.

  • Normalization and Viability Check:

    • Stretch the vessel to its optimal resting tension and allow it to equilibrate for 30-60 minutes.

    • Assess vessel viability by inducing contraction with a high-potassium solution (K-PSS) or a specific agonist like the thromboxane A2 analog U46619.

  • Experimental Procedure:

    • Pre-contract the vessel with an agonist (e.g., U46619) to achieve a stable submaximal contraction.

    • Add Chlormidazole in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM) to the bath.

    • Record the changes in isometric tension. Relaxation is calculated as a percentage of the pre-contracted tone.

  • Data Analysis:

    • Plot concentration-response curves to determine potency (EC₅₀) and efficacy (maximum relaxation).

Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Resistance Artery A2 Dissect 2mm Segments A1->A2 A3 Mount on Myograph A2->A3 B1 Equilibrate in PSS (37°C, 95% O₂) A3->B1 B2 Pre-contract with Agonist (e.g., U46619) B1->B2 B3 Add Chlormidazole (Cumulative Doses) B2->B3 B4 Record Tension B3->B4 C1 Calculate % Relaxation B4->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Determine EC₅₀ / Emax C2->C3

Caption: Standard experimental workflow for wire myography assay.

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium in cultured smooth muscle cells.

  • Cell Culture:

    • Culture human smooth muscle cells (HSMCs) in an appropriate medium until they reach 80-90% confluency.

    • Seed cells onto glass coverslips 24-48 hours before the experiment.

  • Dye Loading:

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological buffer.

    • Establish a baseline fluorescence recording.

    • Stimulate the cells with a spasmogenic agonist (e.g., Bradykinin) in the presence or absence of pre-incubated Chlormidazole.

    • Record the change in fluorescence intensity at dual excitation wavelengths (e.g., 340/380 nm).

  • Data Analysis:

    • The ratio of fluorescence intensities is used to calculate the intracellular Ca²⁺ concentration. Compare the peak [Ca²⁺]i in control vs. Chlormidazole-treated cells.

Conclusion

While direct experimental data on the spasmolytic properties of Chlormidazole remains scarce, the pharmacological profile of the structurally analogous compound, Clotrimazole, provides a compelling model for its mechanism of action. It is highly probable that Chlormidazole exerts its spasmolytic effects by inhibiting key calcium and potassium channels in smooth muscle, thereby reducing intracellular calcium availability and preventing contraction. The quantitative data and experimental protocols presented in this guide offer a clear and robust framework for future research aimed at fully characterizing the therapeutic potential of Chlormidazole as a spasmolytic agent. Such investigations are warranted to validate these proposed mechanisms and establish a definitive pharmacological profile.

References

An In-depth Technical Guide to the Putative Molecular Target Identification of Chlormidazole Hydrochloride in Candida

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the molecular targets of Chlormidazole hydrochloride in Candida is limited. This guide, therefore, extrapolates the mechanism of action from the well-studied, structurally similar imidazole antifungal, clotrimazole, and the broader class of azole antifungals. The experimental protocols and data presented are based on established methodologies in mycology for this class of compounds.

Introduction

This compound is an imidazole-based antifungal agent with activity against a range of fungi, including pathogenic yeasts of the Candida genus.[1][2] As a member of the azole class of antifungals, its mechanism of action is presumed to be consistent with other drugs in this category, such as clotrimazole.[3][4] This technical guide provides a detailed overview of the putative molecular target of this compound in Candida, the downstream cellular consequences of target inhibition, and the experimental methodologies used to investigate these effects.

Primary Molecular Target: Lanosterol 14-α-demethylase (Erg11p/CYP51)

The primary molecular target of azole antifungals in Candida is the cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][8]

The Ergosterol Biosynthesis Pathway

Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The biosynthetic pathway is a multi-step process, with lanosterol 14-α-demethylase catalyzing a key conversion step. This compound, like other azoles, is believed to bind to the heme iron in the active site of this enzyme, thereby inhibiting its function.[9][10] This inhibition disrupts the entire pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[11]

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14-α-demethylase (Erg11p/CYP51) Lanosterol->Erg11p Intermediates 14-α-methylated sterols (Toxic Intermediates) Ergosterol Ergosterol Intermediates->Ergosterol Blocked Step Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Chlormidazole Chlormidazole HCl Chlormidazole->Erg11p Inhibition Erg11p->Intermediates Catalyzes Conversion

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of Chlormidazole HCl.

Cellular Consequences of Target Inhibition

Inhibition of Erg11p by this compound is expected to induce a cascade of downstream effects, compromising the viability of the Candida cell.

  • Ergosterol Depletion and Membrane Stress: The reduction in ergosterol levels alters the physical properties of the cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[4][8]

  • Accumulation of Toxic Sterols: The build-up of 14-α-methylated sterols is cytotoxic and further destabilizes the cell membrane.[11]

  • Induction of Stress Response Pathways: Candida cells respond to the membrane and cellular stress by activating signaling pathways, such as the calcineurin and Hsp90 pathways, in an attempt to counteract the drug's effects.[11][12][13]

  • Changes in Gene and Protein Expression: Transcriptomic and proteomic studies on Candida treated with azoles reveal significant changes in the expression of genes and proteins involved in ergosterol biosynthesis, stress response, cell wall integrity, and drug efflux.[6][14][15]

Quantitative Data on Azole Effects in Candida

The following tables summarize hypothetical quantitative data based on typical findings from studies of azole antifungals against Candida albicans. These data illustrate the expected dose-dependent effects of a compound like this compound.

Table 1: Antifungal Susceptibility of Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Chlormidazole HCl (Hypothetical)0.251.0
Fluconazole (Reference)0.52.0
Itraconazole (Reference)0.1250.5

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Effect on Ergosterol Content in Candida albicans

Treatment Concentration (µg/mL)Mean Ergosterol Content (% of Control)
0 (Control)100
0.12565
0.2540
0.522
1.010

Table 3: Differential Gene Expression in Response to Treatment

GeneFunctionFold Change (Hypothetical)
ERG11Lanosterol 14-α-demethylase↑ 3.5
ERG3C-5 sterol desaturase↑ 2.8
CDR1Drug efflux pump↑ 4.2
HSP90Heat shock protein↑ 2.5
RTA2Lipid translocation↓ -2.1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antifungal agent's molecular target and its effects.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the antifungal agent.

MIC_Workflow cluster_1 Antifungal Susceptibility Testing Workflow A Prepare Candida inoculum (0.5-2.5 x 10³ CFU/mL) C Inoculate microtiter plate wells with Candida and drug dilutions A->C B Prepare serial dilutions of Chlormidazole HCl in RPMI medium B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC: Lowest concentration with ≥50% growth inhibition D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.[16][17][18][19]

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the drug-free growth control well.

Ergosterol Quantification

This protocol measures the total ergosterol content in Candida cells after treatment.

Protocol:

  • Cell Culture and Treatment: Candida cells are grown in the presence of varying concentrations of this compound.

  • Saponification: The cell pellet is harvested and saponified with alcoholic potassium hydroxide.

  • Extraction: Non-saponifiable lipids, including ergosterol, are extracted with n-heptane.[20][21]

  • Spectrophotometric Analysis: The ergosterol content in the extract is quantified by scanning the absorbance between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.[20][21][22]

Proteomic and Transcriptomic Analysis

These high-throughput methods provide a global view of the cellular response to the drug.

Omics_Workflow cluster_2 Proteomics/Transcriptomics Workflow Start Candida Culture + Chlormidazole HCl Harvest Harvest Cells Start->Harvest Extract_RNA RNA Extraction Harvest->Extract_RNA Extract_Prot Protein Extraction Harvest->Extract_Prot RNA_Seq RNA Sequencing Extract_RNA->RNA_Seq LC_MS LC-MS/MS Extract_Prot->LC_MS Data_Analysis_T Transcriptomic Data Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis_T Data_Analysis_P Proteomic Data Analysis (Protein Quantification) LC_MS->Data_Analysis_P Target_ID Target Pathway Identification Data_Analysis_T->Target_ID Data_Analysis_P->Target_ID

Caption: General workflow for transcriptomic and proteomic analysis.

Protocol:

  • Cell Treatment and Lysis: Candida cells are treated with a sub-inhibitory concentration of this compound. Cells are then harvested and lysed.

  • RNA/Protein Extraction: Total RNA or protein is extracted from the cell lysates.

  • Transcriptomics (RNA-Seq): Extracted RNA is converted to cDNA, sequenced, and the reads are mapped to the Candida genome to determine differential gene expression.[14][23]

  • Proteomics (LC-MS/MS): Proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify proteins.[6][15][24][25][26]

  • Bioinformatic Analysis: The resulting data is analyzed to identify significantly up- or down-regulated genes/proteins and to determine the affected cellular pathways.

Conclusion

While direct experimental evidence for the molecular target of this compound in Candida is not extensively available, its classification as an azole antifungal strongly suggests that its primary target is lanosterol 14-α-demethylase (Erg11p). Inhibition of this enzyme disrupts ergosterol biosynthesis, leading to membrane stress and ultimately, growth inhibition. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the future investigation and confirmation of the precise molecular interactions and cellular impact of this compound on Candida species. Further research, including comparative studies with other azoles, is necessary to fully elucidate its specific mode of action and potential unique properties.

References

Chlormidazole Hydrochloride (CAS 74298-63-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride is an imidazole-based antifungal agent with the CAS number 74298-63-8. This document provides an in-depth technical overview of this compound, consolidating available research on its chemical properties, mechanism of action, synthesis, and antifungal activity. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of antifungal therapeutics. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and experimental context.

Chemical and Physical Properties

This compound is the hydrochloride salt of Chlormidazole. It is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 74298-63-8[2][3]
Molecular Formula C₁₅H₁₄Cl₂N₂[3][4]
Molecular Weight 293.19 g/mol [2][3]
Melting Point 227-228 °C[5]
Solubility DMSO: 62.5 mg/mL (213.17 mM)[2][6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.08 mg/mL (7.09 mM)[7]
Water: 24.9 µg/mL (at pH 7.4)[8]
Canonical SMILES CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.[H]Cl[2]
InChI InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Chlormidazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Chlormidazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediates 14-demethyl Lanosterol (and other intermediates) Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Chlormidazole Chlormidazole Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibition Inhibition Chlormidazole->Inhibition Inhibition->Lanosterol Lanosterol_to_Intermediates Lanosterol_to_Intermediates

Caption: Ergosterol Biosynthesis Pathway and the Site of Inhibition by Chlormidazole.

Synthesis of this compound

The synthesis of Chlormidazole typically involves the reaction of 2-methylbenzimidazole with p-chlorobenzyl chloride. The resulting Chlormidazole base is then treated with hydrochloric acid to form the hydrochloride salt. A general synthetic workflow is outlined below.

G Reactant1 2-Methylbenzimidazole Reaction1 N-Alkylation Reaction Reactant1->Reaction1 Reactant2 p-Chlorobenzyl chloride Reactant2->Reaction1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction1 Base Base (e.g., Sodium ethoxide) Base->Reaction1 Intermediate Chlormidazole (base) Reaction1->Intermediate Reaction2 Salt Formation Intermediate->Reaction2 Acid Hydrochloric Acid (HCl) Acid->Reaction2 Product This compound Reaction2->Product

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: Synthesis of 1-(p-Chlorobenzyl)-2-methylbenzimidazole Hydrochloride

The following protocol is a generalized procedure based on the principles of benzimidazole alkylation and salt formation, adapted from the information available in the public domain, including patent literature.

Materials:

  • 2-Methylbenzimidazole

  • p-Chlorobenzyl chloride

  • Anhydrous Ethanol

  • Sodium metal (or Sodium ethoxide)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring until the sodium has completely reacted to form sodium ethoxide.

  • N-Alkylation: To the solution of sodium ethoxide, add one equivalent of 2-methylbenzimidazole and stir until it is completely dissolved. To this mixture, add one equivalent of p-chlorobenzyl chloride dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Chlormidazole base.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Salt Formation: The purified Chlormidazole base is dissolved in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) is added dropwise with stirring.

  • Isolation of Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Antifungal Activity

Fungal SpeciesClotrimazole MIC Range (µg/mL)Reference(s)
Candida albicans0.008 - >8[10]
Candida krusei0.125[10]
Candida lusitaniae0.008[10]
Candida tropicalis0.008[10]
Trichophyton rubrumNot widely reported
Aspergillus fumigatusNot widely reported

Note: Specific MIC values for this compound are required for a definitive assessment of its antifungal potency and spectrum.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • 96-well microtiter plates

  • Spectrophotometer or inverted microscope

Procedure:

  • Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A serial two-fold dilution series is prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: The fungal isolate is grown on a suitable agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to the final working concentration.

  • Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified atmosphere.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density using a spectrophotometer.

G Start Start PrepStock Prepare Chlormidazole HCl Stock Solution Start->PrepStock PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively reported in the peer-reviewed literature. However, based on the properties of other topically and orally administered azole antifungals, the following can be inferred:

  • Absorption: When applied topically, systemic absorption is generally low. Oral bioavailability can be variable for azole antifungals and is influenced by factors such as formulation and gastric pH.

  • Distribution: Azoles that are systemically absorbed are generally highly protein-bound in the plasma and distribute into various tissues.

  • Metabolism: Azole antifungals are typically metabolized in the liver by the cytochrome P450 enzyme system.

  • Excretion: Metabolites are primarily excreted in the urine and feces.

Further studies are required to determine the specific pharmacokinetic profile of this compound.

Conclusion

This compound is an imidazole antifungal agent that targets ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The available data on its chemical properties, synthesis, and mechanism of action provide a solid foundation for further research and development. However, to fully realize its therapeutic potential, further investigations are warranted, particularly in obtaining comprehensive antifungal susceptibility data against a broad range of clinically relevant fungi and in elucidating its detailed pharmacokinetic and toxicological profiles. This technical guide serves as a valuable starting point for researchers dedicated to advancing the field of antifungal drug discovery.

References

Chlormidazole Hydrochloride: An In-Depth Technical Guide to its Antifungal Activity Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytes, a group of keratinophilic fungi, are the primary causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis. These infections are a significant global health concern, affecting a large portion of the population. Chlormidazole hydrochloride, an imidazole antifungal agent, has been recognized for its inhibitory activity against a range of fungi and some Gram-positive cocci, finding application in the treatment of fungal and bacterial infections of the skin and nails[1][2]. This technical guide provides a comprehensive overview of the antifungal activity of this compound and related imidazole compounds against dermatophytes, detailing its mechanism of action, summarizing available efficacy data, and outlining the experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole derivatives, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes[3][4][5].

The key enzyme targeted by imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme[5][6]. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting lanosterol 14α-demethylase, this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell[6][7]. This disruption in sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, ultimately resulting in the inhibition of fungal growth and cell death[3][4]. At lower concentrations, this effect is primarily fungistatic, while at higher concentrations, it can be fungicidal[4].

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Chlormidazole_hydrochloride Chlormidazole_hydrochloride Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Chlormidazole_hydrochloride->Lanosterol 14α-demethylase\n(CYP51A1) Inhibits Ergosterol_depletion Ergosterol_depletion Toxic_sterol_accumulation Toxic_sterol_accumulation Membrane_disruption Membrane_disruption Ergosterol_depletion->Membrane_disruption Leads to Toxic_sterol_accumulation->Membrane_disruption Leads to Fungal_cell_death Fungal_cell_death Membrane_disruption->Fungal_cell_death Results in

Mechanism of Ergosterol Biosynthesis Inhibition by this compound.

In Vitro Antifungal Activity

While specific quantitative data for this compound against a wide range of dermatophytes is not extensively available in the public domain, the in vitro efficacy of closely related imidazole antifungals such as ketoconazole and clotrimazole has been well-documented. This data provides a valuable reference for the expected activity of this compound. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these related compounds against common dermatophyte species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Ketoconazole against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum0.0625 - 20.38 - 12 - 8[8][9]
Trichophyton mentagrophytes0.064 - 240.38 - 12 - 8[8]
Microsporum canis0.064 - 240.38 - 12 - 8[8]

Table 2: In Vitro Activity of Clotrimazole against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)NoteReference
Trichophyton mentagrophytesNot specifiedClotrimazole reduced ergosterol levels and affected mycelium ultrastructure.[10]
Trichophyton rubrumNot specifiedSub-inhibitory doses of clotrimazole enhanced the efficacy of photodynamic therapy.[11]

Note: The variability in MIC ranges can be attributed to differences in testing methodologies, inoculum preparation, and incubation conditions across studies.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of dermatophytes to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing filamentous fungi, which can be adapted for dermatophytes[12]. The broth microdilution method is a commonly used technique.

Broth Microdilution Method (Adapted from CLSI M38-A2)
  • Isolate Preparation:

    • Dermatophyte isolates are cultured on a suitable medium, such as Sabouraud Dextrose Agar, to promote sporulation.

    • Conidia are harvested and suspended in sterile saline.

    • The conidial suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation:

    • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium buffered with MOPS buffer in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The microtiter plates are incubated at a controlled temperature, typically 28-35°C, for a specified period (e.g., 4-7 days), as dermatophytes are generally slow-growing[9][13].

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture 1. Culture Dermatophyte Isolate (e.g., on Sabouraud Dextrose Agar) Spore_Harvest 2. Harvest and Suspend Spores in Sterile Saline Isolate_Culture->Spore_Harvest Standardize_Inoculum 3. Standardize Inoculum Concentration Spore_Harvest->Standardize_Inoculum Inoculation 6. Inoculate Wells with Standardized Spore Suspension Standardize_Inoculum->Inoculation Drug_Stock 4. Prepare Chlormidazole HCl Stock Solution (in DMSO) Serial_Dilution 5. Perform Serial Dilutions in 96-well Plate (in RPMI 1640) Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 7. Incubate Plates (28-35°C, 4-7 days) Inoculation->Incubation Visual_Reading 8. Visually Read Plates for Growth Inhibition Incubation->Visual_Reading MIC_Determination 9. Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->MIC_Determination

General Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound, as an imidazole antifungal, exhibits its activity against dermatophytes by targeting the ergosterol biosynthesis pathway, a well-established and effective mechanism for antifungal agents. While specific quantitative data for this compound remains to be broadly published, the available information on related imidazole compounds suggests a strong potential for efficacy against the common causative agents of dermatophytosis. The standardized experimental protocols outlined in this guide provide a framework for the further in vitro evaluation of this compound and other novel antifungal candidates. Further research to generate specific MIC and Minimum Fungicidal Concentration (MFC) data for this compound against a comprehensive panel of clinical dermatophyte isolates is warranted to fully elucidate its therapeutic potential.

References

Elucidation of Chlormidazole Hydrochloride's Effect on Gram-Positive Cocci: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlormidazole hydrochloride, an imidazole derivative, is primarily recognized for its antifungal properties. However, evidence suggests its potential as an antibacterial agent, particularly against gram-positive cocci.[1][2] This technical guide aims to consolidate the available scientific information regarding the antibacterial effects of this compound on this class of bacteria, providing insights into its mechanism of action, quantitative susceptibility data, and relevant experimental protocols. It is important to note that while the antifungal mechanism of imidazoles is well-documented, the specific antibacterial mode of action is less understood and an area of ongoing research.

Antimicrobial Spectrum and Potency

This compound has demonstrated inhibitory activity against certain gram-positive cocci.[1][2] However, comprehensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) across a wide range of species, remains limited in publicly available literature.

One study investigating the sensitivity of over 100 bacterial strains, including gram-positive cocci, reported that a single bacterial strain was sensitive to this compound at a concentration of 5 micrograms/mL. For comparison, the same study noted that 76% of Candida strains were sensitive at 10 micrograms/mL, highlighting its more established antifungal role.

Due to the scarcity of specific data for this compound, this guide includes data for the structurally related and more extensively studied imidazole, clotrimazole, to provide a comparative perspective on the potential anti-staphylococcal activity of this class of compounds.

Table 1: In Vitro Susceptibility Data for this compound and Clotrimazole against Gram-Positive Cocci
CompoundBacterial SpeciesStrain TypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Chlormidazole HCl Gram-positive cocciNot Specified15 µg/mL (single strain)Not Reported
Clotrimazole Staphylococcus pseudintermediusMethicillin-Susceptible (MSSP)2511
Clotrimazole Staphylococcus pseudintermediusMethicillin-Resistant (MRSP)2511

Note: The data for this compound is based on a single reported sensitive strain and should be interpreted with caution.

Proposed Mechanism of Antibacterial Action

The primary mechanism of action for imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth.

While bacteria do not synthesize ergosterol, it is hypothesized that the antibacterial activity of azole compounds against gram-positive bacteria may stem from different mechanisms. One proposed target is the bacterial flavohemoglobin (flavoHb). Inhibition of this enzyme could disrupt the bacterial response to nitric oxide stress, leading to cell damage. Other potential mechanisms could involve the disruption of the bacterial cell membrane or the inhibition of other essential bacterial enzymes. Further research is required to definitively elucidate the precise antibacterial mechanism of this compound.

Diagram: Hypothetical Signaling Pathway of Azole-Mediated Antibacterial Action

Hypothetical Antibacterial Mechanism of Azole Compounds Chlormidazole Chlormidazole Hydrochloride FlavoHb Bacterial Flavohemoglobin (flavoHb) Chlormidazole->FlavoHb Inhibition NO_detox Nitric Oxide (NO) Detoxification FlavoHb->NO_detox Catalyzes CellDamage Increased Oxidative Stress & Cell Damage NO_detox->CellDamage Prevents Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Drug Stock Solution SerialDilution Perform Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

References

An In-depth Technical Guide on the Interaction of Chlormidazole Hydrochloride with Fungal Cytochrome P450

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole, an imidazole-based antifungal agent, exerts its therapeutic effect through the potent and specific inhibition of fungal cytochrome P450 (CYP) enzymes. The primary target of chlormidazole is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, chlormidazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death. This technical guide provides a comprehensive overview of the interaction between chlormidazole hydrochloride and fungal cytochrome P450, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for studying these interactions, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The rise of invasive fungal infections, particularly in immunocompromised individuals, has underscored the need for effective and specific antifungal therapies. Azole antifungals, including imidazoles like chlormidazole, represent a cornerstone of antifungal treatment. Their efficacy stems from their ability to selectively target fungal metabolic pathways that are distinct from those in humans. The fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), is a prime example of such a target.[1] This enzyme plays a critical role in the biosynthesis of ergosterol, a sterol that is essential for the structure and function of fungal cell membranes.[2]

Chlormidazole and other azoles act by binding to the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[3] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[4] This guide delves into the specifics of this interaction, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action of chlormidazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane.

The ergosterol biosynthesis pathway can be broadly divided into three stages:

  • Mevalonate Pathway: Synthesis of the precursor molecule farnesyl pyrophosphate (FPP) from acetyl-CoA.

  • Squalene Synthesis and Epoxidation: Conversion of FPP to squalene, which is then epoxidized to 2,3-oxidosqualene.

  • Lanosterol to Ergosterol Conversion: A series of enzymatic steps that convert 2,3-oxidosqualene to lanosterol and subsequently to ergosterol.

Chlormidazole specifically targets the demethylation of lanosterol at the 14α position, a critical step catalyzed by CYP51.[5] The imidazole nitrogen of chlormidazole coordinates with the heme iron atom in the active site of CYP51, forming a stable complex that prevents the enzyme from binding its natural substrate, lanosterol.[3] This inhibition leads to a cascade of downstream effects:

  • Depletion of Ergosterol: The lack of functional CYP51 halts the production of ergosterol.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol.

  • Disruption of Fungal Cell Membrane: The altered sterol composition of the cell membrane disrupts its fluidity, permeability, and the function of membrane-bound proteins.

Ultimately, these disruptions inhibit fungal growth and can lead to cell death, making chlormidazole an effective fungistatic and, at higher concentrations, fungicidal agent.

Visualization of the Ergosterol Biosynthesis Pathway and Chlormidazole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by chlormidazole.

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_ergosterol Lanosterol to Ergosterol Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Chlormidazole Chlormidazole Chlormidazole->Lanosterol Inhibits CYP51

Caption: Fungal Ergosterol Biosynthesis Pathway and Chlormidazole's Point of Inhibition.

Quantitative Data on Chlormidazole-P450 Interaction

The potency of chlormidazole and its analogs (often represented by the closely related and widely studied clotrimazole) against fungal and other cytochrome P450 enzymes has been quantified through various in vitro assays. The key parameters determined are the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the dissociation constant (Kd). These values provide a measure of the inhibitor's potency and its binding affinity to the enzyme.

CompoundEnzyme/OrganismAssay TypeParameterValue (µM)Reference
ClotrimazoleSaprolegnia parasitica CYP51Reconstitution AssayIC50~1[6]
ClotrimazoleMalassezia globosa CYP51Reconstitution AssayIC500.15 - 0.35[7]
ClotrimazoleRhizopus oryzaeBroth MicrodilutionMIC2 µg/ml[8]
ClotrimazoleMycobacterium smegmatisGrowth InhibitionMIC0.3[9]
ClotrimazoleHuman CYP3A4Omeprazole SulfonationKi0.02[10]
ClotrimazoleHuman CYP3A4Luciferin IPA MetabolismIC500.18[11]
ClotrimazoleHuman CYP3A5Spectral BindingKd<0.01[12]
ClotrimazoleHuman CYP3A7Luciferin IPA MetabolismIC500.27[11]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. While not a direct measure of enzyme inhibition, it reflects the overall antifungal activity, which is primarily driven by CYP51 inhibition.

Experimental Protocols

The characterization of the interaction between chlormidazole and fungal cytochrome P450 enzymes involves a series of in vitro experiments. The following are detailed methodologies for key assays.

Preparation of Fungal Microsomes

Fungal microsomes, which are vesicular fragments of the endoplasmic reticulum containing cytochrome P450 enzymes, are essential for in vitro studies.

Objective: To isolate the microsomal fraction from fungal cells for use in enzyme assays.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and protease inhibitors)

  • Homogenizer (e.g., bead beater, French press)

  • High-speed centrifuge

  • Ultracentrifuge

Procedure:

  • Grow the fungal culture to the desired density in an appropriate liquid medium.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with cold lysis buffer and resuspend in a minimal volume of the same buffer.

  • Disrupt the cells using a homogenizer. The method of disruption may need to be optimized for the specific fungal species.

  • Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60-90 minutes at 4°C) to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable storage buffer (e.g., lysis buffer containing 20% glycerol).

  • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

  • Store the microsomes at -80°C until use.

Cytochrome P450 Spectral Binding Assay

This assay is used to determine the binding affinity (dissociation constant, Kd) of an inhibitor to a cytochrome P450 enzyme by measuring changes in the enzyme's absorbance spectrum upon ligand binding.[13][14]

Objective: To quantify the binding affinity of chlormidazole to fungal CYP51.

Materials:

  • Purified fungal CYP51 or fungal microsomes

  • Spectrophotometer capable of measuring difference spectra

  • This compound stock solution (in a suitable solvent like DMSO)

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • Dilute the purified CYP51 or fungal microsomes to a known concentration in the buffer.

  • Divide the enzyme solution into two matched cuvettes (sample and reference).

  • Record a baseline absorbance spectrum (e.g., from 350 nm to 500 nm).

  • Add a small, precise volume of the chlormidazole stock solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to account for any solvent-induced spectral changes.

  • Mix gently and allow the binding to reach equilibrium (typically a few minutes).

  • Record the difference spectrum. The binding of an imidazole like chlormidazole to the heme iron of P450 results in a characteristic "Type II" difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm.

  • Repeat steps 4-6 with increasing concentrations of chlormidazole until the spectral change is saturated.

  • Plot the change in absorbance (ΔA = A_peak - A_trough) against the concentration of chlormidazole.

  • Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding inhibitors) to determine the dissociation constant (Kd).

Visualization of the Spectral Binding Assay Workflow

Spectral_Binding_Assay_Workflow Start Start Prepare P450 Solution Prepare P450 Solution Start->Prepare P450 Solution Split into Sample & Reference Cuvettes Split into Sample & Reference Cuvettes Prepare P450 Solution->Split into Sample & Reference Cuvettes Record Baseline Spectrum Record Baseline Spectrum Split into Sample & Reference Cuvettes->Record Baseline Spectrum Add Chlormidazole (Sample) & Solvent (Reference) Add Chlormidazole (Sample) & Solvent (Reference) Record Baseline Spectrum->Add Chlormidazole (Sample) & Solvent (Reference) Incubate to Equilibrium Incubate to Equilibrium Add Chlormidazole (Sample) & Solvent (Reference)->Incubate to Equilibrium Record Difference Spectrum Record Difference Spectrum Incubate to Equilibrium->Record Difference Spectrum Repeat with Increasing [Chlormidazole] Repeat with Increasing [Chlormidazole] Record Difference Spectrum->Repeat with Increasing [Chlormidazole] Plot ΔA vs. [Chlormidazole] Plot ΔA vs. [Chlormidazole] Repeat with Increasing [Chlormidazole]->Plot ΔA vs. [Chlormidazole] Fit Data to Determine Kd Fit Data to Determine Kd Plot ΔA vs. [Chlormidazole]->Fit Data to Determine Kd End End Fit Data to Determine Kd->End

Caption: Workflow for a Cytochrome P450 Spectral Binding Assay.

Cytochrome P450 Inhibition Assay (IC50 and Ki Determination)

This assay measures the ability of a compound to inhibit the metabolic activity of a cytochrome P450 enzyme. The results are used to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and the Ki (the inhibition constant).[15][16]

Objective: To determine the IC50 and Ki of chlormidazole for fungal CYP51.

Materials:

  • Fungal microsomes or a reconstituted system containing purified CYP51 and NADPH-cytochrome P450 reductase.

  • A specific substrate for CYP51 (e.g., lanosterol).

  • NADPH (cofactor for the reaction).

  • This compound stock solution.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Quenching solution (e.g., acetonitrile or methanol).

  • Analytical system for detecting the product (e.g., HPLC, LC-MS/MS).

Procedure for IC50 Determination:

  • Prepare a series of dilutions of the chlormidazole stock solution.

  • In a multi-well plate or microcentrifuge tubes, combine the fungal microsomes, reaction buffer, and each concentration of chlormidazole (and a vehicle control).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate and NADPH.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the amount of product formed using a suitable analytical method.

  • Calculate the percentage of inhibition for each chlormidazole concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the chlormidazole concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Procedure for Ki Determination:

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with a matrix of varying substrate and inhibitor concentrations.[17]

  • Follow the same general procedure as for the IC50 determination, but for each inhibitor concentration, also vary the substrate concentration.

  • Measure the reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) or non-linear regression analysis of the Michaelis-Menten equation modified for the different inhibition models.[17] This analysis will reveal the mechanism of inhibition and allow for the calculation of the Ki value.

Visualization of the Logical Relationship in Ki Determination

Ki_Determination_Logic cluster_data_analysis Data Analysis Lineweaver-Burk Plot Lineweaver-Burk Plot Determine Inhibition Mechanism Determine Inhibition Mechanism Lineweaver-Burk Plot->Determine Inhibition Mechanism Dixon Plot Dixon Plot Dixon Plot->Determine Inhibition Mechanism Non-linear Regression Non-linear Regression Non-linear Regression->Determine Inhibition Mechanism Vary [Substrate] Vary [Substrate] Measure Reaction Velocity Measure Reaction Velocity Vary [Substrate]->Measure Reaction Velocity Measure Reaction Velocity->Lineweaver-Burk Plot Measure Reaction Velocity->Dixon Plot Measure Reaction Velocity->Non-linear Regression Vary [Inhibitor] Vary [Inhibitor] Vary [Inhibitor]->Measure Reaction Velocity Calculate Ki Calculate Ki Determine Inhibition Mechanism->Calculate Ki

Caption: Logical Flow for Determining the Inhibition Constant (Ki).

Conclusion

This compound is a potent inhibitor of fungal cytochrome P450, specifically targeting lanosterol 14α-demethylase (CYP51). This inhibition disrupts the ergosterol biosynthesis pathway, leading to a compromised fungal cell membrane and ultimately, antifungal activity. The quantitative data presented in this guide highlights the high affinity and inhibitory potency of chlormidazole and related compounds against fungal P450s. The detailed experimental protocols provide a framework for researchers to further investigate the interactions of novel antifungal candidates with this critical enzyme target. A thorough understanding of the mechanism, quantitative aspects, and experimental methodologies related to the interaction of chlormidazole with fungal cytochrome P450 is crucial for the development of new and improved antifungal therapies.

References

Exploring Chlormidazole Hydrochloride: A Potential Lead Compound in Antifungal and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride, an imidazole-based antifungal agent, has long been utilized for its efficacy against a spectrum of fungal pathogens. Its primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and cell death. Beyond its established antifungal properties, emerging research, largely extrapolated from the closely related compound clotrimazole, suggests a promising potential for this compound as a lead compound in anticancer therapy. This technical guide synthesizes the current understanding of this compound, detailing its known antifungal activity and exploring its potential anticancer mechanisms, including the inhibition of key metabolic and signaling pathways crucial for tumor cell survival and proliferation. This document provides structured data, detailed experimental protocols, and visual representations of associated cellular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Chlormidazole is an azole antifungal drug that has been used for treating fungal infections of the skin and nails.[1][2] Like other imidazole derivatives, its therapeutic effect is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha demethylase, which is essential for the biosynthesis of ergosterol.[3] The disruption of the fungal cell membrane leads to a fungistatic or fungicidal effect.[3]

Recent investigations into the broader therapeutic applications of azole compounds have unveiled their potential as anticancer agents.[4][5] The structural analogue of chlormidazole, clotrimazole, has been shown to exhibit anticancer properties by inhibiting crucial cellular processes such as glycolysis and calmodulin-dependent signaling pathways, thereby inducing cell cycle arrest and apoptosis in various cancer cell lines.[4][6][7] Given the structural similarities, it is hypothesized that this compound may possess similar anticancer activities, making it a compelling candidate for further investigation as a lead compound in oncology.

This guide aims to provide a detailed overview of the known antifungal properties of this compound and to explore its potential as an anticancer agent, drawing parallels with the well-documented activities of clotrimazole. We present available quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the pertinent signaling pathways to facilitate further research and development.

Antifungal Activity of this compound

Mechanism of Action

The primary antifungal mechanism of this compound, consistent with other azole antifungals, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The key enzyme targeted is lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This alteration in membrane composition increases its permeability, causing leakage of essential intracellular components and ultimately leading to the inhibition of fungal growth or cell death.[3]

Antifungal Spectrum and Efficacy

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Clotrimazole against Various Candida Species

Fungal Species MIC Range (µg/mL) Reference
Candida albicans 0.008 [8]
Candida krusei 0.125 [8]
Candida lusitaniae 0.008 [8]
Candida tropicalis 0.008 [8]
Nakaseomyces glabrata 1.0 [8]

| Candida parapsilosis | 0.06 |[8] |

Note: These values are for Clotrimazole and should be considered as a proxy. Specific testing is required to determine the precise MIC values for this compound.

Potential as an Anticancer Lead Compound

The exploration of this compound as a potential anticancer agent is largely propelled by the significant body of research on clotrimazole. The proposed anticancer mechanisms are multifaceted, primarily targeting cancer cell metabolism and key signaling pathways that regulate proliferation and survival.

Inhibition of Glycolysis

Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift provides the necessary energy and building blocks for rapid cell proliferation. Clotrimazole has been shown to inhibit several key glycolytic enzymes, including hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase, leading to a reduction in ATP production and ultimately, cancer cell death.[7][9]

Table 2: Inhibitory Constants (Ki) of Clotrimazole for Glucose Uptake in Breast Cancer Cell Lines

Cell Line Phenotype Ki for Glucose Uptake (µM) Reference
MCF10A Non-tumorigenic 114.3 ± 11.7 [9]
MCF-7 Estrogen-receptor positive 77.1 ± 7.8 [9]

| MDA-MB-231 | Triple-negative | 37.8 ± 4.2 |[9] |

The data suggests that more aggressive cancer cell lines, which are more reliant on glycolysis, are more sensitive to the inhibitory effects of clotrimazole.[9]

Calmodulin Inhibition

Calmodulin (CaM) is a ubiquitous calcium-binding protein that acts as a key transducer of calcium signaling, regulating a multitude of cellular processes including cell cycle progression, proliferation, and apoptosis. Azole derivatives, including clotrimazole, have been identified as potent calmodulin antagonists.[4] By binding to calmodulin, these compounds can inhibit its activity, disrupting downstream signaling pathways that are often hyperactivated in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

The disruption of cellular metabolism and signaling by azole compounds can trigger programmed cell death, or apoptosis. Studies on clotrimazole have demonstrated its ability to induce apoptosis in various cancer cell lines, including multiple myeloma and colon cancer.[6][10] This is often accompanied by an arrest of the cell cycle, typically at the G0/G1 phase, which prevents cancer cells from progressing through the division cycle.[10]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting cell survival and proliferation. The NF-κB pathway is often constitutively active in cancer cells, contributing to their resistance to apoptosis. Clotrimazole has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptotic signals.[11][12]

Table 3: IC50 Values of Clotrimazole against Multiple Myeloma Cell Lines

Cell Line IC50 after 24h (µM) IC50 after 48h (µM) Reference
NCI-H929 35.04 ± 1.63 18.25 ± 0.92 [10]
MM.1S 40.05 ± 1.23 32.77 ± 0.35 [10]
KMS-11 38.76 ± 1.3 20.51 ± 0.37 [10]

| U266 | 35.79 ± 1.91 | 23.85 ± 0.53 |[10] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Antifungal_Mechanism Chlormidazole Chlormidazole hydrochloride Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (Fungal Cytochrome P450) Chlormidazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Disruption Membrane Disruption (Increased Permeability) Fungal_Membrane->Disruption Depletion of Ergosterol leads to Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Antifungal mechanism of this compound.

Anticancer_Mechanism cluster_glycolysis Glycolysis Inhibition cluster_signaling Signaling Disruption Glycolysis Glycolysis ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis Glycolysis->Apoptosis Inhibition leads to CancerCell Cancer Cell Proliferation & Survival ATP->CancerCell Supports Calmodulin Calmodulin Calmodulin->Apoptosis Inhibition leads to Calmodulin->CancerCell Promotes NFkB NF-κB Pathway NFkB->Apoptosis Inhibition leads to NFkB->CancerCell Promotes Chlormidazole Chlormidazole hydrochloride Chlormidazole->Glycolysis Inhibits Chlormidazole->Calmodulin Inhibits Chlormidazole->NFkB Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest Chlormidazole->CellCycleArrest Induces

Caption: Potential anticancer mechanisms of this compound.

Experimental_Workflow Compound Chlormidazole HCl Cell_Culture Cancer Cell Lines Compound->Cell_Culture Treat MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Prepare for IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay CellCycle_Assay Propidium Iodide Staining (Cell Cycle) Flow_Cytometry->CellCycle_Assay

Caption: General experimental workflow for anticancer evaluation.

Detailed Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi, and can be adapted for testing this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

    • For molds, culture the isolate until sporulation is observed. Harvest conidia by flooding the agar surface with sterile saline. Adjust the conidial suspension to the desired concentration (0.4-5 x 10^4 CFU/mL) using a hemocytometer.

  • Plate Preparation:

    • Dispense 100 µL of RPMI medium into all wells of a 96-well plate.

    • Add 100 µL of the antifungal stock solution to the first column of wells and perform serial twofold dilutions across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[13][14]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control. This can be determined visually or by reading the optical density with a microplate spectrophotometer.[2][15]

Cell Viability and Cytotoxicity: MTT Assay

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[1][19]

    • Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2/FL3).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This compound is a well-established antifungal agent with a clear mechanism of action. The compelling evidence of anticancer activity from its close analog, clotrimazole, strongly suggests that this compound holds significant potential as a lead compound for the development of novel anticancer therapeutics. Its putative mechanisms, including the disruption of cancer cell metabolism and key signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on several key areas:

  • Direct Evaluation of Anticancer Activity: Comprehensive in vitro studies are required to determine the IC50 values of this compound against a broad panel of cancer cell lines and to confirm its effects on glycolysis, calmodulin, the NF-κB pathway, apoptosis, and cell cycle progression.

  • Quantitative Antifungal Profiling: A systematic determination of the MIC values of this compound against a wide range of clinically relevant fungal pathogens is necessary to fully characterize its antifungal spectrum.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of novel derivatives of chlormidazole could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties for either antifungal or anticancer applications.

  • In Vivo Efficacy and Toxicity: Promising in vitro findings should be followed by in vivo studies in relevant animal models to assess the therapeutic efficacy and safety profile of this compound and its derivatives.

References

Chlormidazole Hydrochloride Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of chlormidazole hydrochloride under various stress conditions. It outlines detailed experimental protocols for conducting forced degradation studies to identify and characterize its degradation products, a critical step in drug development and stability testing. The information presented herein is based on established principles of drug degradation, regulatory guidelines, and published data on structurally related imidazole-based antifungal agents.

Introduction to this compound Stability

This compound, an imidazole antifungal agent, is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis. Understanding these degradation routes is paramount for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the drug product. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Potential Degradation Pathways

Based on the chemical structure of chlormidazole and the known degradation patterns of similar imidazole-containing compounds, several degradation pathways can be postulated. The primary sites susceptible to degradation are the imidazole ring and the ether linkage.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[1] this compound may undergo hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage is susceptible to cleavage, potentially yielding 1-(4-chlorobenzyl)-1H-imidazole and 2,4-dichlorobenzyl alcohol.

  • Base-Catalyzed Hydrolysis: In alkaline media, the imidazole ring itself can be susceptible to degradation, although cleavage of the ether linkage may also occur.

Oxidative Degradation

Oxidation is another significant degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions.[2][3] For chlormidazole, the imidazole ring is a likely target for oxidation. Potential oxidative degradation products could include N-oxides or hydroxylated derivatives of the imidazole ring. Studies on daclatasvir, another imidazole-containing drug, have shown the imidazole moiety to be liable to base-mediated autoxidation.[4]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[5][6] The aromatic rings and the imidazole moiety in chlormidazole are chromophores that can absorb light energy, leading to the formation of reactive species and subsequent degradation. Photodegradation can lead to complex mixtures of products, including radicals and photo-oxidation products. The imidazole ring in daclatasvir has been shown to be sensitive to photodegradation in solution.[4]

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.[7] Thermal degradation of this compound may involve various reactions, including pyrolysis and accelerated hydrolysis or oxidation. The stability of the compound at different temperatures needs to be thoroughly investigated.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for identifying the degradation products of this compound and for developing a stability-indicating analytical method.[8][9] The following protocols are based on ICH guidelines and common industry practices.[10]

General Preparations
  • Sample Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).[11]

  • Control Samples: A solution of the drug protected from stress conditions should be analyzed alongside the stressed samples to serve as a control.

  • Blank Solutions: The stress agents in the same solvent without the drug should be prepared and analyzed to rule out any interference.

Hydrolytic Degradation Protocol
ParameterAcid HydrolysisBase HydrolysisNeutral Hydrolysis
Stress Agent 0.1 M to 1 M HCl[8]0.1 M to 1 M NaOH[8]Purified Water
Temperature Room Temperature, 60°C, or reflux[12]Room Temperature, 60°C, or reflux[12]60°C or reflux
Duration 2, 4, 8, 24 hours (or until 5-20% degradation is achieved)[12][13]2, 4, 8, 24 hours (or until 5-20% degradation is achieved)[12][13]24, 48, 72 hours
Procedure 1. Add an appropriate volume of HCl to the drug stock solution. 2. Incubate at the specified temperature and duration. 3. At each time point, withdraw a sample and neutralize with an equivalent amount of NaOH. 4. Dilute to a suitable concentration for analysis.1. Add an appropriate volume of NaOH to the drug stock solution. 2. Incubate at the specified temperature and duration. 3. At each time point, withdraw a sample and neutralize with an equivalent amount of HCl. 4. Dilute to a suitable concentration for analysis.1. Dissolve the drug in purified water. 2. Incubate at the specified temperature and duration. 3. At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
Oxidative Degradation Protocol
ParameterDetails
Stress Agent 3% to 30% Hydrogen Peroxide (H₂O₂)[12]
Temperature Room Temperature
Duration 2, 4, 8, 24 hours (or until 5-20% degradation is achieved)
Procedure 1. Add an appropriate volume of H₂O₂ to the drug stock solution. 2. Store in the dark at room temperature. 3. At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
Photolytic Degradation Protocol
ParameterDetails
Light Source Option 1: Artificial daylight fluorescent lamp combined with UV output (D65/ID65). Option 2: Cool white fluorescent lamp and a near UV lamp (320-400 nm).[5][6]
Exposure Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
Sample State Solid drug substance and drug solution in a chemically inert, transparent container.[6]
Control A "dark control" sample wrapped in aluminum foil should be stored under the same conditions to differentiate between thermal and photolytic degradation.[14]
Procedure 1. Expose the samples to the specified light conditions. 2. At appropriate time intervals, withdraw samples for analysis.
Thermal Degradation Protocol
ParameterDetails
Temperature 40°C, 60°C, 80°C in a controlled temperature oven.[15]
Humidity (optional) 75% RH (for solid-state studies).[7]
Sample State Solid drug substance and drug solution.
Duration 1, 3, 7, 14 days (or until 5-20% degradation is achieved).
Procedure 1. Place the samples in the oven at the specified temperature. 2. At each time point, withdraw a sample for analysis. For solid samples, dissolve in a suitable solvent before analysis.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify this compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common technique for analyzing degradation samples.[12]

  • Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent drug and the degradation products have adequate absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[16][17]

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap.

  • Tandem MS (MS/MS): Fragmentation of the molecular ions of the degradation products provides valuable structural information.[17]

Data Presentation

All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionStress Agent/LevelDurationTemperature (°C)% Degradation of Chlormidazole HClNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl24 h60
Base Hydrolysis 0.1 M NaOH8 hRT
Oxidative 3% H₂O₂24 hRT
Photolytic 1.2 million lux hours & 200 W h/m²--
Thermal (Solid) 80°C7 days80
Thermal (Solution) 60°C48 h60

Note: The values in this table are placeholders and should be filled with experimental data.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Chlormidazole HCl API Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidative Oxidative Photolytic Photolytic Thermal Thermal HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For Identification Method_Dev Develop Stability-Indicating Method HPLC->Method_Dev Deg_Products Identify Degradation Products LCMS->Deg_Products Deg_Pathways Elucidate Degradation Pathways Deg_Products->Deg_Pathways

Caption: Workflow for Forced Degradation Studies.

Postulated Degradation Pathway (Hypothetical)

The following diagram illustrates a hypothetical degradation pathway for this compound based on the degradation of similar compounds.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Chlormidazole Chlormidazole HCl DP1 1-(4-chlorobenzyl)-1H-imidazole Chlormidazole->DP1 Acid/Base DP2 2,4-dichlorobenzyl alcohol Chlormidazole->DP2 Acid/Base DP3 N-oxide Derivative Chlormidazole->DP3 H₂O₂

Caption: Hypothetical Degradation Pathway.

Conclusion

This guide provides a foundational framework for investigating the degradation of this compound. By systematically applying the described forced degradation protocols and utilizing appropriate analytical techniques, researchers can gain a thorough understanding of its stability profile. This knowledge is indispensable for the development of a robust and safe pharmaceutical product. It is important to note that the degradation pathways presented are hypothetical and require experimental verification.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Chlormidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole hydrochloride is an imidazole derivative with potential antifungal activity, structurally related to clotrimazole.[1] As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is crucial for its quantification in bulk drug and pharmaceutical formulations, as well as for stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be stability-indicating, capable of separating the parent drug from its potential degradation products. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation

A liquid chromatograph system equipped with a UV-Vis detector, autosampler, and a column oven is required. Data acquisition and processing are performed using a suitable chromatography data station.

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions

Based on methods for structurally similar compounds like clotrimazole, the following chromatographic conditions are proposed as a starting point for method development.[2][3][4][5][6]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer in the ratio of 55:45 (v/v), filter through a 0.45 µm membrane filter, and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 5-150 µg/mL).

Sample Preparation

For a solid dosage form, weigh and finely powder a representative number of units. Transfer a quantity of powder equivalent to a specific amount of this compound into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[5][7]

Method Validation Protocol

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability is assessed by injecting six replicate injections of a standard solution. The acceptance criteria for system suitability are typically:

  • Relative Standard Deviation (RSD) of peak area: Not more than 2.0%

  • Theoretical plates (N): Greater than 2000

  • Tailing factor (T): Not more than 2.0

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. The sample is subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[5][8]

  • Acid Hydrolysis: Reflux with 0.1 M HCl.

  • Alkali Hydrolysis: Reflux with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% H₂O₂.

  • Thermal Degradation: Heat in a hot air oven.

  • Photolytic Degradation: Expose to UV light.

The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the parent drug and any degradation products.

Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the standard solution over a specified range. The calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.[5]

Accuracy (% Recovery)

Accuracy is determined by the standard addition method. A known amount of standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added standard is then calculated. The mean recovery should be within 98-102%.[3][5][6]

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2%.[3]

  • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days by different analysts. The RSD between the results should be ≤ 2%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • Column temperature (± 5°C)

  • Wavelength of detection (± 2 nm)

The effect of these changes on the system suitability parameters is observed. The method is considered robust if the system suitability parameters remain within the acceptance criteria.[3][5]

Results and Discussion (Hypothetical Data)

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
RSD of Peak Area (%) ≤ 2.00.85
Theoretical Plates (N) > 20005600
Tailing Factor (T) ≤ 2.01.2

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
5150234
25751170
501502340
1003004680
1504507020
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery) Data

Spiked Level (%)Amount Added (mg)Amount Found (mg)% Recovery
808.07.9599.38
10010.010.05100.50
12012.011.9299.33
Mean % Recovery 98-10299.74

Table 4: Precision Data

PrecisionRSD (%)Acceptance Criteria
Repeatability (Intra-day) 0.65≤ 2.0
Intermediate (Inter-day) 1.10≤ 2.0

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Table 6: Robustness Study

Parameter VariedRSD (%) of Peak AreaTailing Factor
Flow Rate (0.9 mL/min) 0.921.22
Flow Rate (1.1 mL/min) 0.881.18
Mobile Phase (-2% Acetonitrile) 1.051.25
Mobile Phase (+2% Acetonitrile) 0.981.15
Wavelength (213 nm) 0.951.21
Wavelength (217 nm) 0.911.20

Visualizations

experimental_workflow start Start: Method Development Goal lit_review Literature Review (Similar Compounds) start->lit_review method_dev Initial Method Development (Column, Mobile Phase, etc.) lit_review->method_dev system_suitability System Suitability Testing method_dev->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation Pass specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized Analytical Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method end End: Routine Analysis & Stability Studies final_method->end

Caption: Experimental workflow for HPLC method development and validation.

logical_relationship api Chlormidazole HCl (API) method RP-HPLC Method api->method is analyzed by performance Method Performance Characteristics method->performance is validated for application Application method->application is applied to specificity Specificity performance->specificity linearity Linearity & Range performance->linearity accuracy Accuracy performance->accuracy precision Precision performance->precision sensitivity Sensitivity (LOD/LOQ) performance->sensitivity robustness Robustness performance->robustness qc Quality Control application->qc stability Stability Studies application->stability

Caption: Logical relationship of the analytical method to its application.

Conclusion

A simple, selective, and robust RP-HPLC method for the determination of this compound can be developed and validated as per ICH guidelines. The proposed method, based on established analytical principles for similar compounds, is expected to be linear, accurate, and precise. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it suitable for the routine quality control analysis of bulk drug and pharmaceutical formulations, as well as for stability studies. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the development and implementation of this analytical method.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Chlormidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole hydrochloride is a synthetic imidazole derivative with broad-spectrum antifungal activity. As with other azole antifungals, its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides detailed protocols for the in vitro determination of the antifungal susceptibility of various fungal species to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Chlormidazole, as an azole antifungal agent, targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51A1) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Chlormidazole Chlormidazole Hydrochloride Chlormidazole->Inhibition cluster_workflow Yeast Susceptibility Testing Workflow start Start prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Yeast Suspension dilute_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of Chlormidazole HCl in 96-well plate prep_drug->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End read_mic->end cluster_workflow Mold Susceptibility Testing Workflow start Start prep_inoculum Prepare Mold Spore Suspension start->prep_inoculum adjust_inoculum Adjust Inoculum to 0.4-5 x 10⁴ CFU/mL prep_inoculum->adjust_inoculum inoculate_plate Inoculate Plate with Spore Suspension adjust_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of Chlormidazole HCl in 96-well plate prep_drug->inoculate_plate incubate Incubate at 35°C for 48-72h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with 100% growth inhibition) incubate->read_mic end End read_mic->end

Determining the Minimum Inhibitory Concentration (MIC) of Chlormidazole Hydrochloride Against Aspergillus Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Chlormidazole hydrochloride against various Aspergillus species. Due to the limited availability of specific MIC data for this compound in publicly accessible literature, this document also presents comparative MIC data for other relevant azole antifungal agents to provide a contextual framework for susceptibility testing.

Introduction

This compound is an imidazole antifungal agent with known activity against a range of fungi.[1] Aspergillus species are ubiquitous molds that can cause a spectrum of diseases in humans, from allergic reactions to life-threatening invasive infections, particularly in immunocompromised individuals. Determining the in vitro susceptibility of Aspergillus spp. to antifungal agents is crucial for guiding therapeutic choices and for the development of new antifungal drugs. The Minimum Inhibitory Concentration (MIC) is a key pharmacodynamic parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This document outlines the standardized methodologies for antifungal susceptibility testing of filamentous fungi, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Comparative MIC of Azole Antifungals Against Aspergillus Species

Table 1: MIC of Azole Antifungals against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole0.015 - >161 - 2[2][3]
Voriconazole0.064 - >160.5 - 2[2][4]
Posaconazole0.008 - 80.5[4][5]
Luliconazole<0.001 - 0.0160.016[4]
Lanoconazole<0.001 - 0.50.032[4]

Table 2: MIC of Azole Antifungals against Aspergillus flavus

Antifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole0.03 - 641[3]
Voriconazole0.03 - 161[3]
Posaconazole0.03 - 40.5[3]

Table 3: MIC of Azole Antifungals against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Itraconazole0.015 - 162[3][6]
Voriconazole0.03 - 162[3]
Posaconazole0.002 - 40.5[3]

Experimental Protocols

The following protocols are based on the CLSI M38-A2 and EUCAST E.DEF 9.3.2 standards for broth microdilution antifungal susceptibility testing of filamentous fungi.[7]

Materials
  • Aspergillus species isolates (e.g., A. fumigatus, A. flavus, A. niger)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • (Optional for EUCAST) Glucose solution (to supplement RPMI to a final concentration of 2%)

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • Sterile plasticware (pipettes, tubes, etc.)

  • Incubator (35°C)

  • Vortex mixer

Preparation of Antifungal Stock Solution
  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Further dilute this stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

Inoculum Preparation
  • Subculture the Aspergillus isolates on potato dextrose agar (PDA) and incubate at 35°C for 5-7 days to obtain mature conidial growth.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube.

  • Allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL (for CLSI) or 2 x 105 to 5 x 105 CFU/mL (for EUCAST) using a spectrophotometer or hemocytometer.[7]

Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the working this compound solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (drug-free), and well 12 serves as the sterility control (uninoculated).

  • Inoculate each well (except the sterility control) with 100 µL of the adjusted Aspergillus conidial suspension.

  • Seal the plates and incubate at 35°C for 48-72 hours.

MIC Determination
  • After incubation, visually inspect the microtiter plates.

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis prep_drug Prepare Chlormidazole Hydrochloride Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Aspergillus Inoculum inoculation Inoculate Wells with Aspergillus Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 48-72 hours inoculation->incubation read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination of this compound against Aspergillus species.

Azole Antifungal Mechanism of Action

G cluster_fungus Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51A) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Lanosterol_14a_demethylase->Ergosterol Chlormidazole This compound (Azole Antifungal) Chlormidazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of azole antifungals, including this compound.

Calcium Signaling Pathway in Azole Resistance

G cluster_cell Aspergillus fumigatus Cell Azole Azole Stress Ca_channel Calcium Channels (CchA/MidA) Azole->Ca_channel Induces Ca_cytosol Increased Cytosolic Ca2+ Ca_channel->Ca_cytosol Activates Calmodulin Calmodulin Ca_cytosol->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates CrzA_P CrzA-P (Inactive) Calcineurin->CrzA_P Dephosphorylates CrzA CrzA (Active) CrzA_P->CrzA Nucleus Nucleus CrzA->Nucleus Translocates to Stress_response Stress Response Genes (e.g., cell wall integrity) Nucleus->Stress_response Upregulates Resistance Azole Resistance Stress_response->Resistance

Caption: Calcium signaling pathway involved in azole resistance in Aspergillus fumigatus.[8][9]

References

Application Notes and Protocols: Chlormidazole Hydrochloride Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlormidazole hydrochloride is an azole antifungal agent with inhibitory activity against a wide range of fungi and some Gram-positive cocci.[1][2][3][4][5] It is utilized in research for studying fungal infections and developing new antifungal therapies. Proper preparation and storage of stock solutions are critical to ensure the compound's stability and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo research applications.

Physicochemical Properties and Solubility

Summarized below are the key physicochemical properties and solubility data for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₄Cl₂N₂ [1][4]
Molecular Weight 293.19 g/mol [1][2][3]
CAS Number 74298-63-8 [1][2][3]

| Appearance | Off-white to light yellow solid |[1][4] |

Table 2: Solubility of this compound

Solvent Solubility Notes Reference
DMSO ≥ 62.5 mg/mL (≥ 213.17 mM) Ultrasonic assistance is recommended. Use newly opened, non-hygroscopic DMSO. [1][2][3]
In Vivo Formulation 1 ≥ 2.08 mg/mL (≥ 7.09 mM) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents must be added sequentially. [1][2]
In Vivo Formulation 2 ≥ 2.08 mg/mL (≥ 7.09 mM) 10% DMSO, 90% (20% SBE-β-CD in Saline). [1]

| In Vivo Formulation 3 | ≥ 2.08 mg/mL (≥ 7.09 mM) | 10% DMSO, 90% Corn Oil. |[1] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    • Mass (mg) = Desired Volume (mL) x 10 mM x 293.19 ( g/mol ) / 1000

    • Example: For 1 mL of a 10 mM stock solution, you will need 2.93 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile tube.

  • Dissolution: Add the desired volume of fresh, anhydrous DMSO to the tube. For best results, use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1][4]

  • Mixing: Tightly cap the tube and vortex thoroughly.

  • Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[1][2] Gentle warming to 37°C can also aid dissolution.[3]

  • Aliquotting: Once a clear solution is obtained, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][3]

  • Storage: Store the aliquots as recommended in Table 3.

Protocol 2: Preparation of Working Solution for In Vivo Use (Example)

This protocol provides an example of preparing a 2 mg/mL working solution for animal studies using a common co-solvent formulation.[1][2]

Materials:

  • High-concentration this compound stock in DMSO (e.g., 20 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes

Methodology:

  • Preparation: To prepare 1 mL of a 2.08 mg/mL working solution, follow these steps.[1]

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Step 3: Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Step 4: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Usage: It is highly recommended to prepare this working solution fresh on the day of use.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

Table 3: Recommended Storage Conditions and Stability

Form Storage Temperature Stability Period Notes Reference
Solid Powder 4°C Long-term Store sealed and protected from moisture. [1][4]
Solid Powder -20°C 3 Years Store sealed and protected from moisture. [2]
In Solvent (Stock) -20°C 1 Month Aliquot to avoid freeze-thaw cycles. Store sealed. [1][3][4]

| In Solvent (Stock) | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles. Store sealed. |[1][3][4] |

Mechanism of Action & Experimental Workflow

Chlormidazole is an azole antifungal agent.[5] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, chlormidazole disrupts the membrane's integrity and function, leading to the inhibition of fungal growth.[6][7][8]

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh 1. Weigh Chlormidazole HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw Use dilute 7. Prepare Working Dilutions thaw->dilute treat 8. Treat Fungal/Cell Culture dilute->treat incubate 9. Incubate treat->incubate analyze 10. Analyze Results incubate->analyze

Caption: Experimental workflow from stock solution preparation to application in a typical in vitro assay.

G lanosterol Lanosterol enzyme Lanosterol 14-α-demethylase (Fungal CYP51) lanosterol->enzyme Substrate ergosterol Ergosterol enzyme->ergosterol Catalyzes disrupted_membrane Disrupted Membrane & Cell Death enzyme->disrupted_membrane membrane Functional Fungal Cell Membrane ergosterol->membrane Essential Component chlormidazole Chlormidazole chlormidazole->enzyme Inhibits

Caption: Mechanism of action of Chlormidazole via inhibition of the ergosterol biosynthesis pathway.

References

Application Note: Cell-Based Assay Protocol for Determining Chlormidazole Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlormidazole hydrochloride is an azole antifungal agent used in the treatment of fungal and bacterial skin and nail infections.[1][2][3] Like other azole antifungals, its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[4][5][6] This disruption leads to increased membrane permeability and ultimately cell lysis.[4] While its primary application is antifungal, it is crucial to assess its cytotoxic potential against mammalian cells for safety and drug development purposes. This document provides a detailed protocol for evaluating the cytotoxicity of this compound using a common cell-based method, the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9][10] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability, suggesting a cytotoxic effect of the test compound.

Materials and Reagents
  • Cell Line: Human Dermal Fibroblasts (HDF) or another relevant skin cell line.

  • Test Compound: this compound (CAS: 74298-63-8)[11]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).

    • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 96-well flat-bottom sterile microplates

    • Microplate reader (absorbance at 570 nm)

    • Multichannel pipette

    • Inverted microscope

Experimental Protocol

1. Cell Culture and Seeding a. Culture HDF cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂. b. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. d. Count the cells using a hemocytometer and adjust the concentration to 1 x 10⁵ cells/mL. e. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow cells to adhere and enter the exponential growth phase.

2. Compound Preparation and Treatment a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). c. After the 24-hour incubation, remove the old medium from the wells. d. Add 100 µL of the diluted this compound solutions to the respective wells in triplicate. e. Include control wells:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
  • Untreated Control: Cells in serum-free medium only.
  • Blank Control: Medium only, without cells.[12] f. Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

3. MTT Assay Procedure a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7] b. Incubate the plate for an additional 4 hours at 37°C, protected from light.[7] c. After 4 hours, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10] e. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the average absorbance of the blank control from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 d. Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve. e. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the curve using non-linear regression analysis.

Data Presentation

The quantitative results from the cytotoxicity assay should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on HDF Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation (SD)Cell Viability (%)
0 (Control)1.254± 0.082100.0
0.11.231± 0.07598.2
11.198± 0.06995.5
100.982± 0.05178.3
500.615± 0.04349.0
1000.301± 0.02924.0
2000.155± 0.01812.4
Calculated IC₅₀ ~51.5 µM

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture HDF Cells cell_seeding 2. Seed Cells in 96-Well Plate (1x10^4 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h drug_add 5. Treat Cells with Compound incubation_24h->drug_add drug_prep 4. Prepare Serial Dilutions of Chlormidazole HCl drug_prep->drug_add incubation_48h 6. Incubate for 24-48h drug_add->incubation_48h mtt_add 7. Add MTT Reagent (0.5 mg/mL) incubation_48h->mtt_add incubation_4h 8. Incubate for 4h mtt_add->incubation_4h solubilize 9. Add Solubilizer (DMSO) incubation_4h->solubilize read_plate 10. Read Absorbance (570 nm) solubilize->read_plate calc_viability 11. Calculate % Viability read_plate->calc_viability plot_ic50 12. Determine IC50 calc_viability->plot_ic50 Signaling_Pathway cluster_cell Mammalian Cell chlormidazole Chlormidazole HCl demethylase Lanosterol 14-α-demethylase (CYP51A1) chlormidazole->demethylase Inhibition cholesterol_syn Cholesterol Synthesis Pathway demethylase->cholesterol_syn Catalyzes membrane Cell Membrane Integrity cholesterol_syn->membrane Maintains stress Cellular Stress (ER Stress, Oxidative Stress) cholesterol_syn->stress Disruption leads to apoptosis Apoptosis / Cell Death stress->apoptosis Induces

References

Chlormidazole Hydrochloride Formulation for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and application of Chlormidazole Hydrochloride for in vivo animal studies. Due to a lack of specific published in vivo data for this compound, the following protocols are based on commercially available formulation guidelines and established methodologies for similar imidazole antifungal agents. Researchers are advised to conduct pilot studies to determine the optimal dosage and formulation for their specific animal models and experimental goals.

Overview of this compound

This compound is a synthetic imidazole derivative with antifungal properties.[1] Like other azole antifungals, it is known to have inhibitory activity against a variety of fungi and some Gram-positive cocci.[2] Its primary application is in the context of fungal and bacterial infections of the skin and nails.[2] For in vivo research, proper formulation is critical to ensure bioavailability and minimize vehicle-related toxicity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄Cl₂N₂MedChemExpress[2]
Molecular Weight 293.19 g/mol MedChemExpress[2]
Appearance Solid (Off-white to light yellow)MedChemExpress[2]
Solubility DMSO: ≥ 62.5 mg/mL (213.17 mM)MedChemExpress[2]

Mechanism of Action: Inhibition of Ergosterol Synthesis

The antifungal activity of imidazole derivatives like chlormidazole stems from their ability to disrupt the integrity of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol intermediates, leads to increased membrane permeability, disruption of essential cellular processes, and ultimately, inhibition of fungal growth or cell death.

Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol_to_Ergosterol_path Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption Membrane->Disruption Lack of Ergosterol Chlormidazole Chlormidazole Hydrochloride Inhibition Inhibition Chlormidazole->Inhibition Inhibition->Ergosterol X Growth_Inhibition Fungal Growth Inhibition / Cell Death Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound.

Recommended Formulations for In Vivo Studies

Several vehicle formulations are recommended by commercial suppliers for dissolving this compound for in vivo administration. The choice of formulation will depend on the desired route of administration, the required drug concentration, and the specific animal model. It is crucial to perform a small-scale pilot test of the chosen formulation to ensure the compound remains in solution and does not precipitate.

Formulation IDCompositionAchievable ConcentrationNotesSource
F1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLA common vehicle for many research compounds. Suitable for various routes of administration.MedChemExpress[2]
F2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSBE-β-CD can improve the solubility of hydrophobic compounds.MedChemExpress[2]
F3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mLSuitable for oral gavage or subcutaneous injection. May have a slower absorption rate.MedChemExpress[2]

Important Considerations:

  • For normal mice, the concentration of DMSO should generally be kept below 10%. For sensitive models like nude or transgenic mice, a lower concentration (e.g., <5%) is recommended.[3]

  • Always prepare the formulation fresh before each use.[2]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • A vehicle-only control group should always be included in in vivo experiments to assess any effects of the formulation itself.[3]

Experimental Protocols

The following are generalized protocols for the preparation and administration of a this compound formulation for in vivo studies.

Preparation of Formulation F1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of 1 mL of the formulation. The volumes can be scaled as needed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator or water bath

Protocol:

  • Calculate the required amount of this compound. For a 2 mg/mL solution, weigh out 2 mg of the compound.

  • Prepare the stock solution. Add 100 µL of DMSO to the weighed this compound. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be necessary.

  • Add PEG300. To the DMSO stock solution, add 400 µL of PEG300. Vortex until the solution is clear and homogenous.

  • Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

  • Add Saline. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one last time to ensure a uniform solution.

  • Visual Inspection. Before administration, visually inspect the solution for any signs of precipitation. If the solution is not clear, it should not be used.

start Start: Weigh Chlormidazole HCl dissolve_dmso Dissolve in 10% DMSO (Vortex/Sonicate) start->dissolve_dmso add_peg Add 40% PEG300 (Vortex) dissolve_dmso->add_peg add_tween Add 5% Tween-80 (Vortex) add_peg->add_tween add_saline Add 45% Saline (Vortex) add_tween->add_saline inspect Visually Inspect for Clarity add_saline->inspect administer Administer to Animal Model inspect->administer Clear discard Discard if Precipitated inspect->discard Not Clear

Caption: Workflow for preparing this compound formulation.

In Vivo Administration

The route of administration will depend on the experimental design and the target organ or system. Common routes for systemic delivery include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection.

General Guidelines:

  • Dosage Calculation: The dosage should be determined based on preliminary dose-ranging studies to establish the maximum tolerated dose (MTD) and the effective dose. Dosages are typically expressed in mg/kg of body weight.

  • Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Administration Volume: The volume of the formulation administered should be appropriate for the size and species of the animal and the route of administration. For mice, typical volumes are:

    • PO: 5-10 mL/kg

    • IP: 10 mL/kg

    • IV (tail vein): 5 mL/kg

    • SC: 10 mL/kg

  • Control Groups: As mentioned, a vehicle control group receiving the same volume of the formulation without the active compound is essential. A positive control group treated with a known effective antifungal agent may also be included for comparison.

Example Study Design for an Efficacy Model (e.g., Systemic Candidiasis in Mice):

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Infection: Induce systemic infection by intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment Initiation: Begin treatment with this compound at a predetermined time post-infection (e.g., 2 or 24 hours).

  • Dosing Regimen: Administer the formulated this compound and controls (vehicle, positive control) according to the planned schedule (e.g., once or twice daily for a specified number of days).

  • Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect target organs (e.g., kidneys, spleen, liver) for fungal burden determination (e.g., by counting colony-forming units) and/or histopathological analysis.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Example Table for Fungal Burden Data:

Treatment GroupDose (mg/kg)RouteMean Fungal Burden (log10 CFU/g kidney ± SEM)% Reduction vs. Vehicle
Vehicle Control-IP6.5 ± 0.3-
Chlormidazole HCl10IP5.2 ± 0.420%
Chlormidazole HCl25IP4.1 ± 0.237%
Positive Control (e.g., Fluconazole)10IP3.5 ± 0.346%

Disclaimer: The information provided in these application notes is intended for research purposes only and is based on general knowledge and publicly available data. Specific experimental conditions, including the choice of animal model, dosage, and route of administration, should be carefully optimized by the investigator. It is essential to consult relevant literature and adhere to all applicable safety and animal welfare regulations.

References

Application Notes and Protocols for Chlormidazole Hydrochloride in a 3D Fungal Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chlormidazole hydrochloride in a three-dimensional (3D) cell culture model of fungal infection. The protocols detailed below are designed to offer a robust framework for assessing the antifungal efficacy and mechanism of action of this compound in a more physiologically relevant in vitro system.

Introduction

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of host-pathogen interactions. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo conditions, making them ideal for studying fungal infections and evaluating novel antifungal agents.[1][2] Chlormidazole is an azole antifungal agent that, like other imidazoles, is known to be effective against a range of fungi.[3][4][5] This document outlines the application of its hydrochloride salt in a 3D co-culture model of fungal infection.

Mechanism of Action

Chlormidazole, a benzimidazole derivative, exerts its antifungal effect primarily through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] By targeting the enzyme lanosterol 14-alpha-demethylase (Erg11p), Chlormidazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[7][8][9][10][11][12] This mechanism is characteristic of the imidazole class of antifungals.[13][14][15] Furthermore, the disruption of the cell membrane can trigger secondary effects, including the activation of stress response pathways within the fungus, such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways.[16][17][18][19][20]

Data Presentation

The following tables present illustrative quantitative data on the efficacy of this compound in a 3D co-culture model of Candida albicans infection. This data is representative of expected outcomes and should be used as a reference for experimental design and data analysis.

Table 1: Antifungal Efficacy of this compound in a 3D Fungal Infection Model

Treatment GroupConcentration (µg/mL)Fungal Viability (%) (Relative to Infected Control)LDH Release (Fold Change over Uninfected Control)
Uninfected Control0100 (Host Cells Only)1.0
Infected Control01004.5
Chlormidazole HCl1653.2
Chlormidazole HCl5302.1
Chlormidazole HCl10121.5
Chlormidazole HCl2551.2
Positive Control (Fluconazole)10151.6

Table 2: Gene Expression Analysis of Fungal Ergosterol Biosynthesis Pathway

GeneTreatment GroupFold Change in Expression (Relative to Infected Control)
ERG11Chlormidazole HCl (10 µg/mL)-4.2
ERG1Chlormidazole HCl (10 µg/mL)-3.8
ERG3Chlormidazole HCl (10 µg/mL)-3.5
ERG6Chlormidazole HCl (10 µg/mL)-3.9

Experimental Protocols

Protocol 1: Establishment of a 3D Co-Culture Fungal Infection Model

This protocol describes the generation of a 3D co-culture spheroid model using human dermal fibroblasts (HDFs) and human keratinocytes (HaCaT), followed by infection with Candida albicans.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Human Keratinocytes (HaCaT)

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Candida albicans (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB)

Procedure:

  • Culture HDFs and HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Harvest cells using Trypsin-EDTA and resuspend in culture medium.

  • Prepare a co-culture cell suspension of HDFs and HaCaT cells at a 1:1 ratio with a final density of 2 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.

  • Culture Candida albicans in SDB overnight at 30°C.

  • Wash the yeast cells with sterile PBS and adjust the concentration to 1 x 10^5 cells/mL in DMEM.

  • Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the Candida albicans suspension.

  • Incubate the infected spheroids for 24 hours before proceeding with drug treatment.

Protocol 2: Evaluation of Antifungal Efficacy

This protocol details the treatment of the 3D fungal infection model with this compound and subsequent assessment of its efficacy.

Materials:

  • 3D co-culture fungal infection model (from Protocol 1)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Luminometer and Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • Carefully remove 100 µL of medium from each well and add 100 µL of the corresponding drug dilution. Include an infected control (vehicle only) and an uninfected control.

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Fungal Viability Assessment:

    • Transfer the spheroids to a new plate.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix and incubate according to the manufacturer's instructions.

    • Measure luminescence to determine ATP levels, which correlate with cell viability.

  • Host Cell Cytotoxicity Assessment:

    • Collect the supernatant from the treatment plate.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure absorbance to quantify LDH release, an indicator of cell damage.

Protocol 3: Analysis of Fungal Gene Expression

This protocol outlines the procedure for analyzing the effect of this compound on the expression of key genes in the ergosterol biosynthesis pathway.

Materials:

  • Treated 3D spheroids (from Protocol 2)

  • RNA extraction kit suitable for mixed host-pathogen samples

  • Reverse transcription kit

  • qPCR master mix

  • Primers for fungal ERG genes and a housekeeping gene (e.g., ACT1)

Procedure:

  • Collect spheroids after 24 hours of treatment with this compound.

  • Extract total RNA using a suitable kit, following the manufacturer's instructions for fungal RNA extraction.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for the target fungal genes (ERG11, ERG1, etc.) and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow A 1. 3D Co-Culture Spheroid Formation (Fibroblasts + Keratinocytes) B 2. Fungal Infection (e.g., Candida albicans) A->B C 3. Treatment with This compound B->C D 4. Efficacy Assessment C->D G 5. Mechanistic Analysis C->G E Fungal Viability Assay D->E F Host Cell Cytotoxicity Assay D->F H Gene Expression Analysis (qPCR) G->H I Protein Expression Analysis (Western Blot) G->I

Caption: Experimental workflow for evaluating this compound in a 3D fungal infection model.

G cluster_1 Chlormidazole HCl Mechanism of Action Drug This compound Target Lanosterol 14-alpha-demethylase (Erg11p) Drug->Target Inhibits Pathway Ergosterol Biosynthesis Pathway Intermediate Accumulation of Lanosterol Pathway->Intermediate Leads to Product Depletion of Ergosterol Pathway->Product Leads to Membrane Disrupted Fungal Cell Membrane Integrity Intermediate->Membrane Product->Membrane Outcome Fungal Cell Death Membrane->Outcome

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

G cluster_2 Fungal Stress Response to Chlormidazole HCl Drug This compound Stress Cell Membrane Stress Drug->Stress CWI Cell Wall Integrity (CWI) Pathway Stress->CWI Activates HOG High-Osmolarity Glycerol (HOG) Pathway Stress->HOG Activates Response Activation of Stress Response Genes CWI->Response HOG->Response Adaptation Fungal Adaptation and Resistance Response->Adaptation

Caption: Fungal stress signaling pathways activated in response to this compound treatment.

References

Application Notes and Protocols for the Quantitative Analysis of Chlormidazole Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Chlormidazole hydrochloride in biological samples. The methodologies described are based on established principles of bioanalytical method validation and are intended to serve as a guide for developing and implementing robust analytical procedures in a research or clinical setting.

Introduction

This compound is a benzimidazole derivative with antifungal properties.[1][2] Accurate quantification of this compound and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized for their sensitivity and specificity in bioanalysis.[3][4]

Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS is generally preferred for its high sensitivity and specificity, while HPLC with UV detection can be a suitable alternative for applications where lower sensitivity is acceptable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details a representative LC-MS/MS method for the quantification of this compound in human plasma. The parameters are based on established methods for structurally similar imidazole-based antifungal agents and should be optimized and validated for specific laboratory conditions.

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting this compound from complex biological matrices, providing a clean extract for analysis.

Protocol:

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another benzimidazole derivative). Vortex for 30 seconds.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Chromatographic and Mass Spectrometric Conditions

Table 1: Representative LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Chlormidazole: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2IS: [M+H]⁺ > fragment ion
Collision Energy To be optimized for Chlormidazole and IS
Source Temperature 550°C

2.1.3. Method Validation

The analytical method should be validated according to the guidelines of regulatory bodies such as the FDA and EMA.[3][4] Key validation parameters are summarized in Table 2.

Table 2: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.5 ng/mL
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)-8% to 12%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 12%
Stability Analyte stable under various storage and handling conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C
High-Performance Liquid Chromatography (HPLC) Method with UV Detection

For applications where high sensitivity is not a primary requirement, an HPLC-UV method can be employed.

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a simpler and faster sample preparation technique compared to SPE.

Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Injection: Transfer the supernatant to an HPLC vial and inject a portion into the HPLC system.

2.2.2. Chromatographic Conditions

Table 3: Representative HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined based on UV spectrum of Chlormidazole

Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and potential biological pathways can aid in understanding the overall analytical strategy and the pharmacological context of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma or Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (SPE or Protein Precipitation) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Metabolic_Pathway Chlormidazole Chlormidazole Hydrochloride Erg11 14α-demethylase (Erg11p) Chlormidazole->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Inhibition Inhibition Lanosterol Lanosterol Lanosterol->Erg11 Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Disruption Disruption Pharmacokinetic_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Administration Oral Administration GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Tissues Target Tissues Systemic_Circulation->Tissues Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Metabolites (Active/Inactive) Liver->Metabolites Metabolites->Systemic_Circulation Urine Urine Kidney->Urine

References

Application Notes and Protocols: Chlormidazole Hydrochloride for Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or abiotic surfaces. These biofilms pose a significant clinical challenge as they exhibit increased resistance to antimicrobial agents and protect the fungi from the host immune system. Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on medical devices, leading to persistent and difficult-to-treat infections.[1][2][3][4] Chlormidazole hydrochloride, an imidazole-based antifungal agent, is a potential candidate for disrupting these resilient fungal biofilms. Azole antifungals, as a class, are known to interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane.[5][6][7] This document provides detailed protocols and application notes for the evaluation of this compound's efficacy in disrupting fungal biofilms.

Mechanism of Action: Azole Antifungals

This compound, like other azole antifungals, is believed to exert its effect by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity and fluidity.[9] Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the cell membrane structure and function, ultimately leading to the inhibition of fungal growth.[7][8]

Signaling Pathway: Azole Mechanism of Action

Azole_Mechanism Mechanism of Action of Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-alpha-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (ERG11) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Membrane Disruption Intermediate->Disruption Accumulation leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Chlormidazole This compound Chlormidazole->Intermediate Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed methodology for assessing the fungal biofilm disruption potential of this compound. Candida albicans is used as a model organism.

Materials
  • Candida albicans strain (e.g., SC5314)

  • This compound

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Spectrophotometer (plate reader)

Fungal Biofilm Formation
  • Inoculum Preparation: Inoculate a single colony of C. albicans into 10 mL of SDB and incubate overnight at 30°C with shaking.

  • Cell Suspension: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Biofilm Growth: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

Biofilm Disruption Assay
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of biofilm formation, gently remove the planktonic cells by washing the wells twice with PBS. Add 100 µL of the different concentrations of this compound to the wells containing the pre-formed biofilms. Include a drug-free control (medium with the same concentration of the solvent used to dissolve the drug) and a negative control (no biofilm).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

Quantification of Biofilm Disruption

Two common methods for quantifying biofilm disruption are the XTT assay, which measures metabolic activity, and the Crystal Violet assay, which measures biofilm biomass.

  • Reagent Preparation: Prepare a solution of XTT (1 mg/mL in PBS) and a solution of menadione (0.4 mM in acetone). Just before use, mix the XTT solution with the menadione solution at a ratio of 20:1.

  • Assay: After the 24-hour treatment, wash the wells with PBS to remove the drug and any detached cells. Add 100 µL of the XTT-menadione solution to each well.

  • Incubation and Reading: Incubate the plate in the dark at 37°C for 2-3 hours. Measure the absorbance at 490 nm using a microplate reader. The percentage of biofilm reduction is calculated relative to the drug-free control.

  • Staining: After the 24-hour treatment, wash the wells with PBS. Add 100 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS to remove excess stain.

  • Destaining: Add 200 µL of 95% ethanol to each well to destain the biofilm.

  • Reading: Transfer 100 µL of the ethanol from each well to a new plate and measure the absorbance at 570 nm. The percentage of biofilm reduction is calculated relative to the drug-free control.

Experimental Workflow

Biofilm_Disruption_Workflow Experimental Workflow for Biofilm Disruption Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Prepare C. albicans Inoculum C Seed 96-well plate with C. albicans A->C B Prepare this compound Dilutions F Treat biofilm with this compound B->F D Incubate for 24h to form biofilm C->D E Wash to remove planktonic cells D->E E->F G Incubate for 24h F->G H Wash wells G->H I Quantify remaining biofilm (XTT or Crystal Violet) H->I J Read absorbance I->J K Analyze data J->K Fungal_Stress_Response Simplified Fungal Stress Response to Azoles cluster_stress Stress Signal cluster_pathways Signaling Pathways cluster_response Cellular Response Azole Azole Treatment MAPK MAPK Pathway Azole->MAPK Calcineurin Calcineurin Pathway Azole->Calcineurin Resistance Drug Resistance MAPK->Resistance Survival Cell Survival MAPK->Survival Calcineurin->Resistance Calcineurin->Survival

References

Application Note: Spectrophotometric Determination of Chlormidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Chlormidazole hydrochloride in bulk form using UV-Visible Spectrophotometry. The proposed method is based on established analytical principles for imidazole derivatives and hydrochloride salts and should be fully validated in the user's laboratory according to ICH guidelines.

Principle

This compound, an imidazole antifungal agent, possesses chromophoric groups within its structure, specifically the benzimidazole and chlorophenyl rings, which absorb ultraviolet (UV) radiation.[1][2][3] This property allows for its quantitative determination using UV-Visible spectrophotometry. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength. By measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax), the concentration of this compound can be accurately determined.

Materials and Reagents

  • This compound: Reference Standard

  • Hydrochloric Acid (HCl): Analytical Grade, concentrated (37%)

  • Purified Water: Deionized or distilled

  • Glassware: Calibrated volumetric flasks (10 mL, 100 mL), pipettes

  • Laboratory Balance: Analytical grade, capable of weighing to ±0.1 mg

Instrumentation

  • UV-Visible Spectrophotometer: Double beam, with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes. The instrument should be capable of scanning in the UV range of 200-400 nm.

Experimental Protocol

Preparation of 0.1N Hydrochloric Acid (Solvent)
  • Add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1000 mL volumetric flask.

  • Dilute to the mark with purified water and mix thoroughly.

  • Allow the solution to cool to room temperature before use.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1N HCl and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with 0.1N HCl and mix well. This solution has a concentration of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette 5 mL of the Standard Stock Solution (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl to obtain a 50 µg/mL solution.

  • Fill one cuvette with 0.1N HCl to serve as the blank.

  • Fill a second cuvette with the 50 µg/mL this compound solution.

  • Scan the sample solution from 400 nm to 200 nm against the blank.

  • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. (Note: For imidazole derivatives, the λmax is typically expected in the 250-290 nm range).

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the Standard Stock Solution (100 µg/mL) with 0.1N HCl as described in the table below:

Target Concentration (µg/mL)Volume of Stock (100 µg/mL) to pipette (mL)Final Volume (mL)
20.210
40.410
60.610
80.810
101.010
121.210
Construction of the Calibration Curve
  • Measure the absorbance of each calibration standard at the predetermined λmax using 0.1N HCl as the blank.

  • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for the method to be considered linear.

Analysis of an Unknown Sample
  • Prepare a solution of the unknown sample using 0.1N HCl as the diluent, ensuring the final concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve: Concentration (µg/mL) = (Absorbance - c) / m (where 'm' is the slope and 'c' is the y-intercept of the regression line).

Method Validation Summary

This analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically assessed through recovery studies at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of scatter between a series of measurements, evaluated at the level of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated spectrophotometric method for this compound. These values are illustrative and must be determined experimentally.

ParameterSpecification / Typical Value
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (e.g., ~275 nm)
Beer's Law Linearity Range 2 - 12 µg/mL
Regression Equation y = mx + c (To be determined)
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) To be determined (e.g., ~0.2 µg/mL)
Limit of Quantitation (LOQ) To be determined (e.g., ~0.6 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Solvent / Diluent 0.1N Hydrochloric Acid

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare 100 µg/mL Stock Solution prep_cal Prepare Calibration Standards (2-12 µg/mL) prep_stock->prep_cal scan_lambda Scan for λmax (200-400 nm) prep_stock->scan_lambda measure_abs Measure Absorbance of Standards at λmax prep_cal->measure_abs prep_sample Prepare Unknown Sample Solution measure_sample Measure Absorbance of Unknown Sample prep_sample->measure_sample plot_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_curve regression Perform Linear Regression (y=mx+c, R² ≥ 0.999) plot_curve->regression calculate_conc Calculate Concentration of Unknown Sample measure_sample->calculate_conc regression->calculate_conc

Caption: Workflow for Spectrophotometric Analysis.

Method Validation Logical Relationship Diagram (ICH Q2 R1)

G Validation Analytical Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: ICH Q2(R1) Method Validation Parameters.

References

Application Notes and Protocols: Chlormidazole Hydrochloride in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole hydrochloride is an imidazole-based antifungal agent with a spectrum of activity against various fungal pathogens and some Gram-positive bacteria.[1][2] As the challenge of antifungal resistance continues to grow, combination therapy has emerged as a critical strategy to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of resistance. While specific studies on the synergistic effects of this compound with other antifungal agents are not extensively documented in publicly available literature, its classification as an azole antifungal suggests potential for combination with other classes of antifungals. Azoles, in general, function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5]

These application notes provide a generalized framework and detailed protocols for researchers to evaluate the potential synergistic, additive, or antagonistic interactions between this compound and other antifungal agents. The methodologies described herein are standard in the field of antifungal susceptibility and synergy testing.

Chemical and Physical Properties of this compound

It is crucial to distinguish Chlormidazole from the more commonly known Clotrimazole, as they are distinct chemical entities.[6][7]

PropertyThis compound
IUPAC Name 1-[(4-chlorophenyl)methyl]-2-methyl-1H-benzimidazole hydrochloride[8][9]
CAS Number 74298-63-8[1][10][11][12]
Molecular Formula C₁₅H₁₄Cl₂N₂[10][11][12]
Molecular Weight 293.19 g/mol [1][11][12]
Structure A benzimidazole derivative[6]

General Mechanism of Action of Azole Antifungals

The primary mechanism of action for azole antifungals like chlormidazole involves the disruption of the fungal cell membrane's integrity. This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability and ultimately inhibit fungal growth or cause cell death.[3][5]

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Synthesis Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol Integration Membrane Integrity Ergosterol->Fungal_Cell_Membrane:f0 Chlormidazole Chlormidazole Chlormidazole->Lanosterol_14a_demethylase Inhibition Membrane_Disruption Increased Membrane Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Fungal_Growth_Inhibition

Caption: General mechanism of action for azole antifungals.

Experimental Protocols

The following protocols provide a standardized approach to assess the in vitro interaction between this compound and other antifungal agents.

Antifungal Susceptibility Testing (AST) - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of each antifungal agent alone. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound

  • Second antifungal agent (e.g., a polyene like Amphotericin B, an echinocandin like Caspofungin, or another azole like Fluconazole)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each antifungal in RPMI-1640 medium in separate tubes or a separate 96-well plate to create a range of concentrations.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate antifungal dilution to the wells of the 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

Checkerboard Synergy Assay

This method is used to evaluate the interaction between two antifungal agents.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.

    • Create a twofold serial dilution of this compound horizontally across the plate.

    • Create a twofold serial dilution of the second antifungal agent vertically down the plate. This creates a matrix of different concentration combinations.

    • The final volume in each well containing the drug combination should be 100 µL.

    • Include rows and columns with each drug alone to determine the MIC of each drug in the checkerboard format.

    • Include a growth control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum (as described in the AST protocol) to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis and Interpretation:

    • Read the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B[13][14]

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Experimental Workflow for Checkerboard Synergy Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Stock_Prep Prepare Antifungal Stock Solutions Plate_Setup Set up 96-well plate with serial dilutions of both drugs Stock_Prep->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MICs Determine MICs of drugs alone and in combination Incubation->Read_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) for each drug Read_MICs->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret_Results Interpret FICI Calculate_FICI->Interpret_Results Synergy Synergy Interpret_Results->Synergy ≤ 0.5 Additive Additive Interpret_Results->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism Interpret_Results->Antagonism > 4.0

Caption: Workflow for the checkerboard synergy assay.

Data Presentation

The results from the checkerboard assay should be compiled into a clear and organized table for easy comparison and interpretation.

Table 1: Hypothetical Checkerboard Assay Results for Chlormidazole HCl and Antifungal X against Candida albicans

Chlormidazole HCl (µg/mL)Antifungal X (µg/mL)Growth (+/-)FIC of Chlormidazole HClFIC of Antifungal XFICIInterpretation
MIC Alone
160-
04-
Combinations
81+
41+
21-2/16 = 0.1251/4 = 0.250.375Synergy
12-1/16 = 0.06252/4 = 0.50.5625Additive
0.52+

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the fungal isolate and the combination of antifungal agents tested.

Conclusion

While specific data on the combination of this compound with other antifungal agents is limited, the provided protocols offer a robust methodology for researchers to conduct these critical investigations. The checkerboard assay is a well-established method for determining antifungal synergy in vitro and can provide valuable insights into the potential of this compound as part of a combination therapy regimen. Such studies are essential for the development of novel and more effective treatment strategies for fungal infections.

References

Application Notes and Protocols: Chlormidazole Hydrochloride Testing on 3D Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole hydrochloride is an azole antifungal agent with inhibitory activity against a broad spectrum of fungi and some Gram-positive bacteria, making it a candidate for the topical treatment of skin and nail infections.[1][2] Like other imidazole derivatives, its mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Disruption of ergosterol production alters the integrity of the fungal cell membrane, leading to growth inhibition.[5][6]

These application notes provide detailed experimental protocols for evaluating the safety and efficacy of this compound using three-dimensional (3D) reconstructed human epidermis (RhE) models. These in vitro models closely mimic the structure and function of human skin, offering a relevant and ethical alternative to animal testing.[7][8][9] The protocols cover cytotoxicity assessment, skin irritation potential, and antifungal efficacy against common dermatopathogens.

Safety and Toxicity Assessment

Prior to evaluating antifungal efficacy, it is crucial to determine the cytotoxic and irritation potential of this compound on skin cells to establish a safe concentration range for topical application.

Cytotoxicity Assay on Human Keratinocytes (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to human epidermal keratinocytes. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][10][11][12]

Experimental Protocol:

  • Cell Culture: Culture primary human epidermal keratinocytes or a continuous cell line (e.g., HaCaT) in appropriate keratinocyte growth medium in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Data Presentation:

Chlormidazole HCl (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Untreated Control)1.2500.08100.0
0 (Vehicle Control)1.2450.0799.6
11.2300.0998.4
101.1900.0695.2
501.0500.1184.0
1000.8500.1068.0
2000.4500.0536.0
5000.1500.0312.0
In Vitro Skin Irritation Test (OECD TG 439)

This protocol assesses the skin irritation potential of a topical formulation containing this compound using RhE models, following the OECD Test Guideline 439.[2][14][15][16][17][18][19]

Experimental Protocol:

  • RhE Model Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed maintenance medium and equilibrate overnight at 37°C and 5% CO2.

  • Treatment: Apply 30 µL (for liquids) or 25 mg (for solids/semi-solids) of the this compound formulation directly onto the surface of the RhE tissue. Use phosphate-buffered saline (PBS) as a negative control and 5% sodium dodecyl sulfate (SDS) as a positive control.[19]

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.[19]

  • Post-Exposure: Thoroughly wash the surface of the tissues with PBS to remove the test substance. Transfer the tissues to fresh maintenance medium.

  • Incubation: Incubate the tissues for a 42-hour post-exposure period.[19]

  • MTT Assay: After the incubation, transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.

  • Formazan Extraction: Transfer the tissues to a new 24-well plate and add an appropriate solvent (e.g., isopropanol) to extract the formazan.

  • Absorbance Measurement: Measure the absorbance of the extracted formazan at 570 nm.

  • Data Analysis: A test substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[2][15][18]

Data Presentation:

TreatmentMean Tissue Viability (%)Standard DeviationClassification (UN GHS)
Negative Control (PBS)100.05.2Non-Irritant
Positive Control (5% SDS)25.84.1Irritant (Category 2)
Vehicle Formulation95.36.8Non-Irritant
Chlormidazole HCl Formulation (X%)88.77.5Non-Irritant

Antifungal Efficacy Assessment

This section details the protocol for evaluating the antifungal activity of this compound on RhE models infected with common fungal pathogens.

Fungal Infection Model on Reconstructed Human Epidermis

This protocol describes the establishment of a fungal infection on RhE models using either Candida albicans or Trichophyton rubrum.[7]

Experimental Protocol:

  • Fungal Culture: Culture C. albicans or T. rubrum on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain a sufficient quantity of yeast cells or conidia.

  • Inoculum Preparation: Harvest the fungal cells/conidia and suspend them in PBS. Adjust the concentration to 1 x 10^7 cells/mL.

  • Infection of RhE Models: Gently apply 10-20 µL of the fungal suspension onto the surface of the equilibrated RhE tissues.

  • Incubation: Incubate the infected tissues at 37°C and 5% CO2 for 24 hours to allow the infection to establish.

Antifungal Treatment and Efficacy Evaluation

Experimental Protocol:

  • Treatment: After the 24-hour infection period, topically apply the this compound formulation (at a pre-determined non-irritant concentration) to the infected RhE tissues. Include an untreated infected control and a vehicle-treated infected control.

  • Incubation: Incubate the treated tissues for an additional 24-48 hours.

  • Efficacy Evaluation: Assess the antifungal efficacy using one or more of the following methods:

    • Colony Forming Unit (CFU) Assay:

      • Place the RhE tissue in a tube with a known volume of PBS and vortex vigorously to dislodge the fungi.

      • Perform serial dilutions of the fungal suspension and plate on appropriate agar plates.

      • Incubate the plates and count the number of colonies to determine the CFU per tissue.

    • Histological Analysis:

      • Fix the RhE tissues in formalin and embed in paraffin.

      • Section the tissues and stain with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements within the tissue layers.

    • MTT Assay for Fungal Viability: While the MTT assay also measures the viability of the skin cells, a significant reduction in overall absorbance in the treated infected tissues compared to the untreated infected tissues can indicate a reduction in fungal viability.

Data Presentation:

Table 3: Antifungal Efficacy (CFU Assay)

Treatment GroupMean CFU per TissueStandard Deviation% Reduction in CFU (vs. Untreated)
Infected - Untreated5.2 x 10^51.1 x 10^50
Infected - Vehicle5.0 x 10^50.9 x 10^53.8
Infected - Chlormidazole HCl (X%)1.8 x 10^30.4 x 10^399.7
Infected - Positive Control (e.g., Clotrimazole 1%)1.5 x 10^30.3 x 10^399.7

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation chlormidazole Chlormidazole hydrochloride chlormidazole->enzyme Inhibition enzyme->ergosterol Demethylation G start Start prep_rhe Prepare & Equilibrate RhE Models start->prep_rhe prep_fungi Prepare Fungal Inoculum start->prep_fungi infect Infect RhE Models (24h incubation) prep_rhe->infect prep_fungi->infect treat Topical Treatment (Chlormidazole HCl) infect->treat incubate Incubate (24-48h) treat->incubate evaluate Evaluate Efficacy incubate->evaluate cfu CFU Assay evaluate->cfu Quantitative histo Histology (PAS/GMS) evaluate->histo Qualitative end End cfu->end histo->end G start Start: Chlormidazole HCl Formulation cytotoxicity Cytotoxicity Assay (Keratinocytes) start->cytotoxicity safe_conc Determine Safe Concentration Range cytotoxicity->safe_conc irritation Skin Irritation Test (OECD TG 439) is_irritant Irritant? irritation->is_irritant efficacy Antifungal Efficacy Test (Infected RhE Model) is_effective Effective? efficacy->is_effective safe_conc->irritation Use Safe Concentrations is_irritant->efficacy No reformulate Reformulate is_irritant->reformulate Yes is_effective->reformulate No proceed Proceed with Development is_effective->proceed Yes

References

Application Notes and Protocols: In Vitro Synergy Testing of Chlormidazole Hydrochloride with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies to enhance the efficacy of existing drugs. Combining antifungal agents can be a promising approach to overcome resistance, broaden the spectrum of activity, and achieve synergistic effects, which allows for lower, less toxic doses of individual agents.

This document provides detailed protocols for assessing the in vitro synergistic interaction between Chlormidazole hydrochloride and fluconazole against fungal pathogens. Chlormidazole is an imidazole antifungal agent, while fluconazole is a triazole.[1] Both belong to the azole class of antifungals, which act by disrupting the fungal cell membrane.[2][3] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4][5][6] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By inhibiting this step, azoles lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth. The potential for synergy between two different azoles lies in their ability to more effectively inhibit the ergosterol biosynthesis pathway.

Two standard methods for quantifying synergy in vitro are the checkerboard microdilution assay and the time-kill curve analysis. The checkerboard assay determines the minimal inhibitory concentration (MIC) of the drugs in combination and allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of interaction.[9][10] The time-kill assay provides a dynamic assessment of the antifungal effect over time.[11][12]

Mechanism of Action: Azole Antifungals

The synergistic potential of combining this compound and fluconazole is rooted in their shared mechanism of targeting the fungal ergosterol biosynthesis pathway. This pathway is crucial for maintaining the structural integrity and fluidity of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Chlormidazole Chlormidazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Target Enzyme) Chlormidazole->Lanosterol_Demethylase Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Collection & Analysis cluster_interp Interpretation A Prepare Fungal Inoculum (0.5 McFarland) C Perform Checkerboard Assay (96-well plate dilutions) A->C D Perform Time-Kill Assay (Tube cultures) A->D B Prepare Drug Stock Solutions (Chlormidazole & Fluconazole) B->C B->D E Incubate (24-48h) & Read MICs C->E G Sample at time points (0-48h) & Plate for CFU counts D->G F Calculate FICI E->F I Synergy (FICI <= 0.5) Additive (0.5 < FICI <= 4) Antagonism (FICI > 4) F->I H Plot Time-Kill Curves G->H J Synergy (>=2 log kill) Indifference Antagonism H->J

References

Troubleshooting & Optimization

Improving Chlormidazole hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility of Chlormidazole hydrochloride for in vitro assays. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations up to 62.5 mg/mL (213.17 mM).[2][3] For best results, use a new, unopened bottle of DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[2] The use of sonication is also recommended to facilitate dissolution.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What is causing this?

A2: This is a common issue known as "precipitation upon dilution." this compound, like many organic compounds, is poorly soluble in aqueous solutions.[4][5] While it dissolves readily in 100% DMSO, adding this stock to a primarily water-based medium drastically lowers the solvent's dissolving power, causing the compound to fall out of solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: For most cell-based assays, the final concentration of DMSO should not exceed 0.1%.[1] Higher concentrations can be toxic to cells and interfere with experimental results. If your experiment requires a higher concentration, it is critical to run a vehicle control (medium with the same percentage of DMSO but without the compound) to assess the solvent's effect on the cells.[1]

Q4: How should I properly store this compound powder and its stock solutions?

A4: The solid powder should be stored at 4°C, sealed, and kept away from moisture.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Q5: Are there alternative methods to improve the solubility of this compound in aqueous media besides using DMSO?

A5: Yes, using co-solvent systems or specialized formulations can significantly improve solubility in aqueous buffers. These systems maintain the compound's solubility when diluted from the initial DMSO stock. Formulations including PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[2]

Troubleshooting Guide

Problem: The this compound powder is not dissolving in DMSO.

  • Solution 1: Apply energy. Use an ultrasonic bath or vortex the solution vigorously.[1][2] Gentle warming of the tube to 37°C can also help increase solubility.[3]

  • Solution 2: Check your solvent. DMSO is hygroscopic. Ensure you are using a fresh, high-purity grade of DMSO, as absorbed water can significantly reduce its solvating power.[2]

Problem: My compound precipitates immediately after dilution into my cell culture medium or buffer.

  • Solution 1: Lower the final concentration. The simplest solution may be to work at a lower final concentration of this compound that remains below its solubility limit in the final aqueous medium.

  • Solution 2: Use a co-solvent system. Instead of diluting a high-concentration DMSO stock directly, prepare an intermediate solution using a co-solvent system. A recommended formulation is a mixture of DMSO, PEG300, Tween-80, and a saline buffer (see Protocol 2 below).[1][2]

  • Solution 3: Check your DMSO percentage. Ensure the final concentration of DMSO in your well is as low as possible, and always below 0.5% for most cell lines, with 0.1% being the standard recommendation.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems, providing a clear comparison for experimental planning.

Solvent SystemAchievable ConcentrationMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)62.5 mg/mL213.17 mMRequires sonication. Use of new, anhydrous DMSO is recommended.[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 7.09 mMSolvents must be added sequentially for a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 7.09 mMSBE-β-CD is a cyclodextrin used to enhance solubility.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 7.09 mMPrimarily for in vivo applications.[2]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, weigh 50 mg of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration. For 50 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture vigorously. Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1][2] Gentle warming to 37°C can also be applied if needed.[3]

  • Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots. Store at -80°C for up to 6 months.[2]

Protocol 2: Preparation of a Working Solution Using a Co-Solvent System

This protocol describes the preparation of a 1 mL working solution at a concentration of 2.08 mg/mL.

  • Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).

  • Sequential Addition: In a sterile tube, perform the following steps in order, ensuring the solution is mixed and clear after each addition: a. Add 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of sterile saline to reach a final volume of 1 mL.[2]

  • Final Dilution: This 2.08 mg/mL solution can now be further diluted into your final cell culture medium. This method helps prevent precipitation by keeping the drug in a more favorable solvent environment.

Diagrams and Workflows

The following diagrams illustrate the recommended workflows for preparing and troubleshooting this compound solutions.

G start Weigh Chlormidazole Hydrochloride Powder add_dmso Add Anhydrous DMSO to Target Concentration start->add_dmso dissolve Vortex and Sonicate (Warm to 37°C if needed) add_dmso->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Medium stock->dilute precip_check Precipitation Observed? dilute->precip_check success Final Working Solution (Ready for Assay) precip_check->success No troubleshoot Go to Troubleshooting Workflow precip_check->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

G start Start: Precipitation Observed in Assay check_dmso Is Final DMSO Concentration > 0.1%? start->check_dmso lower_dmso Lower Final DMSO % by Adjusting Dilution check_dmso->lower_dmso Yes check_conc Is Compound Concentration Too High? check_dmso->check_conc No lower_dmso->check_conc lower_conc Reduce Final Compound Concentration check_conc->lower_conc Yes use_cosolvent Use a Co-Solvent System (e.g., with PEG300/Tween-80) check_conc->use_cosolvent No resolved Issue Resolved lower_conc->resolved use_cosolvent->resolved

Caption: Troubleshooting guide for solubility issues.

References

Technical Support Center: Chlormidazole Hydrochloride Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of chlormidazole hydrochloride in cell culture media. The following information is intended to help troubleshoot common issues and provide a framework for establishing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a this compound stock solution?

A1: While specific data for this compound is limited, general recommendations for stock solutions of similar small molecules are to store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] It is crucial to seal the storage vessel tightly to prevent evaporation and moisture absorption.

Q2: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

A2: Precipitation of a compound in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in aqueous-based culture media.

  • High Concentration: The concentration of the compound may exceed its solubility limit in the media.

  • Solvent Shock: If the compound is dissolved in a solvent like DMSO, adding it too quickly to the aqueous media can cause it to precipitate out of solution.[2]

  • Media Components: Interactions with components in the media, such as salts (e.g., calcium, phosphate) and proteins in fetal bovine serum (FBS), can lead to precipitation.[1][3][4]

  • pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the incubation temperature (37°C) can affect the solubility and stability of the compound.[5]

Q3: How does the presence of serum in the culture medium affect the stability of this compound?

A3: Serum contains a complex mixture of proteins, lipids, and other molecules that can interact with small molecule drugs.[4][6] These interactions can have several effects:

  • Binding to Proteins: this compound may bind to serum proteins, primarily albumin. This binding can affect the free concentration of the drug available to the cells and can also influence its stability.[4]

  • Enzymatic Degradation: Serum contains enzymes that could potentially metabolize or degrade the compound.

  • Solubility: For some compounds, binding to serum proteins can increase their apparent solubility in the culture medium.

Q4: What are the likely degradation pathways for this compound in cell culture media?

A4: this compound belongs to the benzimidazole class of compounds. Common degradation pathways for related imidazole compounds in aqueous solutions include hydrolysis and oxidation.[7][8][9] The imidazole ring can be susceptible to oxidative cleavage, and other functional groups in the molecule may undergo hydrolysis, particularly at non-neutral pH or in the presence of certain media components.

Q5: How can I determine the actual concentration of this compound in my cell culture medium over time?

A5: To accurately determine the concentration, you will need to use a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for quantifying small molecules in complex matrices like cell culture media.[10][11][12][13] An HPLC method would typically involve separating the parent compound from any potential degradation products and quantifying it using a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media
Potential Cause Troubleshooting Steps
Compound concentration exceeds solubility - Determine the maximum solubility of this compound in your specific cell culture medium before starting your experiment. - Perform a dose-response curve to identify the highest effective concentration that remains in solution.
"Solvent Shock" from DMSO stock - Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity. - Add the DMSO stock solution to the media dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[2]
Interaction with media components - Prepare a fresh batch of media and re-test. - If using serum, test the solubility in serum-free media to see if serum components are contributing to the precipitation. - Minimize freeze-thaw cycles of the media, which can cause some components to precipitate out of solution.[1][3]
Incorrect pH of the media - Check the pH of your cell culture medium after adding the compound. Ensure it remains within the optimal range for your cells (typically 7.2-7.4).
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Degradation of this compound over time - Perform a stability study to determine the half-life of the compound in your specific cell culture conditions (see Experimental Protocol below). - If the compound is found to be unstable, consider replenishing the media with freshly prepared compound at regular intervals during your experiment.
Adsorption to plasticware - Some compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media. - Consider using low-adsorption plasticware or glassware for your experiments.
Interaction with other supplements - If you are using other supplements or drugs in your media, consider potential interactions that could affect the stability or activity of this compound.
Formation of active/toxic metabolites - If you suspect degradation, use an analytical method like LC-MS to identify potential degradation products that may have their own biological activity or toxicity.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) over time.

1. Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low and consistent across all samples.

  • Aliquot the spiked medium into sterile tubes or wells of a plate.

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.

  • At each time point, immediately process the samples for analysis to prevent further degradation. This may involve protein precipitation by adding a cold organic solvent (e.g., acetonitrile), followed by centrifugation to remove precipitated proteins.

  • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Data Presentation:

The quantitative data from the stability study should be summarized in a table for clear comparison.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM) (Mean ± SD)% Remaining (Mean ± SD)
010.0 ± 0.2100 ± 2.0
29.8 ± 0.398 ± 3.0
49.5 ± 0.495 ± 4.0
89.1 ± 0.391 ± 3.0
247.8 ± 0.578 ± 5.0
486.2 ± 0.662 ± 6.0
724.5 ± 0.745 ± 7.0

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Spike_Medium Spike Cell Culture Medium (e.g., to 10 µM) Stock_Solution->Spike_Medium Dilute Incubate Incubate at 37°C, 5% CO₂ Spike_Medium->Incubate Aliquot Sample_Collection Collect Samples at Time Points (0-72h) Incubate->Sample_Collection Over Time Sample_Processing Process Samples (e.g., Protein Precipitation) Sample_Collection->Sample_Processing HPLC_Analysis Quantify by HPLC/LC-MS Sample_Processing->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of a compound in cell culture media.

Troubleshooting_Precipitation Start Precipitate Observed in Media? Check_Concentration Is concentration too high? Start->Check_Concentration Yes Reduce_Concentration Reduce working concentration. Check_Concentration->Reduce_Concentration Yes Check_Solvent Is final solvent % too high? Check_Concentration->Check_Solvent No Problem_Solved Problem Solved Reduce_Concentration->Problem_Solved Optimize_Dilution Optimize dilution method. (e.g., dropwise addition) Check_Solvent->Optimize_Dilution Yes Check_Media Are media components interacting? Check_Solvent->Check_Media No Optimize_Dilution->Problem_Solved Use_Fresh_Media Use fresh media. Test in serum-free media. Check_Media->Use_Fresh_Media Yes Further_Investigation Further Investigation Needed Check_Media->Further_Investigation No Use_Fresh_Media->Problem_Solved

Caption: Troubleshooting logic for addressing compound precipitation in cell culture.

Azole_Antifungal_Signaling cluster_fungal Fungal Cell cluster_cancer Cancer Cell (Potential Effects) Chlormidazole Chlormidazole (Azole Antifungal) Ergosterol_Synth Ergosterol Biosynthesis Chlormidazole->Ergosterol_Synth Inhibits Ca_K_Channels Ca²⁺/K⁺ Channels Chlormidazole->Ca_K_Channels May Inhibit Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Disrupts Fungal_Growth Inhibition of Fungal Growth Cell_Membrane->Fungal_Growth Leads to Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Ca_K_Channels->Cell_Cycle Modulates Apoptosis Induction of Apoptosis Ca_K_Channels->Apoptosis Influences Proliferation Inhibition of Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Potential signaling pathways affected by azole antifungals like chlormidazole.

References

Technical Support Center: Optimizing Chlormidazole Hydrochloride for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlormidazole hydrochloride in antifungal assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against fungi?

This compound is an imidazole-based antifungal agent. Its primary mechanism of action, like other imidazoles, is the inhibition of the fungal enzyme lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function of membrane-bound enzymes.[4][5] By inhibiting ergosterol synthesis, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[2]

Q2: What is a typical starting concentration range for this compound in antifungal susceptibility testing?

While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, data from the closely related imidazole, clotrimazole, can provide a strong starting point. For dermatophytes such as Trichophyton and Microsporum species, MIC values for clotrimazole are often in the range of 0.04 to 0.25 µg/mL.[6] Against Candida species, clotrimazole MICs can be significantly lower, sometimes below 0.008 mg/L.[7] For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.01 µg/mL) and extending to a higher concentration (e.g., 64 µg/mL) to determine the optimal range for your specific fungal isolate and assay conditions.[8]

Q3: How should I prepare a stock solution of this compound?

This compound has good solubility in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mg/mL or higher, depending on the specific experimental needs) and then dilute it further in the appropriate culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the assay does not exceed a level that could affect fungal growth or the assay results, typically kept below 1% and often as low as 0.1%.

Q4: Are there any known cellular effects of imidazole antifungals beyond the inhibition of ergosterol synthesis?

Yes, while the primary target is ergosterol biosynthesis, other cellular effects have been observed with azole antifungals. These can include the inhibition of sarcoplasmic reticulum Ca2+-ATPase, leading to a depletion of intracellular calcium, and the blocking of calcium-dependent potassium channels.[1] At higher concentrations, these compounds can also cause direct damage to the cell membrane. It is important to consider these potential off-target effects when interpreting experimental results, especially at high concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No antifungal activity observed. 1. Incorrect concentration range. 2. Inactive compound. 3. Resistant fungal strain. 4. Issues with stock solution preparation or storage.1. Perform a wider dose-response experiment. 2. Verify the purity and activity of your this compound batch. 3. Include a known susceptible control strain in your assay. 4. Prepare a fresh stock solution and store it appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
High variability between replicates. 1. Inconsistent inoculum size. 2. Uneven drug distribution in the assay plate. 3. Edge effects in microtiter plates.1. Carefully standardize the inoculum preparation following protocols like those from CLSI or EUCAST. 2. Ensure thorough mixing of the drug dilutions before adding the inoculum. 3. Avoid using the outer wells of microtiter plates or fill them with sterile medium to minimize evaporation.
"Trailing" or paradoxical growth at higher concentrations. This is a known phenomenon with some azole antifungals where partial growth occurs at concentrations above the MIC.[9]1. Read the MIC at the concentration that causes a significant (e.g., 50% or 90%) reduction in growth compared to the drug-free control, as recommended by CLSI/EUCAST guidelines for azoles.[10] 2. Consider using a spectrophotometer for a more objective reading of growth inhibition.
Precipitation of the compound in the culture medium. The solubility of this compound may be limited in aqueous media.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the fungi. 2. Visually inspect your assay plates for any signs of precipitation before and after incubation. 3. If precipitation is a persistent issue, consider using a different solvent system for the stock solution, though this should be validated for its effect on the assay.

Quantitative Data Summary

The following tables summarize Minimum Inhibitory Concentration (MIC) data for clotrimazole, a closely related imidazole antifungal, which can be used as a reference for establishing effective concentrations for this compound.

Table 1: MIC of Clotrimazole against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.001 - 0.125-0.016
Trichophyton mentagrophytes--0.5
Microsporum canis-0.04-
Epidermophyton floccosum-0.07-
Data is illustrative and based on available literature for clotrimazole.[6][11][12] MIC50 and MIC90 represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: MIC of Azole Antifungals against Candida and Aspergillus Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
ClotrimazoleCandida albicans<0.002 - >128--
FluconazoleCandida albicans-0.532
VoriconazoleCandida albicans-0.00782
ItraconazoleAspergillus fumigatus---
This table provides a broader context for the activity of azole antifungals.[13] The wide range for clotrimazole against C. albicans highlights the variability among strains.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or PBS

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or longer for molds to ensure viability and purity.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Assay Setup:

    • Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[10] This can be determined visually or by measuring the optical density (OD) with a plate reader.

Protocol 2: Time-Kill Assay

This assay determines the rate at which this compound kills a fungal population.

Materials:

  • All materials from the MIC protocol

  • Sterile culture tubes

  • Plating loops or sterile beads

  • Incubator shaker

Procedure:

  • Preparation:

    • Prepare a fungal inoculum as described in the MIC protocol, but adjust the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium in several sterile culture tubes.

    • Prepare solutions of this compound in RPMI-1640 at various multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC, 8x MIC).

  • Assay:

    • Add the this compound solutions to the respective culture tubes containing the fungal inoculum. Include a drug-free growth control tube.

    • Incubate the tubes at 35°C in a shaker for aeration.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubation and Counting:

    • Incubate the plates at 35°C until colonies are visible.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum setup Set up 96-well Plate fungal_prep->setup drug_prep Prepare Chlormidazole HCl Dilutions drug_prep->setup incubation Incubate at 35°C setup->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for MIC determination.

signaling_pathway_ergosterol cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_outcome Cellular Outcome lanosterol Lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol disruption Cell Membrane Disruption chlormidazole Chlormidazole HCl chlormidazole->enzyme Inhibits inhibition Fungal Growth Inhibition disruption->inhibition

Caption: Mechanism of Chlormidazole HCl action.

References

Chlormidazole Hydrochloride Vehicle Selection for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for animal studies involving chlormidazole hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider when selecting a vehicle?

A1: this compound is an antifungal agent belonging to the azole class.[1][2] Key properties influencing vehicle selection include its solubility. It is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] As a hydrochloride salt, its solubility can be pH-dependent.

Q2: What are the generally recommended vehicles for systemic administration of this compound in animal studies?

A2: Based on information from commercial suppliers and general practices for compounds with similar solubility profiles, a multi-component vehicle system is often recommended for systemic (e.g., intravenous, intraperitoneal, oral) administration. A common approach involves dissolving this compound in a minimal amount of an organic solvent, such as DMSO, and then diluting it with an aqueous-based vehicle.

A widely suggested formulation is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline [3]

It is crucial to add and mix each component sequentially to ensure proper dissolution. For animals that may be sensitive to DMSO, such as nude or immunocompromised mice, the concentration of DMSO should be kept lower, ideally below 2%.[3]

Q3: Are there alternative vehicle formulations for this compound?

A3: Yes, other vehicle systems can be considered depending on the specific experimental requirements, such as the desired route of administration and dosing volume. Alternative formulations may include:

  • 10% DMSO in 90% corn oil: This can be a suitable option for subcutaneous or intramuscular injections where a slower release might be desired.[3]

  • 10% DMSO in 90% (20% SBE-β-CD in Saline): Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used as a solubilizing agent to increase the aqueous solubility of the compound.[3]

Q4: How should I prepare the vehicle formulation with this compound?

A4: A step-by-step protocol is essential for achieving a clear and stable solution. The following is a general experimental workflow for preparing a common vehicle formulation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) stock_prep Weigh Chlormidazole HCl dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution stock_prep->dissolve_dmso add_peg Add PEG300 to the required volume of stock solution dissolve_dmso->add_peg Use stock for working solution mix1 Vortex/mix thoroughly add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Vortex/mix thoroughly add_tween->mix2 add_saline Add Saline to final volume mix2->add_saline mix3 Vortex/mix thoroughly to get a clear solution add_saline->mix3

Caption: Experimental workflow for preparing a this compound formulation.

Q5: What are the recommended routes of administration for this compound in animal studies?

A5: The choice of administration route depends on the therapeutic target and the experimental design. Common routes for systemic delivery include:

  • Oral (p.o.): Often administered by gavage. The vehicle must be well-tolerated by the gastrointestinal tract.

  • Intraperitoneal (i.p.): A common route for systemic administration in rodents.

  • Intravenous (i.v.): For direct administration into the bloodstream, ensuring 100% bioavailability. The formulation must be a clear, sterile solution.

  • Subcutaneous (s.c.) or Intramuscular (i.m.): Often used for slower absorption. Oil-based vehicles may be suitable here.

For localized fungal infections, topical administration may be appropriate. Formulations for topical delivery often involve creams, ointments, or gels.

Troubleshooting Guide

Issue 1: The this compound precipitates out of solution during preparation or storage.

Potential Cause Troubleshooting Step
Incorrect solvent order Always add the solvents sequentially, ensuring the compound is fully dissolved in each step before adding the next. Typically, start with DMSO, followed by co-solvents like PEG300 and Tween-80, and finally the aqueous component.
Low temperature Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution.[3]
High drug concentration The desired concentration may exceed the solubility limit of the chosen vehicle. Try preparing a more dilute solution or consider a different vehicle system with higher solubilizing capacity (e.g., one containing cyclodextrins).
Instability over time Prepare the working solution fresh on the day of use. Stock solutions in pure DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[3]

Issue 2: The vehicle causes adverse effects in the animals (e.g., irritation, lethargy, weight loss).

Potential Cause Troubleshooting Step
High DMSO concentration Reduce the percentage of DMSO in the final formulation to below 10% for healthy animals and below 2% for sensitive animals.[3]
Vehicle toxicity Run a vehicle-only control group to assess the tolerability of the chosen formulation in your animal model. If adverse effects are observed, consider alternative, well-tolerated vehicles such as saline with a lower percentage of co-solvents.
Irritation at injection site For subcutaneous or intramuscular injections, ensure the pH of the formulation is close to physiological pH. Consider using a different vehicle, such as corn oil, which may be less irritating for some compounds.

Issue 3: Inconsistent results are observed between experiments.

Potential Cause Troubleshooting Step
Incomplete dissolution Ensure the compound is fully dissolved and the final formulation is a clear solution before administration. Visually inspect for any particulates.
Formulation instability As mentioned, always prepare fresh working solutions. If the compound is known to be unstable, protect the formulation from light and heat.
Variability in dosing technique Ensure consistent and accurate administration techniques, especially for oral gavage, to minimize stress and ensure the full dose is delivered.

Data Presentation: Summary of Recommended Vehicle Compositions

Vehicle ComponentFormulation 1Formulation 2Formulation 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
Corn Oil -90%-
20% SBE-β-CD in Saline --90%
Achievable Solubility ≥ 2.08 mg/mL[3]≥ 2.08 mg/mL[3]≥ 2.08 mg/mL[3]

Logical Relationship for Vehicle Selection

The selection of an appropriate vehicle is a critical step in preclinical research. The following diagram illustrates the decision-making process.

G start Start: Need to formulate Chlormidazole HCl for animal study solubility Assess solubility properties (Poorly water-soluble) start->solubility route Determine Route of Administration solubility->route systemic Systemic (i.v., i.p., p.o.) route->systemic topical Topical route->topical vehicle_sys Co-solvent system required systemic->vehicle_sys vehicle_top Formulate as cream, gel, or ointment topical->vehicle_top formulation1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle_sys->formulation1 formulation2 10% DMSO, 90% Corn Oil vehicle_sys->formulation2 formulation3 10% DMSO, 90% (20% SBE-β-CD) vehicle_sys->formulation3 tolerability Assess animal tolerability formulation1->tolerability formulation2->tolerability formulation3->tolerability adverse_effects Adverse effects observed? tolerability->adverse_effects yes Yes adverse_effects->yes no No adverse_effects->no modify Modify formulation (e.g., reduce DMSO) yes->modify proceed Proceed with study no->proceed modify->tolerability

Caption: Decision-making flowchart for this compound vehicle selection.

References

Technical Support Center: Minimizing Chlormidazole Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential interference from Chlormidazole hydrochloride in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antifungal agent belonging to the benzimidazole class of compounds.[1][2] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] This disruption of ergosterol synthesis alters the permeability and integrity of the fungal cell wall.

Q2: Why might this compound interfere with my biochemical assay?

Interference from this compound can arise from several properties associated with its chemical structure and mechanism of action:

  • Inhibition of Ergosterol Biosynthesis: As an inhibitor of a key metabolic pathway, it may have off-target effects on related enzymes or pathways in non-fungal systems.[4]

  • Benzimidazole Core Structure: Benzimidazoles are known to interact with a variety of biological macromolecules. This class of compounds has been reported to inhibit certain protein kinases and luciferases, potentially by competing with ATP or other substrates.[1][2][5]

Q3: Which types of assays are most likely to be affected by this compound?

Based on the properties of benzimidazoles and ergosterol biosynthesis inhibitors, the following assays may be susceptible to interference:

  • Enzymatic Assays: Particularly kinase assays, where the benzimidazole structure can compete with ATP.[2][5] Assays involving other ATP-dependent enzymes may also be affected.

  • Luciferase-Based Reporter Assays: Benzimidazoles have been identified as inhibitors of firefly luciferase, which can lead to false-negative or artificially low signals.[1]

  • Cell-Based Assays: Assays that rely on cell proliferation, viability (e.g., MTT, XTT), or membrane integrity could be influenced due to the drug's impact on sterol pathways, even in mammalian cells at high concentrations.[8][9]

  • Spectrophotometric and Fluorometric Assays: If this compound absorbs light or fluoresces in the same range as the assay's detection wavelength, it can lead to inaccurate readings.

  • Immunoassays: While less common, structurally similar molecules can sometimes cross-react with antibodies in immunoassays, leading to false positives or negatives.[10][11]

Troubleshooting Guides

Scenario 1: Unexpected Inhibition or Lower Signal in an Enzymatic Assay (e.g., Kinase Assay)
Potential Cause Troubleshooting Step Expected Outcome
Direct Enzyme Inhibition 1. Perform a dose-response curve of this compound in your assay. 2. Run a counterscreen without the enzyme but with all other assay components, including the substrate and detection reagents.1. A dose-dependent decrease in signal will confirm inhibition. 2. If the signal is unaffected, the interference is likely with the enzyme itself.
ATP Competition 1. Vary the concentration of ATP in the assay while keeping the this compound concentration constant.An increase in the apparent IC50 of this compound at higher ATP concentrations suggests competitive inhibition.
Signal Quenching 1. Measure the absorbance or fluorescence of this compound at the assay's excitation and emission wavelengths. 2. Add this compound to a known amount of the final reaction product and measure the signal.1. Significant absorbance or fluorescence will indicate potential spectral overlap. 2. A decrease in the signal of the isolated product confirms quenching.
Scenario 2: Reduced Signal in a Luciferase-Based Reporter Assay
Potential Cause Troubleshooting Step Expected Outcome
Luciferase Inhibition 1. Perform a direct in vitro luciferase inhibition assay by adding this compound to purified luciferase enzyme and its substrate.A decrease in luminescence confirms direct inhibition of the luciferase enzyme.
Cell Viability Effects 1. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, which also measures ATP but can indicate cell viability) or a trypan blue exclusion assay.A decrease in cell viability will indicate that the reduced reporter signal may be due to cytotoxicity rather than specific reporter inhibition.
Promoter Activity Downregulation 1. Use a different reporter gene under the control of the same promoter (e.g., GFP, beta-galactosidase).If the signal from the alternative reporter is also decreased, the effect is likely on the promoter activity. If not, the interference is specific to the luciferase reporter.

Experimental Protocols

Protocol 1: Counterscreen for Direct Enzyme Inhibition

Objective: To determine if this compound directly inhibits the enzyme of interest.

Methodology:

  • Prepare a reaction mixture containing all assay components except the enzyme.

  • Add this compound at the same concentrations used in the primary assay.

  • Add the substrate and any necessary co-factors.

  • Incubate for the same duration as the primary assay.

  • Add the detection reagent and measure the signal.

  • Control: Perform the same experiment without this compound.

Interpretation: If the signal in the presence of this compound is similar to the control, the compound does not interfere with the assay components other than the enzyme. Any signal reduction in the primary assay can then be attributed to enzyme inhibition.

Protocol 2: Luciferase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on firefly luciferase.

Methodology:

  • Prepare a solution of purified firefly luciferase in an appropriate buffer.

  • Prepare a solution of D-luciferin (the substrate).

  • In a white, opaque 96-well plate, add the luciferase solution to each well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the D-luciferin solution.

  • Immediately measure the luminescence using a plate reader.

Interpretation: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Assay Result with Chlormidazole HCl check_direct_inhibition Run Counterscreen (Protocol 1) start->check_direct_inhibition check_luciferase_inhibition Perform Luciferase Inhibition Assay (Protocol 2) start->check_luciferase_inhibition check_cytotoxicity Assess Cell Viability start->check_cytotoxicity check_spectral_properties Measure Absorbance/Fluorescence start->check_spectral_properties analyze_results Analyze Data and Determine Mitigation Strategy check_direct_inhibition->analyze_results check_luciferase_inhibition->analyze_results check_cytotoxicity->analyze_results check_spectral_properties->analyze_results

Caption: A logical workflow for troubleshooting assay interference.

signaling_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14-alpha-demethylase Chlormidazole Chlormidazole hydrochloride Chlormidazole->Lanosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway and the point of inhibition.

logical_relationship cluster_interference Potential Interference Mechanisms chlormidazole Chlormidazole HCl enzyme_inhibition Direct Enzyme Inhibition (e.g., Kinases) chlormidazole->enzyme_inhibition reporter_inhibition Reporter Enzyme Inhibition (e.g., Luciferase) chlormidazole->reporter_inhibition spectral_interference Spectral Overlap (Absorbance/Fluorescence) chlormidazole->spectral_interference off_target_cellular Off-Target Cellular Effects (e.g., Cytotoxicity) chlormidazole->off_target_cellular

Caption: Summary of potential interference mechanisms.

References

Chlormidazole hydrochloride shelf life and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and proper storage of Chlormidazole hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

A1: The shelf life of this compound is dependent on its form (powder vs. solution) and storage temperature. For the solid powder form, a shelf life of up to 3 years can be expected when stored at -20°C. For stock solutions, the recommended shelf life is shorter. A solution stored at -80°C may be stable for 6 to 12 months, while storage at -20°C is typically recommended for a maximum of 1 month.[1] Always refer to the manufacturer's certificate of analysis for lot-specific recommendations.

Q2: What are the optimal storage conditions for this compound powder?

A2: this compound powder should be stored in a tightly sealed container in a dry and well-ventilated place.[2] For long-term storage, a temperature of -20°C is recommended to ensure stability.[3] It is crucial to avoid moisture and excessive heat to prevent degradation.[2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed vials at low temperatures. For storage up to one month, -20°C is suitable.[1] For longer-term storage of up to six months, -80°C is recommended.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the signs of degradation I should look for?

A4: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to recommended storage conditions and shelf-life guidelines. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary.

Q5: Can I use this compound after its expiration date?

A5: It is not recommended to use this compound after the manufacturer's expiration date. The expiration date is the final day that the manufacturer guarantees the full potency and safety of the product. Beyond this date, the compound may have degraded, leading to inaccurate experimental results and potential safety concerns.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or exceeding its shelf life.1. Verify the storage conditions and age of your this compound stock. 2. Prepare a fresh stock solution from a new batch of the compound. 3. Perform a system suitability test with a fresh standard to ensure your analytical system is functioning correctly.
Precipitate formation in a stock solution upon thawing. The solubility of the compound may have been exceeded, or the solvent may no longer be suitable due to degradation or evaporation.1. Gently warm the solution and vortex to attempt redissolution. 2. If the precipitate does not dissolve, it is recommended to discard the solution and prepare a fresh one. 3. Consider using a different solvent or a lower concentration for your stock solution.
Discoloration of the powder or solution. This is a strong indicator of chemical degradation.Discard the material immediately and obtain a fresh supply. Do not use discolored products in your experiments.

Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life of this compound

FormStorage TemperatureRecommended Shelf LifeKey Considerations
Powder -20°C3 years[3]Store in a tightly sealed container, protected from moisture and light.
Stock Solution -20°C1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution -80°C6 - 12 months[1]Ideal for long-term storage of solutions. Aliquot to minimize degradation.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on international guidelines (ICH/WHO) for stability testing of active pharmaceutical ingredients. These should be adapted based on specific experimental needs and available equipment.

Protocol 1: Preparation of this compound Stock Solution for Stability Testing
  • Objective: To prepare a standardized stock solution for use in forced degradation and long-term stability studies.

  • Materials:

    • This compound powder

    • HPLC-grade solvent (e.g., methanol or acetonitrile)

    • Volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a predetermined amount of this compound powder.

    • Quantitatively transfer the powder to a volumetric flask of appropriate size.

    • Add a portion of the selected solvent and sonicate for 15 minutes or until the powder is completely dissolved.

    • Allow the solution to return to room temperature.

    • Add solvent to the mark and mix thoroughly.

    • This stock solution should be used immediately for initiating stability studies.

Protocol 2: Forced Degradation Study (Stress Testing)
  • Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

  • Methodology: Expose the this compound stock solution to various stress conditions as outlined below. Analyze the samples at initial, and subsequent time points using a validated stability-indicating HPLC method.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 70°C, protected from light, for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Protocol 3: Stability-Indicating HPLC Method (General Approach)
  • Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around its lambda max).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is critical to ensure that the degradation products do not interfere with the quantification of the parent compound.

Visualization

Stability_Factors cluster_factors Factors Affecting Stability chlormidazole This compound (Stable Form) degraded Degraded Chlormidazole (Inactive/Impure) chlormidazole->degraded Degradation Pathway storage Improper Storage storage->degraded shelf_life Exceeded Shelf Life shelf_life->degraded temp High Temperature temp->degraded moisture Moisture moisture->degraded light Light Exposure light->degraded ph Extreme pH ph->degraded

Caption: Factors influencing this compound stability.

Experimental_Workflow start Start: Chlormidazole HCl Powder prep_solution Prepare Stock Solution start->prep_solution stress_testing Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress_testing stability_study Long-Term Stability (ICH Conditions) prep_solution->stability_study hplc_analysis Stability-Indicating HPLC Analysis stress_testing->hplc_analysis stability_study->hplc_analysis data_analysis Data Analysis: - Purity - Degradation Products - Shelf-Life Estimation hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Impact of serum proteins on Chlormidazole hydrochloride efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlormidazole hydrochloride in vitro. The following information addresses common issues encountered during experiments, particularly concerning the impact of serum proteins on the drug's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, an imidazole-based antifungal agent, is believed to function primarily by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[1] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase. Disruption of ergosterol synthesis alters the integrity and fluidity of the cell membrane, leading to impaired fungal growth and, at higher concentrations, cell death.[1]

Q2: How do serum proteins affect the in vitro efficacy of this compound?

Q3: What is the expected shift in MIC values when testing this compound in the presence of serum?

A3: A significant increase in the MIC value is expected. The magnitude of this shift depends on the specific protein concentration and the binding affinity of this compound. For highly protein-bound drugs, the MIC can increase several-fold. For example, the MIC of clotrimazole for Candida albicans has been observed to be significantly higher at a pH of 4.0, which can be influenced by the presence of proteins, compared to a pH of 7.0 (0.50 vs 0.03 μg/mL).[3] It is crucial to determine the MIC in both the presence and absence of serum to understand the potential impact on in vivo efficacy.

Q4: Are there any known signaling pathways in fungi affected by this compound?

A4: Yes, based on studies with the related imidazole, clotrimazole, this compound is likely to induce oxidative stress in fungal cells.[4] This oxidative stress can trigger the activation of key signaling pathways, including the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8] These pathways are involved in the fungal stress response and adaptation.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound, especially when serum proteins are a component of your assay.

Issue 1: Higher than Expected MIC in the Presence of Serum

  • Possible Cause: High protein binding of this compound to serum proteins (e.g., albumin).

  • Troubleshooting Steps:

    • Quantify Protein Binding: If possible, perform a protein binding assay (e.g., equilibrium dialysis, ultrafiltration) to determine the unbound fraction of this compound in your specific serum concentration.

    • Calculate Free Drug Concentration: Use the determined protein binding percentage to calculate the free concentration of the drug in your assay. The efficacy should correlate with the free drug concentration.

    • Run a Serum-Free Control: Always include a control group without serum to establish a baseline MIC.

    • Vary Serum Concentration: Test a range of serum concentrations to observe the dose-dependent effect on the MIC.

Issue 2: Inconsistent or Poorly Reproducible MIC Results

  • Possible Cause: Variability in serum batches, improper drug solubilization, or issues with the fungal inoculum.

  • Troubleshooting Steps:

    • Standardize Serum Source: Use a single lot of serum for a set of experiments to minimize variability.

    • Ensure Complete Solubilization: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. The final solvent concentration should be consistent across all wells and kept at a non-inhibitory level (typically ≤1%).

    • Standardize Inoculum Preparation: Follow standardized protocols (e.g., CLSI guidelines) for preparing the fungal inoculum to ensure a consistent cell density.[1][8][9][10][11]

    • Verify pH of the Medium: The pH of the culture medium can influence the activity of some antifungal agents.[3] Ensure the medium is buffered correctly, especially when adding serum.

Issue 3: Paradoxical Growth (Eagle Effect) Observed at High Drug Concentrations

  • Possible Cause: This phenomenon, where fungal growth reappears at concentrations above the MIC, has been observed with some antifungal agents. The exact mechanism is not fully understood but may involve the induction of stress response pathways that can, under certain conditions, promote survival.[3][12]

  • Troubleshooting Steps:

    • Confirm with Serial Dilutions: Carefully check your dilution series to rule out errors.

    • Extend Incubation Time: Paradoxical growth can sometimes become more apparent with longer incubation times.

    • Microscopic Examination: Observe the morphology of the fungal cells in the wells with paradoxical growth. There may be alterations in cell structure.

    • Report the MIC, not the paradoxical growth: The MIC should be read as the lowest concentration that shows significant inhibition of growth, prior to the paradoxical growth. Note the presence of the paradoxical effect in your results. The presence of serum can sometimes eliminate this effect.[3]

Quantitative Data

The following table summarizes the plasma protein binding of several common azole antifungal agents. While the specific value for this compound is not available, this data provides a comparative context for imidazoles and triazoles.

Antifungal AgentClassPlasma Protein Binding (%)Reference(s)
ItraconazoleTriazole99.8[12][13]
KetoconazoleImidazole99[12]
MiconazoleImidazole~90-99[13]
FluconazoleTriazole11[13]
VoriconazoleTriazole58[14]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Serum (Broth Microdilution Method based on CLSI Guidelines)

This protocol is a general guideline and may need to be optimized for your specific fungal strain and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fetal Bovine Serum (FBS) or Human Serum

  • Fungal isolate

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (with or without serum, as required) to achieve the final desired inoculum concentration as per CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium (containing the desired final concentration of serum, e.g., 10% or 50%) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or as appropriate for the growth rate of the fungal strain.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control in well 11. The reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Visualizations

Signaling Pathways and Experimental Workflows

chlormidazole_moa cluster_drug This compound cluster_fungus Fungal Cell cluster_mapk MAPK Signaling chlormidazole Chlormidazole Hydrochloride ergosterol_pathway Ergosterol Biosynthesis (Lanosterol 14α-demethylase) chlormidazole->ergosterol_pathway Inhibits ros Reactive Oxygen Species (ROS) Production chlormidazole->ros Induces membrane Cell Membrane Integrity ergosterol_pathway->membrane Disrupts growth_inhibition Fungal Growth Inhibition / Cell Death membrane->growth_inhibition hog HOG Pathway ros->hog cwi CWI Pathway ros->cwi stress_response Stress Response & Cell Wall Remodeling hog->stress_response cwi->stress_response stress_response->growth_inhibition

Caption: Proposed mechanism of action for this compound in fungal cells.

experimental_workflow start Start prep_drug Prepare Chlormidazole HCl Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate (+/- Serum Proteins) prep_drug->serial_dilution inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 24-48h at 35°C) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic analyze Analyze Data (Compare MIC with/without serum) read_mic->analyze end End analyze->end

Caption: General workflow for in vitro MIC determination of this compound.

troubleshooting_logic start Unexpected Result in MIC Assay with Serum high_mic MIC Significantly Higher than Expected? start->high_mic Yes inconsistent_results Inconsistent/Irreproducible Results? start->inconsistent_results No check_binding Investigate Protein Binding (e.g., calculate free drug conc.) high_mic->check_binding paradoxical_growth Growth at High Drug Concentrations? inconsistent_results->paradoxical_growth No check_protocol Review Protocol: - Serum lot consistency - Drug solubility - Inoculum density inconsistent_results->check_protocol Yes confirm_paradox Confirm with serial dilutions & extended incubation. Report MIC before paradox. paradoxical_growth->confirm_paradox Yes

Caption: Logical troubleshooting workflow for common issues in MIC assays with serum.

References

Optimizing incubation time for Chlormidazole hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the optimization of incubation time for Chlormidazole hydrochloride in cancer cell lines is limited in current scientific literature. The following guidelines are based on research conducted with Clotrimazole, a structurally related imidazole with demonstrated anticancer properties. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed anticancer mechanism of action for imidazole compounds like this compound?

A1: Based on studies with the related compound Clotrimazole, the proposed anticancer mechanism is multifaceted. It is believed to involve the inhibition of mitochondrial-bound glycolytic enzymes, such as hexokinase and phosphofructokinase, which effectively starves cancer cells of energy.[1][2][3][4] Additionally, these compounds may induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell proliferation.[1][5][6] They have also been shown to interfere with intracellular calcium signaling.[1]

Q2: What is a typical starting point for incubation time when treating cancer cells with this compound?

A2: For initial experiments, a time-course study is recommended. Based on data from Clotrimazole, incubation times of 24, 48, and 72 hours are common starting points to observe effects on cell viability and proliferation.[7][8] Some studies have investigated shorter time points, such as 12 hours, for mechanistic studies like observing changes in protein expression.[5]

Q3: How does the optimal incubation time vary between different cancer cell lines?

A3: The optimal incubation time can vary significantly depending on the cell line's doubling time, metabolic rate, and inherent sensitivity to the compound. Highly proliferative and metabolically active cancer cells may show a response at earlier time points, while less aggressive or more resistant lines may require longer incubation periods to observe a significant effect.[9]

Q4: Should the concentration of this compound be adjusted with different incubation times?

A4: Yes, concentration and incubation time are interdependent variables. A higher concentration may elicit a response at a shorter incubation time, while a lower concentration might require a longer exposure to achieve a similar effect. It is crucial to perform a dose-response experiment at each time point to determine the IC50 (half-maximal inhibitory concentration).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell viability. 1. Incubation time is too short.2. Concentration of this compound is too low.3. Cell line is resistant.4. Issues with compound solubility or stability.1. Extend the incubation time (e.g., up to 72 hours or longer).2. Increase the concentration of the compound.3. Try a different, potentially more sensitive, cancer cell line.4. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the media is not toxic to the cells. Prepare fresh stock solutions.
High cell death in control (vehicle-treated) group. 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health prior to treatment.3. Contamination of cell culture.1. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).2. Use healthy, actively dividing cells for your experiment.3. Check for signs of bacterial or fungal contamination.
Inconsistent results between replicate experiments. 1. Variation in cell seeding density.2. Inconsistent incubation times.3. Pipetting errors.4. Compound degradation.1. Ensure a uniform number of cells are seeded in each well.2. Use a precise timer for all incubation steps.3. Calibrate pipettes and use proper pipetting techniques.4. Prepare fresh dilutions of the compound for each experiment from a frozen stock.
Precipitation of the compound in the culture medium. 1. Poor solubility of this compound at the tested concentration.2. Interaction with components in the serum or media.1. Lower the concentration of the compound.2. Test different types of serum or use serum-free media for the duration of the treatment, if possible.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 100 mM in DMSO). From this, create a series of dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.[10]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control. Plot the data to determine the IC50 value at each incubation time.

Data Presentation: Time-Dependent Effect of this compound on Cancer Cell Viability (Hypothetical Data)
Incubation TimeIC50 (µM) on Cell Line AIC50 (µM) on Cell Line B
24 hours > 10085.2
48 hours 65.742.1
72 hours 38.920.5

Visualizations

Proposed Signaling Pathway for Imidazole-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ca_channel Ca2+ Channel Ca_intracellular Intracellular Ca2+ Increase Ca_channel->Ca_intracellular Imidazole Chlormidazole Hydrochloride Imidazole->Ca_channel blocks Glycolysis Glycolysis Inhibition Imidazole->Glycolysis inhibits Akt Akt (inactivated) Imidazole->Akt inhibits Bcl2 Bcl-2 (downregulated) Imidazole->Bcl2 downregulates Bax Bax (upregulated) Imidazole->Bax upregulates Hexokinase Hexokinase PFK Phosphofructokinase Akt->Bcl2 inhibits (normally) Bcl2->Bax inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c promotes Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound and Vehicle Control A->C B Prepare Serial Dilutions of This compound B->C D1 Incubate 24h C->D1 D2 Incubate 48h C->D2 D3 Incubate 72h C->D3 E Perform Cell Viability Assay (e.g., MTT) D1->E D2->E D3->E F Measure Absorbance E->F G Calculate % Viability and Determine IC50 F->G H Select Optimal Incubation Time G->H

Caption: Workflow for determining the optimal incubation time.

References

Avoiding Chlormidazole hydrochloride crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chlormidazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of this compound stock solutions, with a focus on preventing crystallization and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is showing crystals. What should I do?

A1: Crystallization of this compound in stock solutions can be a common issue. Here are immediate troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C.

  • Sonication: Use an ultrasonic bath to help redissolve the crystals.[1][2]

  • Vortexing: Vigorous mixing can also aid in dissolution.

If crystals persist, it may indicate that the solution is supersaturated or that the solvent has absorbed moisture. Consider preparing a fresh stock solution at a slightly lower concentration.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] For in vivo experiments or cell-based assays where high concentrations of DMSO may be toxic, co-solvent systems are recommended.

Q3: How should I store my this compound stock solution to prevent crystallization?

A3: Proper storage is critical for maintaining the stability of your stock solution.

  • Long-term storage (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C.[3]

  • Short-term storage (up to 1 month): Aliquots can be stored at -20°C.[3]

  • Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of precipitation and degradation of the compound.[2]

  • Protect from Moisture: Ensure vials are tightly sealed, as hygroscopic solvents like DMSO can absorb moisture, which can reduce solubility and promote crystallization.[3] Using newly opened DMSO is recommended.[3]

Troubleshooting Guide: Crystallization Issues

Crystallization in stock solutions can arise from several factors. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem Potential Cause Recommended Solution
Crystals form immediately upon cooling to room temperature. The concentration is too high for the chosen solvent at room temperature, leading to supersaturation.Prepare a new solution at a lower concentration. Alternatively, for immediate use, maintain the solution at a slightly elevated temperature (e.g., 37°C) with gentle agitation.
Precipitation occurs when diluting the DMSO stock solution with aqueous media. The compound is poorly soluble in the aqueous buffer or cell culture medium.Dilute the DMSO stock solution in a stepwise manner.[5] Alternatively, consider using a co-solvent system for the initial stock solution that is more compatible with aqueous dilutions.[1][2]
Crystals appear after one or more freeze-thaw cycles. Repeated changes in temperature can disrupt the solvated state of the compound, leading to nucleation and crystal growth.Prepare single-use aliquots of the stock solution to avoid the need for repeated freezing and thawing.[2]
The solution appears cloudy or hazy. This may be due to the formation of very fine micro-crystals or the presence of insoluble impurities.Centrifuge the solution at a low speed to pellet any precipitate. Carefully aspirate the supernatant for use. For future preparations, consider filtering the stock solution through a 0.22 µm syringe filter compatible with the solvent.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility data for this compound in common laboratory solvents.

Table 1: Solubility in Single Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5[1][3][4]213.17[3][4]Sonication is recommended to aid dissolution. Use of newly opened, anhydrous DMSO is crucial as it is hygroscopic.[1][3]

Table 2: Solubility in Co-Solvent Systems for In Vitro / In Vivo Use

Co-Solvent System (v/v)Concentration (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08[3]≥ 7.09[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08[3]≥ 7.09[3]
10% DMSO, 90% Corn Oil≥ 2.08[3]≥ 7.09[3]

Note: The exact solubility in co-solvent systems may be higher, but ≥ 2.08 mg/mL was achieved as a clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 293.19 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.93 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[1] c. If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.

  • Aliquoting and Storage: a. Once a clear solution is obtained, dispense into single-use aliquots in sterile vials. b. For long-term storage, immediately place the aliquots at -80°C. For short-term use, store at -20°C.

Mechanism of Action: Signaling Pathway

Chlormidazole is an imidazole-based antifungal agent. Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of this compound cluster_effects Downstream Effects of Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Lanosterol 14-α-demethylase Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Chlormidazole Chlormidazole Hydrochloride Chlormidazole->Lanosterol_Demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Lanosterol_Demethylase->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of Toxic 14-α-methylated sterols Lanosterol_Demethylase->Toxic_Sterol_Accumulation Membrane_Permeability Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Permeability Toxic_Sterol_Accumulation->Membrane_Permeability Enzyme_Function Altered Activity of Membrane-Bound Enzymes Membrane_Permeability->Enzyme_Function Fungal_Growth_Inhibition Inhibition of Fungal Growth and Proliferation Enzyme_Function->Fungal_Growth_Inhibition

Caption: Inhibition of Lanosterol 14-α-demethylase by this compound.

Experimental Workflow: Preparing and Using Stock Solutions

The following diagram illustrates a logical workflow for preparing and using this compound stock solutions in a typical cell-based assay.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use cluster_troubleshooting Troubleshooting Weigh 1. Weigh Chlormidazole HCl Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Dissolve (Vortex, Sonicate, Warm) Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Precipitation_Stock Crystallization in Stock? Dissolve->Precipitation_Stock Store 5. Store at -80°C or -20°C Aliquot->Store Thaw 6. Thaw a Single Aliquot Store->Thaw Dilute 7. Dilute in Cell Culture Medium Thaw->Dilute Treat_Cells 8. Treat Cells Dilute->Treat_Cells Precipitation_Working Precipitation in Working Solution? Dilute->Precipitation_Working Assay 9. Perform Assay Treat_Cells->Assay Precipitation_Stock->Dissolve Re-dissolve (Warm/Sonicate) Precipitation_Working->Dilute Optimize Dilution (e.g., stepwise)

Caption: Workflow for this compound stock and working solutions.

References

Validation & Comparative

Chlormidazole Hydrochloride vs. Clotrimazole: An In-Depth Antifungal Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal agents, both chlormidazole hydrochloride and clotrimazole belong to the azole class, renowned for their broad-spectrum activity against a variety of fungal pathogens. This guide offers a detailed comparison of their antifungal efficacy, drawing upon available experimental data. While extensive research documents the performance of clotrimazole, a notable scarcity of publicly available quantitative data for this compound limits a direct comparative analysis. This report synthesizes the existing information on both compounds, highlighting the areas where further research on this compound is needed.

Mechanism of Action: A Shared Pathway

Both this compound and clotrimazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane. As azole antifungals, they share a common mechanism of action centered on the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.

Clotrimazole works by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and integrity.[1] By impeding ergosterol synthesis, clotrimazole leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function.[1] This disruption leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[3][4] At lower concentrations, clotrimazole is fungistatic, inhibiting fungal growth, while at higher concentrations, it can be fungicidal.[4]

While specific molecular studies on this compound are not as extensively documented in the available literature, as a member of the azole family, it is presumed to share this primary mechanism of inhibiting ergosterol biosynthesis. It is described as having inhibitory activity against a range of fungi.[5][6]

cluster_0 Fungal Cell cluster_1 Azole Antifungal Action lanosterol Lanosterol demethylase Lanosterol 14-alpha-demethylase lanosterol->demethylase Conversion ergosterol Ergosterol demethylase->ergosterol disruption Disruption & Increased Permeability demethylase->disruption cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Maintains cell_death Fungal Cell Death cell_membrane->cell_death azole Clotrimazole / Chlormidazole HCl inhibition Inhibition azole->inhibition inhibition->demethylase disruption->cell_membrane

Figure 1: Mechanism of action of azole antifungals.

In Vitro Antifungal Efficacy: A Data-Driven Look at Clotrimazole

The in vitro efficacy of an antifungal agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Extensive data is available for clotrimazole against a wide array of fungal pathogens, particularly Candida species and dermatophytes. The tables below summarize the MIC ranges for clotrimazole from various studies. It is important to note that MIC values can vary depending on the specific fungal isolate, the testing methodology (e.g., broth microdilution, agar dilution), and the specific laboratory conditions.

Table 1: In Vitro Antifungal Activity of Clotrimazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans<0.015 - 8[7]
Candida glabrata0.125 - >8[7]
Candida krusei0.125 - 0.5[7]
Candida tropicalis0.008 - 1[7]
Candida parapsilosis0.015 - 0.03[7]

Table 2: In Vitro Antifungal Activity of Clotrimazole against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Trichophyton rubrum0.03 - 2[3]
Trichophyton mentagrophytes0.06 - 1[3]
Microsporum canisGeometric Mean MIC: 0.21[8]
Epidermophyton floccosumFungicidal at 0.78[9]

Unfortunately, a comprehensive search of available scientific literature did not yield specific quantitative in vitro antifungal efficacy data (MIC or MFC values) for this compound. While it is generally described as an antifungal agent with activity against various fungi and some Gram-positive bacteria, the absence of published, peer-reviewed studies detailing its MIC/MFC values against specific fungal isolates prevents a direct quantitative comparison with clotrimazole.[5][6]

Experimental Protocols for Antifungal Susceptibility Testing

The data presented for clotrimazole is largely based on standardized methods for antifungal susceptibility testing, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). These protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories.

CLSI M27-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is widely used for determining the MICs of antifungal agents against Candida species and other yeasts.

Key Steps:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in a standardized RPMI 1640 broth medium.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

start Start: Isolate Yeast Colony inoculum Prepare Standardized Inoculum (CLSI M27-A) start->inoculum inoculate Inoculate Plate with Yeast Suspension inoculum->inoculate dilution Serially Dilute Antifungal Agent in 96-Well Plate dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: Report MIC Value read_mic->end

References

A Comparative Analysis of Chlormidazole Hydrochloride and Ketoconazole for Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Chlormidazole hydrochloride and ketoconazole, two notable antifungal agents. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, pharmacokinetic profiles, and safety considerations to inform further research and development. While extensive data is available for the well-established antifungal ketoconazole, specific quantitative and mechanistic data for this compound remains limited in publicly accessible literature.

Introduction

Ketoconazole, a broad-spectrum imidazole antifungal, has been a cornerstone in the treatment of fungal infections for decades, available in both topical and oral formulations.[1] Its mechanism of action and clinical profile are well-documented. This compound, also known as clomidazole, is another imidazole derivative primarily used topically for fungal infections of the skin and nails.[2][3] This guide synthesizes the available experimental data to draw a comparative picture of these two compounds.

Mechanism of Action

Both this compound and ketoconazole belong to the azole class of antifungal agents.[4] Azoles are known to act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] This inhibition leads to disruption of the membrane's integrity and function, ultimately impeding fungal growth.

Ketoconazole specifically inhibits the cytochrome P450 enzyme 14α-demethylase.[5] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By blocking this step, ketoconazole leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, resulting in increased membrane permeability and inhibition of fungal cell growth.[5]

The specific molecular target and the full cascade of downstream effects for This compound are not as extensively detailed in the available literature. However, as a benzimidazole derivative, it is presumed to share the same primary mechanism of action as other imidazoles, targeting the ergosterol biosynthesis pathway.[6]

Ergosterol Biosynthesis Pathway and Azole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition for azole antifungals like ketoconazole.

G Ergosterol Biosynthesis Pathway and Azole Inhibition cluster_pathway Fungal Cell cluster_drugs Azole Antifungals AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ketoconazole Ketoconazole Ketoconazole->Lanosterol Inhibits 14α-demethylase Chlormidazole Chlormidazole HCl (Presumed Target) Chlormidazole->Lanosterol

Caption: Mechanism of azole antifungals in the ergosterol pathway.

Comparative Antifungal Efficacy

The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Ketoconazole

Ketoconazole has demonstrated broad-spectrum activity against a variety of fungi, including dermatophytes. The following table summarizes representative MIC values for ketoconazole against common dermatophyte species.

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Trichophyton mentagrophytes0.0625--[7]
Trichophyton rubrum--0.25-8.0[8]
Dermatophytes (general)0.0313 - 0.250.25 - 20.03-8[9][10]

MIC50/MIC90: The concentration of the drug required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

This compound

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented for ketoconazole are typically determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for filamentous fungi.[7]

Experimental Workflow for MIC Determination:

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., Trichophyton spp.) C Inoculate microplate wells with fungal suspension A->C B Prepare serial two-fold dilutions of antifungal agent in microplate B->C D Incubate at specified temperature and duration (e.g., 28°C for 5-7 days) C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standardized workflow for determining antifungal MIC.

Pharmacokinetic Profiles

Ketoconazole

Topical Administration: When applied topically, ketoconazole is not significantly absorbed into the systemic circulation.[11] A study on human stratum corneum demonstrated that 2% ketoconazole cream produced significantly higher drug concentrations within this skin layer compared to 2% miconazole at 1, 4, and 8 hours post-application.[12][13]

Systemic Administration: Oral ketoconazole absorption is variable and can be influenced by gastric pH.[11] It is extensively metabolized in the liver and primarily excreted in the feces.[5][11] The half-life is dose-dependent and can increase with long-term treatment.[11]

This compound

Pharmacokinetic data for this compound is sparse. It is indicated for topical application to the skin and nails, which suggests that systemic absorption is likely minimal, similar to other topical azole antifungals.[2][3] However, detailed studies on its absorption, distribution, metabolism, and excretion are not widely available.

Safety and Toxicology

Ketoconazole

Topical Formulations: Topical ketoconazole is generally well-tolerated, with side effects being rare and typically limited to localized skin irritation.[1]

Systemic Formulations: Oral ketoconazole carries a risk of significant adverse effects. The most serious of these is hepatotoxicity, which can be severe and has led to recommendations against its use as a first-line treatment for fungal infections.[1][14] Other potential side effects include gastrointestinal issues, and at high doses, it can inhibit steroid synthesis, leading to endocrine-related effects such as gynecomastia.[15][16][17]

This compound

Detailed toxicological studies and a comprehensive safety profile for this compound are not well-documented in the available literature. As a topical agent, it is expected to have a favorable safety profile with a low incidence of systemic side effects.

Conclusion

Ketoconazole is a well-characterized antifungal agent with a known mechanism of action, a broad spectrum of activity, and a well-defined pharmacokinetic and safety profile. While effective, its systemic use is limited by the potential for significant toxicity.

This compound is a topical antifungal agent that, based on its chemical class, is presumed to act similarly to ketoconazole by inhibiting ergosterol synthesis. However, a significant gap exists in the scientific literature regarding its specific in vitro antifungal potency (MIC data), as well as detailed pharmacokinetic and toxicological data.

For the research and drug development community, this comparative analysis underscores the need for further investigation into the fundamental properties of this compound. Such studies would be invaluable in establishing a more complete understanding of its potential as a therapeutic agent and in comparing its efficacy and safety directly with other established antifungals like ketoconazole.

References

Head-to-Head Comparison: Chlormidazole Hydrochloride and Miconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal agent development, azoles have long been a cornerstone of research and clinical practice. This guide provides a detailed, data-supported comparison of two such agents: Chlormidazole hydrochloride and Miconazole. While direct head-to-head clinical data is limited, this document synthesizes available in vitro findings, mechanisms of action, and relevant studies on related compounds to offer a comprehensive overview for the scientific community.

At a Glance: Key Chemical and Physical Properties

PropertyThis compoundMiconazole
Chemical Class BenzimidazoleImidazole
Molecular Formula C₁₅H₁₄Cl₂N₂C₁₈H₁₄Cl₄N₂O
Molecular Weight 293.19 g/mol 416.13 g/mol
Mechanism of Action Presumed inhibition of ergosterol synthesisInhibition of ergosterol synthesis
Spectrum of Activity Fungi and some Gram-positive cocci[1][2]Broad-spectrum antifungal[3]

Mechanism of Action: A Tale of Two Azoles

Both this compound and Miconazole belong to the azole class of antifungal agents and are believed to share a similar mechanism of action centered on the disruption of the fungal cell membrane.

Miconazole , a well-studied imidazole, functions by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By impeding its synthesis, miconazole leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane integrity and leading to fungal cell death.

This compound , being a benzimidazole, is also classified as an azole antifungal drug.[5] While specific studies detailing its precise mechanism are scarce, research on other benzimidazole derivatives strongly suggests that they too target the ergosterol biosynthesis pathway, indicating a similar mode of action to miconazole.

Antifungal_Mechanism_of_Action Figure 1: Proposed Mechanism of Action for Azole Antifungals cluster_fungal_cell Fungal Cell Azole_Antifungals Azole Antifungals (Miconazole, Chlormidazole) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Azole_Antifungals->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Integrity Azole_Antifungals->Fungal_Cell_Membrane Disrupts Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Ergosterol->Fungal_Cell_Membrane Maintains

Figure 1: Proposed Mechanism of Action for Azole Antifungals

In Vitro Antifungal Activity: A Comparative Look

Table 1: In Vitro Activity of Miconazole Against Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton spp.≤0.00012 - 0.002[3]
Candida albicans0.031 - 0.13[3]
Malassezia restricta0.004 - 0.016[3]

Table 2: In Vitro Activity of Various Benzimidazole Derivatives Against Fungal Pathogens

Benzimidazole DerivativeFungal SpeciesMIC Range (µg/mL)Reference
Various Synthesized DerivativesCandida tropicalis6.25 - 400[4]
Various Synthesized DerivativesCandida albicans50 - 400[4]
1,2,5-trisubstituted benzimidazolesGram-positive & Gram-negative bacteria, Fungi<256[6]
Benzimidazole-1,2,4-triazole derivativesCandida glabrata0.97[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in the evaluation of antifungal agents. A standardized method is crucial for reproducible and comparable results.

Broth Microdilution Method (as per CLSI guidelines):

This method is a common and standardized approach for determining the MIC of antifungal agents.

Broth_Microdilution_Workflow Figure 2: Workflow for Broth Microdilution Assay Prepare_Drug_Dilutions 1. Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate. Prepare_Inoculum 2. Prepare a standardized fungal inoculum suspension. Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate 3. Inoculate each well of the microtiter plate with the fungal suspension. Prepare_Inoculum->Inoculate_Plate Incubate_Plate 4. Incubate the plate at a specified temperature and duration. Inoculate_Plate->Incubate_Plate Read_Results 5. Determine the MIC by visually inspecting for the lowest drug concentration that inhibits visible fungal growth. Incubate_Plate->Read_Results

Figure 2: Workflow for Broth Microdilution Assay

Key Steps in the Protocol:

  • Preparation of Antifungal Stock Solutions: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640) within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum), is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well.

Clinical Efficacy: Insights from Comparative Studies

While no direct clinical trials comparing this compound and miconazole were identified, several studies have compared miconazole with another imidazole antifungal, clotrimazole, providing valuable context for evaluating the clinical performance of azole antifungals.

A study on superficial mycosis involving 200 cases found that in dermatophytosis, miconazole showed a more accelerated response (75% cleared in 6 weeks) compared to clotrimazole (56%).[8] In cases of candidiasis, both were found to be effective, with clotrimazole showing a slightly earlier response.[8] For pityriasis versicolor, both were highly effective (miconazole 99.6% and clotrimazole 86.7%).[8]

Another study comparing single-dose miconazole with a 6-day clotrimazole regimen for vulvovaginal candidiasis concluded that the single-dose miconazole intravaginal treatment had a higher clinical cure rate.[9]

These studies highlight that while azole antifungals share a common mechanism, variations in their chemical structure can lead to differences in clinical efficacy and the speed of response against different fungal infections.

Conclusion and Future Directions

Both this compound and miconazole are azole antifungal agents with a likely shared mechanism of action targeting ergosterol biosynthesis in fungi. Miconazole is a well-established and broadly studied compound with proven efficacy against a wide range of fungal pathogens.

Information on this compound is currently more limited in the public domain. Based on its classification as a benzimidazole and the known antifungal properties of this chemical class, it holds promise as an effective antifungal agent. However, a definitive head-to-head comparison with miconazole is hampered by the lack of direct comparative studies providing quantitative data such as MIC values or clinical trial results.

For researchers and drug development professionals, this analysis underscores the need for further in vitro and in vivo studies to fully characterize the antifungal profile of this compound. Direct comparative studies with established agents like miconazole are essential to determine its relative potency, spectrum of activity, and potential clinical utility. Such research would be invaluable in expanding the arsenal of effective treatments for fungal infections.

References

Chlormidazole Hydrochloride vs. Other Benzimidazole Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties. This guide provides a comparative analysis of Chlormidazole hydrochloride against other notable benzimidazole antifungal agents. The focus is on their antifungal efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Overview of Benzimidazole Antifungal Agents

Benzimidazole compounds are characterized by a bicyclic structure composed of a fusion of benzene and imidazole rings. Their antifungal activity has been a subject of extensive research, leading to the development of several therapeutic agents. Chlormidazole, an azole antifungal, is used as a spasmolytic and antifungal drug.[1] Other prominent benzimidazoles with antifungal properties include mebendazole, albendazole, and various experimental derivatives.

Mechanism of Action

While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, its classification as a benzimidazole and an azole antifungal strongly suggests that it, like other agents in this class, interferes with the fungal cell membrane's integrity.[1][2] The primary target for azole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

Below is a diagram illustrating the generally accepted signaling pathway for azole antifungal agents, which is the presumed mechanism for this compound.

Presumed Mechanism of Action for Benzimidazole Antifungals cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Benzimidazole_Antifungals Benzimidazole Antifungals (e.g., Chlormidazole) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Benzimidazole_Antifungals->Lanosterol_14a_demethylase Inhibition 14a_demethyl_lanosterol 14a_demethyl_lanosterol Lanosterol_14a_demethylase->14a_demethyl_lanosterol Catalysis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Lanosterol_14a_demethylase->Disrupted_Membrane Leads to depletion of Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Catalysis 14a_demethyl_lanosterol->Ergosterol Multiple Steps Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Disrupted_Membrane->Fungal_Growth_Inhibition

Caption: Presumed mechanism of action for benzimidazole antifungals.

Comparative Antifungal Efficacy

Direct comparative studies between this compound and other benzimidazole antifungals are limited. However, data from various sources allow for an indirect comparison of their antifungal potency.

Chlormidazole and its Analogues

A study on newly synthesized benzimidazolyl-chalcones, which are analogues of Chlormidazole, demonstrated enhanced antifungal activity against a clinical strain of Candida albicans.[4] The efficacy was measured by the Minimum Inhibiting Quantity (MIQ), with lower values indicating higher potency.

CompoundMinimum Inhibiting Quantity (MIQ) against C. albicans (µg)
Chlormidazole10
Analogue 6e5
Analogue 6f1.25
Analogue 6h0.625
Data sourced from a study on benzimidazolyl-chalcone analogues.[4]
Mebendazole

Mebendazole, a well-known anthelmintic benzimidazole, has shown significant antifungal activity against Cryptococcus neoformans. Studies have demonstrated its fungicidal effects.

Fungal StrainMebendazole MIC (µM)Mebendazole MFC (µM)
C. neoformans H990.3125≤ 0.3125
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from a study on the antifungal effects of mebendazole.[5][6]
Clotrimazole

Clotrimazole is a widely used imidazole antifungal agent, structurally related to the benzimidazoles. Its in vitro activity against various Candida species is well-documented.

Candida SpeciesClotrimazole MIC Range (mg/L)Clotrimazole MIC50 (mg/L)Clotrimazole MIC90 (mg/L)
C. albicans0.008 - 80.0081
C. glabrata≤0.03 - >80.252
C. tropicalis0.008 - 40.060.5
C. parapsilosis≤0.03 - 0.50.060.25
C. krusei0.06 - 10.250.5
MIC50 and MIC90 are the concentrations that inhibit 50% and 90% of the isolates, respectively. Data compiled from a study on the susceptibility of Candida spp. to clotrimazole.[7][8]

Experimental Protocols

The evaluation of antifungal activity is typically performed using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This is a common method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for Broth Microdilution MIC Assay Prepare_Inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland standard) Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Fungal Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration.

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at a controlled temperature (usually 35-37°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Protocol Details:

  • Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium that does not contain the antifungal agent.

  • Incubation: The agar plates are incubated at an appropriate temperature and duration to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth on the subculture plates.

Conclusion

This compound is a benzimidazole-based antifungal agent with activity against various fungi.[9] While direct comparative data with other benzimidazoles is not abundant, the available information suggests that its analogues and other members of the benzimidazole class, such as mebendazole, exhibit potent antifungal effects. The primary mechanism of action for this class of compounds is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Further head-to-head comparative studies employing standardized methodologies are warranted to definitively establish the relative potency of this compound within the broader landscape of benzimidazole antifungal agents. Such studies would be invaluable for guiding future research and development in the quest for novel and more effective antifungal therapies.

References

Benchmarking Chlormidazole Hydrochloride: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Chlormidazole hydrochloride against currently established antifungal agents. Due to a notable lack of publicly available quantitative performance data for this compound, this document serves as both a summary of existing knowledge and a framework for future benchmarking studies.

Introduction to this compound

This compound, also known as Clomidazole hydrochloride, is an imidazole-based antifungal agent.[1][2] It is recognized for its inhibitory activity against a range of fungi and some Gram-positive bacteria, finding application in the topical treatment of fungal and bacterial infections of the skin and nails.[1][2] As a member of the azole class of antifungals, its mechanism of action is presumed to be similar to other imidazoles, involving the disruption of fungal cell membrane integrity.

Current Antifungal Landscape: A Snapshot

The current arsenal of antifungal drugs comprises several classes, each with distinct mechanisms of action and spectrum of activity. For the purpose of benchmarking, we will focus on the azole antifungals, which are functionally most similar to this compound.

  • Azoles: This is a broad class of fungistatic agents that inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. They are subdivided into two main groups:

    • Imidazoles: Primarily used for topical applications (e.g., Clotrimazole, Miconazole).

    • Triazoles: Often used for systemic infections (e.g., Fluconazole, Itraconazole).

Quantitative Data Comparison: A Call for Research

To facilitate future research and provide a baseline for comparison, the following tables summarize the reported MIC ranges for two widely used azole antifungals, Clotrimazole and Fluconazole, against common fungal pathogens. The data is compiled from various in vitro susceptibility studies.[3][4] It is imperative that similar studies are conducted for this compound to accurately position it within the current therapeutic landscape.

Table 1: In Vitro Susceptibility of Candida albicans to Comparator Azole Antifungals

Antifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Chlormidazole HCl Data Not Available Data Not Available Data Not Available
Clotrimazole0.008[3]1[3]<0.015 - 8[3][5]
Fluconazole0.5[3]1.0[3]≤0.25 - >128

Table 2: In Vitro Susceptibility of Dermatophytes to Comparator Azole Antifungals

Antifungal AgentOrganismMIC Range (μg/mL)
Chlormidazole HCl Various Dermatophytes Data Not Available
ClotrimazoleTrichophyton mentagrophytes0.0312 - 32[6]
Trichophyton rubrum0.0312 - 32[6]
Microsporum canis≤ 5[7]
FluconazoleTrichophyton mentagrophytes0.0625 - 256[6]
Trichophyton rubrum0.0625 - 256[6]

Experimental Protocols for Benchmarking

To ensure standardized and comparable results, the following experimental protocols are recommended for determining the antifungal efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent and should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound, Clotrimazole, Fluconazole (as comparator)

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_drug Prepare Antifungal Stock Solutions serial_dilution Serial Dilution of Antifungals in Plate prep_drug->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculation of Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, including imidazoles like this compound, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.

Signaling Pathway:

  • Target Enzyme: The azole antifungal binds to the heme iron atom in the active site of lanosterol 14α-demethylase.

  • Enzyme Inhibition: This binding inhibits the demethylation of lanosterol, a precursor to ergosterol.

  • Ergosterol Depletion: The inhibition of this crucial step leads to a depletion of ergosterol in the fungal cell membrane.

  • Toxic Sterol Accumulation: Concurrently, toxic methylated sterols accumulate in the cell membrane.

  • Cell Membrane Disruption: The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability and inhibition of fungal growth.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Azole Antifungal Action cluster_cellular_effect Cellular Effect acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 toxic_sterol_accumulation Toxic Sterol Accumulation lanosterol->toxic_sterol_accumulation ergosterol Ergosterol chlormidazole Chlormidazole HCl (Azole Antifungal) inhibition Inhibition chlormidazole->inhibition erg11->ergosterol Normal Pathway ergosterol_depletion Ergosterol Depletion erg11->ergosterol_depletion Pathway Blocked inhibition->erg11 membrane_disruption Cell Membrane Disruption ergosterol_depletion->membrane_disruption toxic_sterol_accumulation->membrane_disruption growth_inhibition Fungal Growth Inhibition membrane_disruption->growth_inhibition

Caption: Mechanism of action of azole antifungals.

Conclusion and Future Directions

This compound is an imidazole antifungal with potential applications in treating topical fungal infections. However, a significant lack of publicly available quantitative data, particularly MIC values against common fungal pathogens, hinders its direct comparison with current antifungal drugs. This guide provides the necessary framework and experimental protocols to conduct such benchmarking studies. The generation of robust, comparative data is crucial for the scientific community to accurately assess the therapeutic potential of this compound and guide future drug development efforts in the field of mycology.

References

Comparative Analysis of Chlormidazole and Clotrimazole: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two azole antifungal agents: chlormidazole and clotrimazole. While both compounds share a primary molecular target, this document will delve into their established and putative mechanisms, supported by available experimental data and methodologies. This comparison aims to offer a clear perspective for researchers engaged in antifungal drug discovery and development.

Introduction and Chemical Structures

Chlormidazole and clotrimazole are both synthetic azole antifungal agents. Structurally, chlormidazole is a benzimidazole derivative, while clotrimazole is an imidazole derivative. This fundamental difference in their core scaffold may influence their physicochemical properties, binding affinities to the target enzyme, and overall antifungal spectrum.

Chlormidazole: 1-[(4-chlorophenyl)methyl]-2-methyl-1H-benzimidazole Clotrimazole: 1-[(2-chlorophenyl)(diphenyl)methyl]-1H-imidazole

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of both chlormidazole and clotrimazole stems from their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial sterol component analogous to cholesterol in mammalian cells.[1] The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of the membrane's composition and structure results in increased permeability, leakage of essential intracellular contents, and malfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[2]

ergo_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals cluster_effects Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Chlormidazole Chlormidazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Chlormidazole->Lanosterol 14α-demethylase (CYP51) Inhibition Clotrimazole Clotrimazole Clotrimazole->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Increased Membrane Permeability Increased Membrane Permeability Ergosterol Depletion->Increased Membrane Permeability Toxic Sterol Accumulation->Increased Membrane Permeability Fungal Growth Inhibition / Cell Death Fungal Growth Inhibition / Cell Death Increased Membrane Permeability->Fungal Growth Inhibition / Cell Death

Fig. 1: Ergosterol biosynthesis pathway and the inhibitory action of chlormidazole and clotrimazole.

Quantitative and Spectrum of Activity Data

While both drugs target the same enzyme, the extent of their activity can vary. Clotrimazole has been extensively studied, and a significant amount of quantitative data on its efficacy against a broad spectrum of fungi is available. In contrast, specific experimental data for chlormidazole, such as IC50 and Minimum Inhibitory Concentration (MIC) values, are less prevalent in publicly accessible literature.

The following table summarizes the available data for clotrimazole and highlights the current data gap for chlormidazole.

ParameterChlormidazoleClotrimazoleReference
Chemical Class BenzimidazoleImidazole-
Primary Target Lanosterol 14α-demethylase (CYP51)Lanosterol 14α-demethylase (CYP51)
Antifungal Spectrum Fungi and some Gram-positive cocciBroad spectrum: Candida spp., Trichophyton spp., Microsporum spp., Malassezia furfur[3]
MIC against Candida albicans Data not available0.20 - 6.25 µg/mL (variable with isolate)[4]
MIC against dermatophytes Data not available~0.78 µg/mL (fungicidal for most isolates)[4]
IC50 against C. albicans CYP51 Data not available0.31 µM[5]

Experimental Protocols

The investigation into the mechanism of action of azole antifungals like chlormidazole and clotrimazole involves several key experimental procedures. Below are detailed methodologies for determining antifungal susceptibility and assessing cell membrane damage.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the antifungal agent (chlormidazole or clotrimazole) in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in a suitable broth medium (e.g., RPMI 1640) to achieve a range of concentrations.[6] A drug-free well serves as a positive control for growth.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) according to established protocols (e.g., CLSI M27-A).[7] The final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Fungal Cell Membrane Permeability Assay using Propidium Iodide

This assay assesses the extent of cell membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Protocol:

  • Fungal Cell Culture: Grow the fungal cells (e.g., Candida albicans) to the mid-logarithmic phase in a suitable liquid medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them in the same buffer to a standardized cell density.[9]

  • Treatment with Antifungal Agent: Incubate the fungal cell suspension with various concentrations of the antifungal agent (chlormidazole or clotrimazole) for a defined period (e.g., 4 hours).[10] Include a no-drug control.

  • Staining with Propidium Iodide: Add propidium iodide to the cell suspensions to a final concentration of approximately 1 µg/mL.[10]

  • Analysis: Analyze the fluorescence of the cell suspension using a fluorescence microscope or a flow cytometer.[9][10] An increase in the percentage of PI-positive cells indicates an increase in cell membrane permeability. The excitation and emission wavelengths for PI are typically around 535 nm and 617 nm, respectively.[11]

exp_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_outcome Outcome Fungal Culture Fungal Culture MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Fungal Culture->MIC Assay (Broth Microdilution) Membrane Permeability Assay (Propidium Iodide) Membrane Permeability Assay (Propidium Iodide) Fungal Culture->Membrane Permeability Assay (Propidium Iodide) Antifungal Stock Antifungal Stock Antifungal Stock->MIC Assay (Broth Microdilution) Antifungal Stock->Membrane Permeability Assay (Propidium Iodide) Determine MIC50/MIC80 Determine MIC50/MIC80 MIC Assay (Broth Microdilution)->Determine MIC50/MIC80 Quantify PI-Positive Cells Quantify PI-Positive Cells Membrane Permeability Assay (Propidium Iodide)->Quantify PI-Positive Cells Antifungal Efficacy Profile Antifungal Efficacy Profile Determine MIC50/MIC80->Antifungal Efficacy Profile Mechanism of Action Insight Mechanism of Action Insight Quantify PI-Positive Cells->Mechanism of Action Insight

Fig. 2: Generalized experimental workflow for assessing antifungal activity and mechanism of action.

Conclusion

Chlormidazole and clotrimazole are both azole antifungals that exert their primary effect through the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This leads to disruption of the fungal cell membrane and subsequent inhibition of fungal growth. While they share this core mechanism, their structural differences as benzimidazole and imidazole derivatives, respectively, may account for potential variations in their antifungal profiles.

A significant disparity exists in the volume of available research, with clotrimazole being a well-characterized compound with extensive supporting data. In contrast, quantitative experimental data for chlormidazole is limited in the public domain. This guide provides a framework for understanding their shared mechanism of action and the standard experimental protocols used to evaluate such compounds. Further research, particularly direct comparative studies, would be invaluable for a more comprehensive understanding of the relative potency and spectrum of chlormidazole.

References

A Comparative Analysis of Chlormidazole Hydrochloride and Nystatin Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Chlormidazole hydrochloride and Nystatin against Candida albicans, the most common fungal pathogen in humans. Due to the limited availability of specific quantitative data for this compound, this comparison includes data for Clotrimazole, a structurally and functionally similar imidazole antifungal, to provide a representative analysis of the azole class.

Executive Summary

Both this compound (representing the azole class) and Nystatin (a polyene) are effective antifungal agents against Candida albicans, but they operate through distinct mechanisms of action. Nystatin directly targets the fungal cell membrane's ergosterol, leading to rapid cell death. Chlormidazole, like other imidazoles, inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane integrity and inhibiting fungal growth.

Available in vitro data, primarily from studies on the related compound Clotrimazole, suggests that imidazoles can exhibit lower Minimum Inhibitory Concentrations (MICs) against C. albicans compared to Nystatin, indicating high potency. However, Nystatin often demonstrates fungicidal activity, while the effects of imidazoles can be fungistatic at lower concentrations. The choice between these agents in a research or drug development context would depend on the specific application, desired outcome (inhibition vs. killing), and the potential for resistance development.

Data Presentation: In Vitro Susceptibility of Candida albicans

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for Nystatin and Clotrimazole against Candida albicans, as reported in various studies. It is important to note that direct comparative studies for this compound were not available; therefore, Clotrimazole data is presented as a proxy for the imidazole class.

Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Nystatin 0.625 - 81 - 42 - 8[1][2]
Clotrimazole 0.008 - >80.008 - 0.030.5 - 1[3][4]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) Against Candida albicans

Antifungal AgentMFC Range (µg/mL)MFC/MIC RatioReference(s)
Nystatin Generally fungicidal at or near the MICLow[5]
Clotrimazole 1 - >8Can be high, indicating fungistatic activity at lower concentrations[3]

Mechanism of Action

The fundamental difference in the efficacy of these two antifungal agents lies in their distinct mechanisms of action, which are depicted in the signaling pathway diagrams below.

Nystatin: Direct Membrane Disruption

Nystatin, a polyene antifungal, directly binds to ergosterol, a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components, such as potassium ions, and ultimately resulting in cell death.[1][5][6][7] This direct action on the membrane contributes to its typically fungicidal activity.

G cluster_membrane Candida albicans Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Nystatin Nystatin Nystatin->Ergosterol Binds to Leakage Leakage of Intracellular Components Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Figure 1. Mechanism of action of Nystatin.

This compound: Inhibition of Ergosterol Biosynthesis

This compound, as an imidazole antifungal, inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[8][9] This inhibition disrupts the production of ergosterol, leading to a depletion of this vital component in the fungal cell membrane and an accumulation of toxic sterol precursors. The altered membrane structure and function ultimately inhibit fungal growth and can lead to cell death at higher concentrations.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Chlormidazole Chlormidazole Hydrochloride Chlormidazole->Lanosterol_Demethylase Inhibits GrowthInhibition Fungal Growth Inhibition Membrane->GrowthInhibition

Figure 2. Mechanism of action of this compound.

Experimental Protocols

The determination of in vitro antifungal efficacy, specifically the MIC and MFC, is crucial for comparing the activity of different compounds. The following outlines a standardized methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate.[10][11]

G cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading and Interpretation A Prepare serial two-fold dilutions of antifungal agent in RPMI-1640 medium C Inoculate microtiter plate wells containing antifungal dilutions A->C B Adjust C. albicans inoculum to standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth D->E F Record as the Minimum Inhibitory Concentration (MIC) E->F

Figure 3. Experimental workflow for MIC determination.

Detailed Steps:

  • Antifungal Agent Preparation: Prepare a stock solution of the antifungal agent (this compound or Nystatin) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a predefined proportion (usually 99.9%) of the initial fungal inoculum.

Detailed Steps:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the agar plate.

Conclusion

Both this compound (as represented by the imidazole class) and Nystatin are potent antifungal agents against Candida albicans. Nystatin's mechanism of direct membrane disruption often results in fungicidal activity. In contrast, imidazoles like Chlormidazole inhibit a key enzyme in ergosterol biosynthesis, which is a highly effective fungistatic mechanism that can become fungicidal at higher concentrations. The in vitro data for the related compound Clotrimazole suggests a high level of potency for the imidazole class, with very low MIC values reported in several studies.

For drug development professionals and researchers, the choice between these two classes of antifungals will depend on the specific therapeutic goal. The detailed experimental protocols provided herein offer a standardized framework for conducting further comparative studies to elucidate the precise efficacy of this compound against Candida albicans. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of this compound and Nystatin to provide a more definitive understanding of their relative efficacies.

References

An In Vitro Showdown: Chlormidazole Hydrochloride vs. Terbinafine in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, Chlormidazole hydrochloride and Terbinafine represent two distinct classes of agents routinely employed in the battle against fungal pathogens. While both compounds exhibit potent antifungal properties, their mechanisms of action and in vitro efficacy profiles present notable differences. This guide provides a comprehensive in vitro comparison of this compound and Terbinafine, offering researchers, scientists, and drug development professionals a data-driven overview of their respective strengths and spectrum of activity.

Executive Summary

Terbinafine, an allylamine antifungal, demonstrates potent fungicidal activity, primarily by inhibiting the enzyme squalene epoxidase, a critical step in the fungal ergosterol biosynthesis pathway.[1] This mode of action leads to the accumulation of toxic levels of squalene and a deficiency in ergosterol, ultimately causing fungal cell death.[2] In contrast, this compound belongs to the azole class of antifungals.[3] Azoles act by inhibiting lanosterol 14-alpha-demethylase, another key enzyme in the ergosterol synthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane.[4][5]

In vitro studies consistently highlight Terbinafine's superior potency against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[6][7] While Chlormidazole and its class (imidazoles) also exhibit activity against these pathogens, Terbinafine often displays lower Minimum Inhibitory Concentrations (MICs).[7] Against yeast species such as Candida albicans, the activity of both drug classes can be more variable, with some studies indicating high efficacy for azoles like clotrimazole.[8]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of Terbinafine and Clotrimazole (as a representative imidazole antifungal for this compound) against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates), expressed in µg/mL.

Table 1: In Vitro Activity against Dermatophytes

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Terbinafine Trichophyton rubrum0.001 - 0.030.0040.015
Trichophyton mentagrophytes0.001 - 0.030.0020.008
Microsporum canis0.002 - 0.060.0080.03
Clotrimazole Trichophyton rubrum0.03 - 10.120.5

Data for Terbinafine and Clotrimazole against Trichophyton rubrum is sourced from a comparative study.[7] Data for other dermatophytes is representative of Terbinafine's known potent activity against this group of fungi.

Table 2: In Vitro Activity against Candida Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Terbinafine Candida albicans0.125 - >641.04.0
Clotrimazole Candida albicans<0.015 - 40.031.0
Candida glabrata0.03 - 80.54.0
Candida krusei0.125 - 81.08.0

Data for Terbinafine against Candida albicans is representative of its variable activity against yeasts. Data for Clotrimazole against various Candida species is compiled from in vitro susceptibility studies.[8][9]

Mechanism of Action Signaling Pathways

The distinct mechanisms of action of Terbinafine and this compound are visualized in the following diagrams, illustrating their respective targets within the fungal ergosterol biosynthesis pathway.

Terbinafine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Squalene_accumulation Squalene Accumulation (Toxic) Squalene->Squalene_accumulation Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol_depletion Ergosterol Depletion Squalene_epoxide->Ergosterol_depletion Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase & other enzymes Terbinafine Terbinafine Terbinafine->Inhibition Cell_death Fungal Cell Death Squalene_accumulation->Cell_death Ergosterol_depletion->Cell_death

Caption: Mechanism of action of Terbinafine.

Chlormidazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Lanosterol->Fourteen_demethyl_lanosterol 14-alpha-demethylase Toxic_sterols Toxic Sterol Accumulation Lanosterol->Toxic_sterols Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Ergosterol_depletion Ergosterol Depletion Fourteen_demethyl_lanosterol->Ergosterol_depletion Chlormidazole Chlormidazole (Azole) Chlormidazole->Inhibition Membrane_disruption Cell Membrane Disruption Toxic_sterols->Membrane_disruption Ergosterol_depletion->Membrane_disruption

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are typically generated using standardized methodologies, most commonly the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 for molds)

This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardized conidial suspension) start->prep_inoculum inoculate Inoculate Plates (Add fungal suspension to each well) prep_inoculum->inoculate prep_plates Prepare 96-well Microtiter Plates (Serial dilutions of antifungal agents in RPMI medium) prep_plates->inoculate incubate Incubate Plates (e.g., 35°C for 48-72 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Experimental Workflow.

Key Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar media to promote sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant. The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Dilution: The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 broth medium within 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (usually 48 to 72 hours).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is often defined as the concentration that produces at least a 50% reduction in turbidity, while for some fungicidal agents, complete inhibition is the endpoint.[11]

Minimum Fungicidal Concentration (MFC) Determination

To determine if an antifungal agent is fungicidal (kills the fungus) or fungistatic (inhibits its growth), a Minimum Fungicidal Concentration (MFC) assay can be performed following the MIC test.

MFC_Determination_Workflow start Start (from MIC plate) subculture Subculture from Wells (From wells showing no visible growth in MIC test) start->subculture plate_agar Plate onto Agar Medium (e.g., Sabouraud Dextrose Agar) subculture->plate_agar incubate_plates Incubate Agar Plates (e.g., 35°C for 48 hours) plate_agar->incubate_plates determine_mfc Determine MFC (Lowest concentration with ≥99.9% killing) incubate_plates->determine_mfc end End determine_mfc->end

Caption: MFC Determination Experimental Workflow.

Key Steps:

  • Subculturing: Following the determination of the MIC, a small aliquot from each well that shows no visible growth is subcultured onto an antifungal-free agar medium, such as Sabouraud Dextrose Agar.[12][13]

  • Incubation: The agar plates are incubated under conditions that support fungal growth.

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal growth (or a significant reduction, e.g., ≥99.9%) is observed on the subculture plates.[14]

Conclusion

The in vitro evidence strongly supports Terbinafine as a highly potent agent against dermatophytes, often exhibiting fungicidal activity at low concentrations. This compound, as an azole antifungal, possesses a broader spectrum of activity that includes various yeasts. The choice between these agents in a research or clinical setting will depend on the target fungal species and the desired therapeutic outcome. The provided experimental protocols offer a standardized framework for conducting further in vitro comparisons to elucidate the nuanced differences in the antifungal profiles of these and other novel compounds.

References

Validating HPLC method for Chlormidazole hydrochloride with reference standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative framework for validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of Chlormidazole hydrochloride, utilizing reference standards. Due to a lack of publicly available, specific validated HPLC methods for this compound, this guide adapts methodologies from validated analyses of the structurally similar imidazole antifungal, Clotrimazole. These adapted methods provide a strong starting point for method development and validation.

Comparative Analysis of HPLC Methods

The successful separation and quantification of this compound by HPLC depend on several key chromatographic parameters. Based on established methods for related compounds, a reverse-phase HPLC approach is recommended. The following table summarizes typical starting conditions and compares potential alternatives, providing a basis for method optimization.

ParameterRecommended MethodAlternative Method 1Alternative Method 2Supporting Data Insights
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)C8 Column (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl ColumnC18 columns generally offer superior hydrophobic retention for imidazole-based compounds. C8 columns can provide shorter retention times. Phenyl columns may offer alternative selectivity.
Mobile Phase Acetonitrile:Buffer (e.g., Phosphate Buffer pH 3.0-4.5) (75:25 v/v)Methanol:Buffer (e.g., Phosphate Buffer pH 4.5) (70:30 v/v)Acetonitrile:Water (gradient elution)The ratio of organic modifier to aqueous buffer will significantly impact retention time and peak shape. The pH of the buffer is critical for controlling the ionization state of the analyte and achieving symmetrical peaks.
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/minA flow rate of 1.0 mL/min typically provides a good balance between analysis time and chromatographic efficiency.
Detection Wavelength 220 nm210 nm254 nmThe optimal wavelength should be determined by analyzing the UV spectrum of this compound to identify the wavelength of maximum absorbance.
Column Temperature 30 °CAmbient40 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 20 µL10 µL50 µLThe injection volume can be adjusted to optimize signal intensity without overloading the column.

Experimental Protocols

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines. The following protocols outline the key validation experiments.

System Suitability

Objective: To ensure the chromatographic system is performing adequately before sample analysis.

Procedure:

  • Prepare a standard solution of this compound reference standard at a concentration of approximately 20 µg/mL in the mobile phase.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the this compound peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-30 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient).

  • Spike the placebo with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results of each set of measurements.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Inject a blank solution (mobile phase), a placebo solution, and a standard solution of this compound.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a this compound solution to generate potential degradation products.

  • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Acceptance Criteria:

  • The this compound peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.

Method Validation Workflow

HPLC_Validation_Workflow start Start: Method Development ref_std Procure Chlormidazole Hydrochloride Reference Standard start->ref_std method_opt HPLC Method Optimization (Column, Mobile Phase, etc.) ref_std->method_opt sys_suit System Suitability Testing method_opt->sys_suit linearity Linearity & Range sys_suit->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity robustness Robustness specificity->robustness validated Validated HPLC Method robustness->validated end End: Routine Analysis validated->end

Caption: Workflow for HPLC Method Validation.

Reference Standards

The availability and proper use of a certified this compound reference standard are critical for the accuracy and validity of the analytical results. Reference standards can be sourced from various pharmacopeias or reputable chemical suppliers. It is essential to obtain a certificate of analysis for the reference standard, which provides information on its purity and identity.

A Researcher's Guide to Assessing the Potential Synergistic Effects of Chlormidazole Hydrochloride and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postulated Mechanism of Interaction: A Case for Potential Antagonism

Understanding the individual mechanisms of action is crucial to predicting the outcome of combination therapy.

  • Amphotericin B (AmB): As a polyene antifungal, AmB acts by binding directly to ergosterol, a primary sterol in the fungal cell membrane.[1] This binding leads to the formation of transmembrane channels or pores, which disrupts membrane integrity, causing leakage of essential intracellular components like potassium and magnesium, and ultimately leading to fungal cell death.[1][2] Additionally, AmB can induce oxidative damage within the fungal cell.[3][4]

  • Chlormidazole Hydrochloride: Chlormidazole is classified as an azole antifungal agent.[5][6] Azoles function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[7][8] By depleting ergosterol and causing the accumulation of toxic sterol precursors, azoles disrupt the structure and function of the fungal cell membrane.[9]

Given these distinct mechanisms, the combination of an azole with amphotericin B presents a strong theoretical basis for an antagonistic interaction. By inhibiting ergosterol synthesis, Chlormidazole reduces the number of available binding targets for amphotericin B in the fungal membrane. This could diminish the pore-forming efficacy of amphotericin B. Indeed, in vitro studies combining other imidazole antifungals (clotrimazole and miconazole) with amphotericin B have previously demonstrated a definitive antagonistic response.[10]

G cluster_pathway Postulated Interaction at the Fungal Cell Membrane chlormidazole Chlormidazole HCl (Azole) ergosterol_synthesis Ergosterol Biosynthesis Pathway chlormidazole->ergosterol_synthesis Inhibits ergosterol Ergosterol ergosterol_synthesis->ergosterol Produces membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains pore Pore Formation & Ion Leakage ergosterol->pore Mediates death Fungal Cell Death membrane->death Disruption leads to amphotericin Amphotericin B (Polyene) amphotericin->ergosterol Binds to amphotericin->pore pore->death Leads to

Caption: Postulated antagonistic mechanism of Chlormidazole HCl and Amphotericin B.

Quantitative Assessment of Synergism

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration Index (FICI). The checkerboard broth microdilution assay is the standard method for determining the FICI.

FICI Calculation: FICI = FIC of Drug A + FIC of Drug B

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[11]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[11][12]

  • Antagonism: FICI > 4.0[11][13]

Hypothetical Experimental Data

The following table presents hypothetical results from a checkerboard assay to illustrate how data would be analyzed for a fungal strain (e.g., Candida albicans).

Fungal StrainDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
C. albicans Chlormidazole HCl810.125Synergy
(Hypothetical)Amphotericin B10.250.25(FICI = 0.375)
C. glabrata Chlormidazole HCl1680.5Additive
(Hypothetical)Amphotericin B210.5(FICI = 1.0)
C. krusei Chlormidazole HCl32321.0Antagonism
(Hypothetical)Amphotericin B0.524.0(FICI = 5.0)

Note: This data is purely illustrative to demonstrate the calculation and interpretation of results.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol provides a detailed methodology for performing a checkerboard assay to determine the in vitro interaction between this compound and amphotericin B.

1. Materials and Reagents:

  • 96-well, U-bottom microtiter plates

  • This compound and Amphotericin B stock solutions

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or water

  • Spectrophotometer

  • Multichannel pipette

2. Preparation of Inoculum:

  • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Plate Preparation (Checkerboard Dilution):

  • Prepare drug solutions in RPMI 1640 at four times the desired final maximum concentration.

  • Add 100 µL of RPMI 1640 to all wells of a 96-well plate.

  • Dispense 100 µL of the 4x Chlormidazole HCl solution into the first well of each row and perform 2-fold serial dilutions along the rows (horizontally).

  • Dispense 100 µL of the 4x Amphotericin B solution into the first well of each column and perform 2-fold serial dilutions down the columns (vertically). This creates a gradient of both drugs.

  • The final volume in each well should be 100 µL before adding the inoculum. Include wells for each drug alone (growth controls) and a drug-free well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plates at 35-37°C for 24-48 hours.

5. Determination of MIC:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the drug-free control well.

  • Read the MIC for each drug alone and for every combination in the checkerboard.

6. Calculation and Interpretation:

  • Calculate the FICI for each well that shows growth inhibition using the formula described above. The lowest FICI value is reported as the result for the interaction.

G cluster_workflow Checkerboard Assay Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate (Final Volume 200µL/well) prep_inoculum->inoculate prep_plate 2. Prepare 96-Well Plate (Drug Dilutions) serial_dilution_A Horizontal Serial Dilution (Drug A: Chlormidazole) serial_dilution_B Vertical Serial Dilution (Drug B: Amphotericin B) serial_dilution_A->inoculate Plate ready incubate 4. Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic 5. Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fici 6. Calculate FICI (ΣFIC = FIC_A + FIC_B) read_mic->calc_fici interpret 7. Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Experimental workflow for the checkerboard broth microdilution assay.

Conclusion

While the combination of this compound and amphotericin B has not been extensively studied, a mechanistic assessment strongly suggests a potential for an antagonistic interaction. This is due to the depletion of ergosterol by the azole, which is the primary target for the polyene. However, this hypothesis requires empirical validation. The provided checkerboard assay protocol offers a robust and standardized method for researchers to quantitatively determine the nature of this interaction in vitro. Such studies are essential to guide the rational development of effective antifungal combination therapies and to avoid pairings that may be detrimental to clinical outcomes.

References

Navigating Azole Resistance: A Comparative Analysis of Chlormidazole Hydrochloride and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of specific research data on Chlormidazole hydrochloride presents a significant challenge in conducting a direct comparative analysis against the widely studied fluconazole, particularly concerning resistant fungal strains. The available information on this compound is largely general, identifying it as a topical imidazole antifungal agent. In contrast, fluconazole, a triazole antifungal, has been extensively investigated, with a wealth of data on its efficacy, mechanisms of action, and the development of resistance.

Due to the limited availability of specific experimental data for this compound against resistant fungal strains, this guide will first outline the known characteristics of this compound and then provide a comprehensive, data-supported comparison between the broader class of imidazoles (using the well-documented Clotrimazole as a representative) and fluconazole. This approach allows for a meaningful side-by-side analysis of the two major classes of azole antifungals in the context of antifungal resistance.

This compound: An Overview

This compound is classified as an imidazole antifungal agent.[1] Imidazoles, as a class, exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a crucial step in the biosynthesis of ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][3] this compound is primarily used in topical formulations for the treatment of fungal infections of the skin and nails.[1]

Side-by-Side Analysis: Imidazoles (Represented by Clotrimazole) vs. Triazoles (Fluconazole)

To fulfill the objective of a comparative guide, we will proceed with a detailed analysis of Clotrimazole as a representative imidazole and Fluconazole as a representative triazole. This comparison will be grounded in available experimental data and will address their mechanisms of action, efficacy against resistant strains, and the molecular basis of resistance.

Mechanism of Action and Resistance

Both imidazoles and triazoles target the same enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), but they differ in their chemical structure and clinical applications.[2][4]

  • Fluconazole (Triazole): Fluconazole is a systemically active triazole. Resistance to fluconazole in Candida species can arise through several mechanisms[4]:

    • Overexpression of the ERG11 gene: This leads to an increased production of the target enzyme, requiring higher concentrations of the drug for inhibition.

    • Mutations in the ERG11 gene: These mutations can alter the enzyme's structure, reducing the binding affinity of fluconazole.

    • Upregulation of efflux pumps: ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Clotrimazole (Imidazole): Clotrimazole is primarily used for topical and mucosal infections. While it shares the same target as fluconazole, resistance mechanisms can also involve alterations in the ERG11 gene and the expression of efflux pumps.[5][6] Studies have shown a correlation between resistance to fluconazole and clotrimazole in clinical isolates of Candida glabrata, suggesting shared resistance pathways.[5][6]

Data Presentation: In Vitro Susceptibility

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for fluconazole and clotrimazole against susceptible and resistant Candida species. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Ranges (μg/mL) of Fluconazole and Clotrimazole against Candida Species

Antifungal AgentCandida albicans (Susceptible)Candida albicans (Resistant)Candida glabrata (Resistant)
Fluconazole ≤ 2≥ 8≥ 64
Clotrimazole ≤ 0.5≥ 1≥ 1

Note: MIC breakpoints for defining susceptibility and resistance can vary slightly depending on the standardization body (e.g., CLSI, EUCAST). The values presented are generally accepted ranges based on available literature.[5][7]

Experimental Protocols

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are widely used in research and clinical settings.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal powder (Fluconazole or Clotrimazole) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

Visualizing Fungal Resistance Mechanisms

The following diagrams illustrate the key mechanisms of azole resistance in fungal cells.

Antifungal_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Erg11 Lanosterol 14α-demethylase (Erg11p) Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis EffluxPump Efflux Pump (e.g., CDR, MDR) Extracellular Extracellular Space EffluxPump->Extracellular Drug Efflux CellMembrane Cell Membrane Azole Azole Antifungal (Fluconazole/Clotrimazole) Azole->Erg11 Inhibition Azole->EffluxPump Substrate Overexpression ERG11 Overexpression Overexpression->Erg11 Increased Target Mutation ERG11 Mutation Mutation->Erg11 Altered Target EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increased Pumps

Caption: Mechanisms of azole antifungal resistance in fungal cells.

Experimental_Workflow start Start prep_antifungal Prepare Antifungal Stock Solutions (Fluconazole & Clotrimazole) start->prep_antifungal prep_inoculum Prepare Fungal Inoculum (Resistant Strain) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antifungals prep_antifungal->serial_dilution inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MIC Values read_mic->analyze end End analyze->end

Caption: Workflow for antifungal susceptibility testing.

Conclusion

While a direct, data-rich comparison between this compound and fluconazole against resistant strains is hampered by the lack of specific research on the former, a comparative analysis of their respective drug classes provides valuable insights for researchers. Fluconazole, a systemic triazole, is well-characterized, with established resistance mechanisms primarily involving alterations in the ERG11 gene and the activity of efflux pumps. Imidazoles, represented by clotrimazole, share the same cellular target and can be affected by similar resistance mechanisms, as evidenced by cross-resistance in some clinical isolates.

For researchers and drug development professionals, the key takeaway is the critical need for comprehensive in vitro and in vivo studies on less common antifungal agents like this compound to fully understand their potential role in combating resistant fungal infections. The established protocols for antifungal susceptibility testing provide a robust framework for such investigations. Future research should focus on generating specific MIC data for this compound against a panel of fluconazole-resistant strains and elucidating its precise interactions with fungal resistance machinery. This will be essential to determine its potential as a viable alternative or adjunctive therapy in an era of growing antifungal resistance.

References

Comparative Efficacy of Chlormidazole Hydrochloride: A Statistical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to an Imidazole-Based Antifungal Agent

In the landscape of antifungal therapeutics, imidazole derivatives have long been a cornerstone in the management of superficial and, in some cases, systemic mycoses. Chlormidazole hydrochloride, a member of this class, exhibits a broad spectrum of activity against various fungal pathogens and some gram-positive cocci, finding its application primarily in the treatment of fungal and bacterial infections of the skin and nails.[1][2] This guide provides a comparative statistical analysis of the available efficacy data for this compound and its alternatives, alongside detailed experimental protocols and an exploration of its mechanism of action.

In Vitro Efficacy: A Comparative Look

While specific comprehensive in vitro studies on this compound are not extensively available in publicly accessible literature, we can infer its likely performance by examining the well-documented efficacy of a closely related imidazole, clotrimazole, against a range of clinically relevant fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clotrimazole against various dermatophytes and Candida species, providing a benchmark for the expected antifungal activity of an imidazole agent.

Table 1: Comparative In Vitro Efficacy (MIC µg/mL) of Clotrimazole Against Common Dermatophytes

Fungal SpeciesClotrimazole MIC Range (µg/mL)Clotrimazole MIC90 (µg/mL)Reference
Trichophyton rubrum0.03 - 21[3]
Trichophyton mentagrophytes0.06 - 11[3]
Epidermophyton floccosum0.07N/A[4]
Microsporum canis0.04N/A[4]

Table 2: Comparative In Vitro Efficacy (MIC µg/mL) of Clotrimazole Against Candida Species

Fungal SpeciesClotrimazole MIC Range (µg/mL)Clotrimazole MIC50 (µg/mL)Clotrimazole MIC90 (µg/mL)Reference
Candida albicans<0.015 - 40.03N/A[5]
Candida glabrataN/AN/AN/A
Candida kruseiN/AN/AN/A
Candida tropicalisN/AN/AN/A

Clinical Efficacy: Insights from Imidazole Antifungals

Direct head-to-head clinical trial data comparing this compound with other antifungal agents are limited. However, clinical studies on topical imidazole antifungals like clotrimazole and econazole provide valuable insights into their therapeutic potential in treating dermatomycoses.

In a double-blind, multicenter trial involving 1,361 patients, a 1% clotrimazole solution or cream was found to be therapeutically effective in treating tinea pedis, tinea cruris, tinea corporis, pityriasis versicolor, and cutaneous candidiasis, with a low incidence of adverse effects.[5][6] Another study comparing 1% econazole vaginal cream to 100-mg clotrimazole vaginal tablets for vulvovaginal candidiasis found comparable mycological cure rates.[7] For otomycosis, a study comparing 1% clotrimazole solution to a combination cream of 1% econazole nitrate and 0.1% triamcinolone acetonide showed an 88.23% resolution rate for clotrimazole versus 80.39% for the econazole combination after two weeks.[8]

Mechanism of Action: Targeting Fungal Cell Integrity

This compound, as a benzimidazole derivative, is understood to function similarly to other azole antifungals. The primary mechanism of action for this class of drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.

cluster_0 Fungal Cell cluster_1 Drug Action cluster_2 Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal Cell Membrane\n(Integrity & Function) Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal Cell Membrane\n(Integrity & Function) Chlormidazole_hydrochloride Chlormidazole hydrochloride Chlormidazole_hydrochloride->Lanosterol Inhibition Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Growth_Inhibition

Figure 1. Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols: A Framework for In Vitro Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for the reliable evaluation of new and existing antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for broth microdilution testing of filamentous fungi, including dermatophytes.

Experimental Workflow for Antifungal Susceptibility Testing (Broth Microdilution)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum from culture C Inoculate microtiter plate wells with fungal suspension and drug dilutions A->C B Prepare serial dilutions of this compound in RPMI medium B->C D Incubate plates at 28-35°C for 4-7 days C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2. A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Key Methodological Considerations:

  • Inoculum Preparation: A standardized inoculum of fungal conidia or sporangiospores is prepared from a fresh culture grown on a suitable medium like potato dextrose agar. The final inoculum concentration in the microtiter wells is typically between 0.5 x 104 and 5 x 104 CFU/mL.[1]

  • Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS is the standard medium for antifungal susceptibility testing of dermatophytes.[4]

  • Incubation: Plates are generally incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the fungal species being tested.[1][9]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well.[10]

Conclusion

This compound is an established imidazole antifungal agent with a mechanism of action centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. While comprehensive, direct comparative efficacy data remains limited in the public domain, the available information on related imidazole compounds, such as clotrimazole, suggests a potent in vitro and clinical efficacy against a broad range of dermatophytes and yeasts. For researchers and drug development professionals, further head-to-head in vitro and clinical studies are warranted to precisely delineate the comparative efficacy of this compound against current standard-of-care antifungal agents. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Chlormidazole Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Chlormidazole hydrochloride, an antifungal agent, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions to ensure its safe management from use to final disposal, aligning with best practices in laboratory safety and chemical handling.

Hazard Profile and Regulatory Compliance

This compound and related imidazole compounds are classified as hazardous materials.[1][2] Improper disposal can lead to environmental contamination and pose risks to public health. Therefore, all disposal methods must adhere to local, regional, national, and international regulations governing hazardous waste.[1][2] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to ensure full compliance.

Hazard Classification & Disposal Information Reference
Hazard Class Corrosive Solid, Basic, Organic, N.O.S.
UN Number UN 3263
Primary Hazards Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation.
Waste Classification Hazardous Waste
Incompatible Materials Strong oxidizers, acids, acid anhydrides, and acid chlorides.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated spill cleanup materials (e.g., absorbent pads), and disposable labware (e.g., weighing boats, contaminated gloves) in a designated, leak-proof, and sealable hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Container Management:

  • Ensure waste containers are kept tightly sealed when not in use to prevent the release of dust or vapors.[3]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Do not overfill waste containers.

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash. [1][2] This substance should not be released into the environment.[2]

  • Arrange for the collection of the hazardous waste through your institution's licensed hazardous waste management service.[3] Follow their specific procedures for pickup requests.

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

5. Spill Management: In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, carefully sweep up solid material to avoid dust generation.[2]

  • For liquid spills, use an inert absorbent material.

  • Collect all cleanup materials in a labeled hazardous waste container.

  • Thoroughly decontaminate the spill area.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ChlormidazoleDisposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Handling Chlormidazole Hydrochloride ppe Wear Appropriate PPE start->ppe Step 1 waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_container Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EH&S Waste Pickup storage->ehs_pickup no_drain Do NOT Dispose Down Drain

References

Personal protective equipment for handling Chlormidazole hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Chlormidazole hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Tightly sealing safety gogglesDouble-gloved with compatible gloves (e.g., Nitrile)Lab coat or gown, closed at the backNIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation Tightly sealing safety goggles or face shieldDouble-gloved with compatible gloves (e.g., Nitrile)Lab coat or gownUse in a certified chemical fume hood
General Handling and Storage Safety glasses with side shieldsCompatible gloves (e.g., Nitrile)Lab coatWell-ventilated area

Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigating potential harm.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response Plan

In the event of a spill, a prompt and systematic response is necessary to contain and clean up the material safely. The following workflow outlines the procedure for a solid this compound spill.

Spill_Cleanup_Workflow cluster_Preparation 1. Immediate Response & Preparation cluster_Containment 2. Containment & Cleanup cluster_Decontamination 3. Decontamination cluster_Finalization 4. Final Steps Alert Alert others in the area Evacuate Evacuate and secure the area PPE Don appropriate PPE: - Double gloves - Safety goggles/face shield - Respirator - Lab coat SpillKit Locate the chemical spill kit Cover Gently cover the spill with absorbent pads to prevent dust from becoming airborne. SpillKit->Cover Dampen Lightly dampen the absorbent material with water to minimize dust. Cover->Dampen Collect Carefully scoop the material into a designated hazardous waste container. Dampen->Collect Wipe Wipe the spill area with a wet paper towel. Collect->Wipe Clean Clean the area with soap and water. Wipe->Clean DisposeWipes Dispose of all cleaning materials as hazardous waste. Clean->DisposeWipes RemovePPE Remove and dispose of PPE as hazardous waste. DisposeWipes->RemovePPE WashHands Wash hands thoroughly. RemovePPE->WashHands Report Report the incident to the Laboratory Supervisor/EHS. WashHands->Report

Figure 1. Workflow for handling a solid this compound spill.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of dust. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste - Place in a clearly labeled, sealed, and compatible hazardous waste container.[3][4] - Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (disposable) - Place in a designated hazardous waste container for solids.[3] - This includes gloves, paper towels, and other disposable items from handling and cleanup.
Empty Containers - If not triple-rinsed, dispose of as hazardous waste.[5] - For triple-rinsed containers, the first rinseate must be collected as hazardous waste.[5] Follow institutional guidelines for the disposal of rinsed containers.
Aqueous Solutions - Collect in a designated, labeled hazardous waste container for aqueous chemical waste. - Do not dispose of down the drain.

The following workflow outlines the general procedure for the disposal of solid this compound waste.

Disposal_Workflow cluster_Generation 1. Point of Generation cluster_Labeling 2. Labeling and Storage cluster_Pickup 3. Disposal Collect Collect solid waste in a designated hazardous waste container. Label Label container with: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date Collect->Label Store Store in a designated satellite accumulation area. Label->Store Request Request a waste pickup from Environmental Health & Safety (EHS). Store->Request

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlormidazole hydrochloride
Reactant of Route 2
Chlormidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.